Fonturacetam
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONXVJRBWWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868438 | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77472-70-9 | |
| Record name | Carphedon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonturacetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fonturacetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidineacetamide, 2-oxo-4-phenyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONTURACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fonturacetam's Engagement with the Dopamine Transporter: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fonturacetam, a phenylated analog of the nootropic drug piracetam, exhibits a complex pharmacological profile with significant activity at the dopamine (B1211576) transporter (DAT). This technical guide synthesizes the current understanding of this compound's mechanism of action at the DAT, focusing on its stereoselective interactions. The (R)-enantiomer of this compound is a selective dopamine reuptake inhibitor, a property that underpins its psychostimulant and pro-motivational effects. This document provides a comprehensive overview of the quantitative data on its binding affinity and inhibitory potency, details the experimental protocols used to elucidate these properties, and presents visual representations of the relevant pathways and workflows.
Introduction
This compound, also known as phenylpiracetam, is a nootropic agent that has garnered interest for its cognitive-enhancing and psychostimulatory properties.[1][2] Unlike its parent compound, piracetam, the addition of a phenyl group significantly alters its pharmacological activity, notably conferring affinity for monoamine transporters.[2][3] this compound is a racemic mixture, comprising the (R)- and (S)-enantiomers, which exhibit distinct pharmacological profiles.[3] Research has increasingly pointed towards the modulation of the dopaminergic system as a key mechanism underlying its effects.[1][4] This guide provides an in-depth examination of the molecular interactions between this compound and the dopamine transporter.
Stereoselective Interaction with the Dopamine Transporter
The primary mechanism of action of this compound on the dopaminergic system is the inhibition of the dopamine transporter (DAT).[1][5] This action is stereoselective, with the (R)-enantiomer, also known as MRZ-9547, being the more active component in this regard.[1][6]
(R)-phenylpiracetam has been identified as a selective dopamine reuptake inhibitor (DRI).[1][6] In contrast, the (S)-enantiomer is reported to be selective for the DAT, though its activity is less pronounced.[1][7] The (R)-enantiomer also exhibits a lower affinity for the norepinephrine (B1679862) transporter (NET), making it a dual dopamine-norepinephrine reuptake inhibitor (DNRI), albeit with a significant preference for the DAT.[1]
Quantitative Analysis of Transporter Binding and Inhibition
The following table summarizes the available quantitative data for the interaction of this compound's enantiomers with the dopamine transporter.
| Compound | Transporter | Assay Type | Value | Units | Reference |
| (R)-phenylpiracetam (MRZ-9547) | Dopamine Transporter (DAT) | IC50 | 14.5 | µM | [6] |
| Phenylpiracetam | α4β2 nicotinic acetylcholine (B1216132) receptors | IC50 | 5.86 | µM | [1] |
Note: Further quantitative data from primary literature is needed to populate a more comprehensive table including Ki values and data for the (S)-enantiomer.
Experimental Protocols
The determination of the binding affinity and functional inhibition of the dopamine transporter by this compound involves standard pharmacological assays.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter.
Objective: To measure the equilibrium dissociation constant (Ki) of (R)- and (S)-phenylpiracetam for the dopamine transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (hDAT). This is typically done using cell lines like HEK293 or CHO cells that have been stably transfected with the hDAT gene.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the DAT, such as [³H]WIN 35,428, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound enantiomers).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the functional inhibition of the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-phenylpiracetam on dopamine uptake.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from dopamine-rich brain regions, such as the striatum of rats or mice.
-
Radiolabeled Dopamine: [³H]Dopamine is used as the substrate for the transporter.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound enantiomers) before the addition of [³H]dopamine.
-
Uptake Termination: Dopamine uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]dopamine taken up by the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of dopamine uptake, is determined by non-linear regression analysis.
Visualizing the Mechanism and Experimental Workflow
Proposed Signaling Pathway of this compound at the Dopaminergic Synapse
Caption: this compound's inhibition of DAT increases synaptic dopamine levels.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity to DAT.
Discussion and Future Directions
The available evidence strongly supports the role of (R)-fonturacetam as a selective dopamine reuptake inhibitor. This mechanism is consistent with its observed psychostimulant and nootropic effects. However, a more detailed characterization of its interaction with the dopamine transporter is warranted.
Future research should focus on:
-
Comprehensive Binding Profile: Determining the Ki values of both (R)- and (S)-enantiomers for the dopamine, norepinephrine, and serotonin (B10506) transporters to provide a more complete picture of its selectivity.
-
In Vivo Studies: Utilizing techniques such as in vivo microdialysis to measure the effects of this compound on extracellular dopamine levels in different brain regions.
-
Structural Biology: Elucidating the crystal structure of the dopamine transporter in complex with (R)-fonturacetam to understand the precise binding site and molecular interactions.
Conclusion
This compound's mechanism of action on the dopamine transporter is a key aspect of its pharmacological profile. The stereoselective inhibition of dopamine reuptake by the (R)-enantiomer provides a clear molecular basis for its psychoactive effects. This technical guide has summarized the current knowledge, providing quantitative data, experimental methodologies, and visual representations to aid researchers and drug development professionals in understanding this promising nootropic agent. Further investigation into the nuances of its interaction with the dopaminergic system will be crucial for unlocking its full therapeutic potential.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pillintrip.com [pillintrip.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MRZ-9547 - Wikipedia [en.wikipedia.org]
- 7. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Fonturacetam's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
Executive Summary
Fonturacetam (4-phenylpiracetam) is a nootropic compound with a complex pharmacological profile that includes interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the current understanding of this interaction, synthesizing available data on binding affinity, potential mechanisms of action, and downstream signaling consequences. While specific quantitative data for this compound remains limited in publicly accessible literature, this document contextualizes its effects within the broader pharmacology of nAChRs and related racetam-class compounds. Methodologies for key experimental assays are detailed to provide a framework for future research, and signaling pathways are visualized to elucidate the potential physiological impact of this interaction.
Introduction to this compound and Nicotinic Acetylcholine Receptors
This compound, a phenylated analog of piracetam, was developed in 1983 and is recognized for its nootropic and psychostimulatory effects.[1] Its mechanisms of action are multifaceted, involving modulation of various neurotransmitter systems, including the cholinergic system.[2] A key aspect of its cholinergic activity appears to be its interaction with nicotinic acetylcholine receptors (nAChRs).[3]
nAChRs are pentameric ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems.[4][5] They are assembled from a variety of subunits (α2–α10, β2–β4), forming numerous receptor subtypes with distinct pharmacological and physiological properties.[5] The most abundant subtypes in the brain are the heteromeric α4β2 and the homomeric α7 nAChRs, which are implicated in cognitive functions such as learning, memory, and attention.[5][6] Modulation of nAChRs is a key strategy in the development of therapeutics for neurodegenerative and psychiatric disorders.[7][8]
Quantitative Data on this compound-nAChR Interaction
Publicly available quantitative data on the direct interaction of this compound with nAChRs is sparse. The primary finding is an inhibitory concentration (IC₅₀) value for its binding to the α4β2 nAChR subtype.
| Compound | Receptor Subtype | Parameter | Value | Species | Tissue Source |
| This compound | α4β2 nAChR | IC₅₀ | 5.86 μM | Mouse | Brain Cortex |
| [1] |
This IC₅₀ value suggests a moderate affinity of this compound for the α4β2 nAChR, indicating that at sufficient concentrations, it can displace ligands from the receptor's binding site. The nature of this interaction is described as "pharmacologically significant competition."[3]
Putative Mechanism of Action
The precise mechanism of this compound's interaction with nAChRs has not been fully elucidated. However, based on the available data and the pharmacology of related compounds, several hypotheses can be proposed.
Competitive Antagonism vs. Allosteric Modulation
The reported IC₅₀ value was likely determined through a competitive binding assay, which measures the displacement of a radiolabeled ligand from the orthosteric (acetylcholine-binding) site.[1] This suggests that this compound may act as a competitive antagonist at the α4β2 nAChR. Anecdotal reports from users who consume nicotine (B1678760) suggest that the effects of this compound and nicotine may cancel each other out, which would be consistent with a competitive interaction at the same receptor site.[9]
However, other nootropic agents of the racetam class, such as nefiracetam (B1678012), have been shown to act as positive allosteric modulators (PAMs) of nAChRs.[10][11][12] PAMs bind to a site distinct from the acetylcholine-binding site and enhance the receptor's response to the endogenous agonist.[13][14][15] It is plausible that this compound could also exert allosteric effects that are not captured by a simple competitive binding assay.
Downstream Signaling Consequences
Activation of presynaptic nAChRs, particularly the α4β2 and α7 subtypes, is a well-established mechanism for modulating the release of other neurotransmitters.[16][17][18] this compound's interaction with α4β2 nAChRs could therefore influence several key signaling pathways:
-
Catecholamine Release: A proposed mechanism for this compound's stimulant properties is the facilitation of catecholamine (dopamine and norepinephrine) release through its action on nAChRs.[3] Presynaptic α4β2 nAChRs are located on dopaminergic terminals and their activation enhances dopamine (B1211576) release in brain regions associated with reward and motivation.[19]
-
Glutamate (B1630785) and GABA Release: nAChRs are also present on glutamatergic and GABAergic nerve terminals.[10] Modulation of these receptors can fine-tune the balance of excitatory and inhibitory neurotransmission. Studies on nefiracetam have shown that its potentiation of α4β2 nAChRs leads to an increased frequency of both miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs).[10]
-
Calcium Signaling: nAChRs are cation channels, and several subtypes, notably α7, are highly permeable to calcium (Ca²⁺).[20] Ca²⁺ influx through nAChRs can trigger a cascade of intracellular signaling events, including the activation of protein kinases and calcium-induced calcium release from intracellular stores.[18][20][21]
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound at the Presynaptic Terminal
The following diagram illustrates the hypothetical mechanism by which this compound, acting at presynaptic α4β2 nAChRs, could modulate neurotransmitter release.
Caption: Proposed modulation of dopamine release by this compound at presynaptic α4β2 nAChRs.
General Workflow for nAChR Radioligand Binding Assay
This diagram outlines a typical experimental workflow for determining the binding affinity of a compound like this compound using a competitive radioligand binding assay.
Caption: Standard workflow for a competitive radioligand binding assay to determine IC₅₀.
Detailed Experimental Protocols
While the specific protocol for the this compound IC₅₀ determination is not publicly available, this section details standardized, widely accepted methodologies for key experiments used to characterize ligand interactions with nAChRs.
Competitive Radioligand Binding Assay (for IC₅₀/Kᵢ Determination)
This protocol is a generalized procedure based on established methods for determining the binding affinity of a test compound at α4β2 nAChRs.[22][23][24][25]
-
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to α4β2 nAChRs.
-
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human α4 and β2 nAChR subunits, or rodent brain cortex homogenates.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine (final concentration near its Kₑ value, typically 0.1-0.5 nM).
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding Competitor: A high concentration of a known nAChR agonist/antagonist (e.g., 100 µM Nicotine or 10 µM Epibatidine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethylenimine), cell harvester, scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor source + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor source + Radioligand + Non-specific Binding Competitor.
-
Competition Binding: Receptor source + Radioligand + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Functional Characterization)
This protocol is used to measure ion channel activity and determine if a compound acts as an agonist, antagonist, or allosteric modulator.[11][26][27][28][29]
-
Objective: To measure changes in ion currents through nAChRs in response to acetylcholine and to assess the modulatory effect of this compound.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for human nAChR subunits (e.g., α4 and β2).
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.
-
-
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2). Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential (typically -60 to -80 mV).
-
-
Experimental Paradigms:
-
To test for antagonism: Apply a control pulse of ACh (at an EC₅₀ concentration) to elicit a baseline current. Then, co-apply ACh with varying concentrations of this compound and measure the inhibition of the ACh-evoked current.
-
To test for positive allosteric modulation: Apply a low concentration of ACh (e.g., EC₁₀-EC₂₀) to elicit a small baseline current. Then, co-apply this concentration of ACh with this compound and measure any potentiation of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
For antagonism, construct a concentration-response curve for the inhibition and calculate an IC₅₀.
-
For potentiation, construct a concentration-response curve for the enhancement and calculate an EC₅₀.
-
-
Conclusion and Future Directions
The available evidence indicates that this compound interacts with α4β2 nicotinic acetylcholine receptors with moderate affinity, likely through a competitive mechanism at the orthosteric binding site. This interaction provides a plausible basis for some of its observed nootropic and psychostimulatory effects, potentially by modulating the release of key neurotransmitters like dopamine and norepinephrine.
However, the field requires more in-depth research to fully characterize this interaction. Key areas for future investigation include:
-
Comprehensive Subtype Profiling: Determining the binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) of this compound across a wider range of nAChR subtypes (e.g., α7, α3β4).
-
Elucidation of Mechanism: Conducting detailed electrophysiological studies to definitively establish whether this compound acts as a competitive antagonist, a partial agonist, or an allosteric modulator.
-
In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) to confirm that this compound reaches and engages nAChRs in the brain at clinically relevant doses.
-
Downstream Effects: Quantifying the direct impact of this compound's nAChR activity on neurotransmitter release and second messenger systems in relevant brain circuits.
A more complete understanding of the this compound-nAChR interaction will be critical for optimizing its therapeutic potential and for the rational design of novel, subtype-selective nAChR modulators for cognitive enhancement and the treatment of neurological disorders.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Nefiracetam and galantamine modulation of excitatory and inhibitory synaptic transmission via stimulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic nicotinic acetylcholine receptors as a functional target of nefiracetam in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric Modulation of Nicotinic Acetylcholine Receptors: The Concept and Therapeutic Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic receptor modulation of neurotransmitter release in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Nicotinic modulation of glutamate receptor function at nerve terminal level: a fine-tuning of synaptic signals [frontiersin.org]
- 18. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the specific α4β2 nAChR antagonist, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, on nicotine reward-related behaviors in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [3H]Epibatidine Photolabels Non-equivalent Amino Acids in the Agonist Binding Site of Torpedo and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. Cholinergic and catecholaminergic receptors in the Xenopus oocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Ion Channel Function During Oocyte Maturation and Fertilization [frontiersin.org]
- 29. researchgate.net [researchgate.net]
A Deep Dive into the Stereospecific Pharmacology of Fonturacetam Enantiomers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fonturacetam, a phenylated analog of piracetam, is a nootropic agent with a complex pharmacological profile. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-Fonturacetam, each contributing differently to the overall activity of the racemic mixture. This technical guide provides a comprehensive analysis of the pharmacological profiles of the individual enantiomers of this compound, with a focus on their stereospecific interactions with key central nervous system targets. We present a detailed summary of their binding affinities, behavioral effects, and underlying mechanisms of action, supported by experimental protocols and visual representations of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nootropics and the development of novel neurotherapeutics.
Introduction
This compound, also known as Phenylpiracetam, has been utilized for its cognitive-enhancing and psychostimulant properties. The presence of a chiral center necessitates the separate evaluation of its (R)- and (S)-enantiomers to fully understand its pharmacological effects. Emerging research indicates that the enantiomers of this compound possess distinct pharmacological profiles, particularly in their interactions with monoamine transporters. This guide aims to dissect and present these differences in a clear and structured manner, providing quantitative data, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of their mechanisms of action.
Quantitative Pharmacological Data
The pharmacological effects of the this compound enantiomers are primarily attributed to their differential activity as monoamine transporter inhibitors. The following tables summarize the available quantitative data on their binding affinities and behavioral effects.
Table 1: Monoamine Transporter Binding and Functional Inhibition
| Enantiomer | Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) | Notes |
| (R)-Fonturacetam | Dopamine (B1211576) Transporter (DAT) | 14.8 µM[1] | 14.5 µM[2] | Also displaces [125I] RTI-55 binding with an IC50 of 4.82 µM[2] |
| Norepinephrine (B1679862) Transporter (NET) | - | 182 µM[2] | Exhibits 11-fold lower affinity for NET compared to DAT[1] | |
| Serotonin (B10506) Transporter (SERT) | Not significantly active | Not significantly active | - | |
| (S)-Fonturacetam | Dopamine Transporter (DAT) | 34.8 µM[2] | 65.5 µM[2] | Selective for DAT[1][3] |
| Norepinephrine Transporter (NET) | - | 667 µM[2] | Does not significantly influence norepinephrine receptors[3] | |
| Serotonin Transporter (SERT) | Not significantly active | Not significantly active | Does not significantly influence serotonin receptors[3] |
Table 2: In Vivo Behavioral Effects in Mice
| Enantiomer | Behavioral Test | Dose | Observed Effect |
| (R)-Fonturacetam | Open-Field Test (Locomotor Activity) | 10 and 50 mg/kg | Significant increase in locomotor activity |
| Forced Swim Test (Antidepressant-like) | 50 and 100 mg/kg | Induction of antidepressant effect | |
| Passive Avoidance Response (Memory) | 1 mg/kg | Significant enhancement of memory function[4] | |
| (S)-Fonturacetam | Open-Field Test (Locomotor Activity) | 50 mg/kg | Significant increase in locomotor activity |
| - | Does not stimulate locomotor activity in other studies[1] | ||
| Forced Swim Test (Antidepressant-like) | 100 mg/kg | Active in inducing an antidepressant effect | |
| Passive Avoidance Response (Memory) | - | No activity observed in this test | |
| Body Weight Regulation | - | Reduces body weight gain and improves adaptation to hyperglycemia without stimulating locomotor activity[3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both enantiomers of this compound involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. The (R)-enantiomer also exhibits a weaker inhibitory effect on the norepinephrine transporter (NET).
Dopamine Transporter (DAT) Inhibition
Inhibition of DAT by (R)- and (S)-Fonturacetam blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission. This enhanced signaling is thought to be the basis for the psychostimulant and cognitive-enhancing effects of the compounds.
Norepinephrine Transporter (NET) Inhibition by (R)-Fonturacetam
The (R)-enantiomer of this compound also inhibits the norepinephrine transporter (NET), albeit with a lower affinity compared to its action on DAT[1]. This inhibition leads to increased levels of norepinephrine in the synaptic cleft, which may contribute to its stimulant and cognitive-enhancing effects.
Other Potential Mechanisms
While the primary mechanism of action appears to be monoamine transporter inhibition, other targets may contribute to the pharmacological profile of this compound enantiomers. Racemic phenylpiracetam has been shown to bind to α4β2 nicotinic acetylcholine (B1216132) receptors with an IC50 of 5.86 μM[2]. Additionally, it is suggested that this compound may increase the density of NMDA, GABA, and acetylcholine receptors. Further research is required to determine the specific contributions of each enantiomer to these effects.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound enantiomers.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Workflow:
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]WIN 35,428)
-
Unlabeled competitor (this compound enantiomers)
-
Non-specific binding control (e.g., 10 µM cocaine)
-
Assay buffer
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitor binding (membranes + radioligand + varying concentrations of this compound enantiomer).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open-field apparatus (a square arena with walls)
-
Video tracking system and software
-
Rodent subjects (mice or rats)
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Grooming frequency and duration: Can be indicative of stress or repetitive behavior.
-
-
Data Analysis: Compare the parameters between different treatment groups (e.g., vehicle vs. This compound enantiomer).
Forced Swim Test
This test is a widely used model to screen for antidepressant-like activity.
Materials:
-
Cylindrical container filled with water
-
Water heater to maintain a constant temperature (e.g., 23-25°C)
-
Video recording equipment
-
Rodent subjects (mice or rats)
Procedure:
-
Pre-test (for rats): On day 1, place the animal in the water for a 15-minute session. This induces a state of behavioral despair.
-
Test Session (rats and mice): On day 2 (for rats) or on the single test day (for mice), place the animal in the water for a 5-6 minute session.
-
Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between different treatment groups. A decrease in immobility time is indicative of an antidepressant-like effect.
Passive Avoidance Test
This test assesses long-term memory based on fear conditioning.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with an electrifiable grid floor in the dark compartment)
-
Shocker unit
-
Rodent subjects (mice or rats)
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When the animal enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
Data Analysis: Compare the step-through latency between different treatment groups. A longer latency indicates better memory of the aversive experience.
Conclusion
The enantiomers of this compound exhibit distinct pharmacological profiles, primarily driven by their differential interactions with the dopamine and norepinephrine transporters. (R)-Fonturacetam acts as a dual DAT/NET inhibitor with a preference for DAT, while (S)-Fonturacetam is a more selective DAT inhibitor. These differences in molecular targets translate to varied behavioral effects, with the (R)-enantiomer demonstrating more pronounced psychostimulant and memory-enhancing properties. This detailed guide provides a foundation for further research into the therapeutic potential of the individual enantiomers of this compound for a range of neurological and psychiatric disorders. A deeper understanding of their stereospecific pharmacology is crucial for the rational design and development of novel, more targeted nootropic agents.
References
Fonturacetam: An In-depth Technical Examination of its Influence on Neuroreceptor Density and Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fonturacetam (4-phenylpiracetam) is a nootropic compound with a complex and not fully elucidated mechanism of action. This technical guide synthesizes the current understanding of this compound's effects on neuroreceptor density and synaptic plasticity, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research suggests modulatory effects on dopaminergic and cholinergic systems and a potential role in enhancing synaptic plasticity, a comprehensive quantitative profile of its impact on various neuroreceptors and direct evidence of its influence on long-term potentiation (LTP) remain areas requiring further investigation. This document presents the available quantitative data, outlines detailed experimental protocols for future research, and provides visual representations of the key biological processes involved.
Introduction
This compound, a phenyl derivative of piracetam, has garnered interest for its purported cognitive-enhancing and psychostimulatory properties. Its mechanism of action is believed to be multifactorial, involving the modulation of several neurotransmitter systems and potentially influencing synaptic plasticity. This guide provides a technical overview of the existing evidence, focusing on the core requirements of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Effects on Neuroreceptor Density
The current body of research provides limited quantitative data on this compound's effects on the density of key neuroreceptors. While some studies and reviews suggest a modulatory role, precise changes in receptor density (Bmax) are not well-documented for most receptor types.
Dopaminergic Receptors (D1, D2)
Qualitative reports suggest that this compound may increase the density of dopamine (B1211576) D2 and D3 receptors, which could contribute to its reported effects on motivation and mood. However, peer-reviewed studies with quantitative Bmax values from radioligand binding assays are currently lacking.
Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
This compound has been shown to interact with nicotinic acetylcholine receptors. A study has determined its binding affinity for the α4β2 subtype.
| Receptor Subtype | Parameter | Value | Species | Brain Region | Reference |
| α4β2 nAChR | IC50 | 5.86 μM | Mouse | Cortex | [1] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand to the receptor. It is a measure of binding affinity, not a direct measure of a change in receptor density (Bmax).
NMDA and GABA Receptors
While some racetam-class drugs are known to modulate NMDA and GABA receptors, there is a lack of specific quantitative data (Bmax values) detailing this compound's effect on the density of these receptors. Some evidence suggests that piracetam, a related compound, may influence NMDA receptor density.[2][3]
Effects on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are key players in this process, particularly in the context of long-term potentiation (LTP).
Brain-Derived Neurotrophic Factor (BDNF)
One study has provided quantitative data on the effect of this compound (referred to as Phenotropil) on hippocampal BDNF levels in mice with differing exploratory behaviors.
| Condition | Treatment | Hippocampal BDNF Level (pg/µg protein) | Species | Reference |
| Low Efficacy Exploratory Behavior | Control | 0.091 ± 0.005 | Mouse | [4] |
| Low Efficacy Exploratory Behavior | Phenotropil | 0.119 ± 0.006 | Mouse | [4] |
These findings suggest that this compound may upregulate BDNF expression, particularly in subjects with baseline cognitive or behavioral deficits.
TrkB Receptor Activation
While an increase in BDNF would theoretically lead to increased TrkB activation (phosphorylation), there is currently no direct quantitative data from studies measuring the levels of phosphorylated TrkB (p-TrkB) following this compound administration.
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary cellular mechanism underlying learning and memory. Despite the suggestive evidence from BDNF studies, direct electrophysiological studies quantifying the effect of this compound on LTP (e.g., changes in field excitatory postsynaptic potential (fEPSP) slope) are not available in the current literature.
Experimental Protocols
To address the gaps in the quantitative understanding of this compound's mechanisms, the following detailed experimental protocols are proposed.
Radioligand Binding Assay for Neuroreceptor Density (Bmax)
This protocol is designed to determine the density of a specific neuroreceptor in brain tissue following chronic this compound administration.
Objective: To quantify the change in the density (Bmax) of dopamine D2 receptors in the striatum of rats treated with this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
[³H]-Raclopride (radioligand for D2 receptors)
-
Haloperidol (B65202) (for determining non-specific binding)
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Animal Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to rats daily for 14 days.
-
Tissue Preparation: 24 hours after the final dose, euthanize the animals and dissect the striatum on ice. Homogenize the tissue in ice-cold assay buffer.
-
Membrane Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation.
-
Binding Assay: Resuspend the final membrane pellet in assay buffer. For saturation binding experiments, incubate aliquots of the membrane preparation with increasing concentrations of [³H]-Raclopride (e.g., 0.1-10 nM). For each concentration, a parallel set of tubes containing a high concentration of haloperidol (e.g., 10 µM) will be used to determine non-specific binding.
-
Incubation and Filtration: Incubate the samples at room temperature for 60 minutes. Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression to determine the Bmax (in fmol/mg protein) and Kd values.
ELISA for BDNF Quantification
This protocol details the measurement of BDNF protein levels in the hippocampus.
Objective: To quantify the change in BDNF protein concentration in the hippocampus of mice following subchronic this compound administration.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
BDNF ELISA kit
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
Procedure:
-
Animal Treatment: Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle to mice daily for 7 days.
-
Tissue Collection: 24 hours after the final dose, euthanize the animals and rapidly dissect the hippocampus on ice.
-
Protein Extraction: Homogenize the hippocampal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of the extracts using a standard protein assay (e.g., BCA assay).
-
ELISA Procedure: Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves adding the protein extracts and standards to a microplate pre-coated with an anti-BDNF antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of BDNF in the samples by comparing their absorbance values to the standard curve. Normalize the BDNF concentration to the total protein concentration for each sample (pg/µg protein).
Electrophysiology for Long-Term Potentiation (LTP) Measurement
This protocol describes how to measure LTP in hippocampal slices.
Objective: To determine the effect of this compound on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Electrophysiology rig with amplifier, stimulator, and data acquisition system
-
Glass microelectrodes
Procedure:
-
Slice Preparation: Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly remove the brain and prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (with or without this compound at a desired concentration). Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20 minutes.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Express the post-HFS fEPSP slopes as a percentage of the average baseline fEPSP slope. Compare the magnitude and duration of LTP between control and this compound-treated slices.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows.
Discussion and Future Directions
The available evidence suggests that this compound's nootropic effects may be mediated, at least in part, by its influence on BDNF levels and its interaction with nicotinic acetylcholine receptors. The observed increase in hippocampal BDNF is a significant finding, as this neurotrophin is critically involved in synaptic plasticity, neurogenesis, and neuronal survival. However, the lack of comprehensive quantitative data on neuroreceptor density changes and direct electrophysiological evidence of LTP modulation represents a significant gap in our understanding of this compound.
Future research should prioritize:
-
Quantitative Receptor Binding Studies: Conducting radioligand binding assays to determine the Bmax and Kd values for dopamine (D1, D2), acetylcholine (nicotinic and muscarinic), NMDA, and GABA receptors in various brain regions following acute and chronic this compound administration.
-
TrkB Activation Assays: Utilizing Western blotting to quantify the levels of phosphorylated TrkB in response to this compound treatment, thereby confirming the functional consequence of increased BDNF.
-
Electrophysiological Studies: Performing in vitro and in vivo electrophysiology to directly measure the impact of this compound on LTP and other forms of synaptic plasticity.
-
Dose-Response Studies: Establishing clear dose-response relationships for the observed effects to understand the therapeutic window of the compound.
By systematically addressing these research questions, a more complete and quantitative picture of this compound's neuropharmacological profile will emerge, which will be invaluable for the rational design of future nootropic and neurotherapeutic agents.
Conclusion
This compound is a promising nootropic agent with a complex mechanism of action. While preliminary data points towards its ability to modulate BDNF levels and interact with the cholinergic system, a significant amount of quantitative research is required to fully characterize its effects on neuroreceptor density and synaptic plasticity. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations that will be critical for elucidating the full therapeutic potential of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impracticality of Direct Conversion and Viable Industrial Syntheses of Fonturacetam
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fonturacetam (also known as Phenylpiracetam or (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide) is a nootropic compound with psychostimulatory effects. While structurally related to piracetam (B1677957), the direct chemical conversion of piracetam to this compound is not a feasible or reported synthetic route. The primary challenge lies in the selective introduction of a phenyl group at the 4-position of the 2-pyrrolidinone (B116388) core, a chemically inert site. This whitepaper elucidates the preferred and industrially viable synthetic pathways to this compound, which predominantly involve the initial synthesis of the key intermediate, 4-phenyl-2-pyrrolidone (B42324), followed by N-alkylation to introduce the acetamide (B32628) moiety. This guide provides a detailed examination of these synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the chemical and biological pathways.
The Challenge of Direct Synthesis from Piracetam
A direct synthesis of this compound from piracetam would necessitate the selective C-H activation and subsequent phenylation at the C4 position of the pyrrolidinone ring. This is a formidable challenge in synthetic organic chemistry due to the unactivated nature of the aliphatic C-H bonds in the piracetam molecule. Such a transformation would require harsh reaction conditions and complex catalyst systems, likely resulting in low yields and a mixture of constitutional isomers, making it an impractical approach for pharmaceutical production. The more established and efficient syntheses of this compound circumvent this issue by constructing the 4-phenyl-2-pyrrolidone ring system from acyclic precursors.
Established Synthetic Pathways to this compound
The industrial synthesis of this compound is a multi-step process that can be broadly divided into two key stages:
-
Synthesis of the intermediate: 4-phenyl-2-pyrrolidone.
-
Alkylation of 4-phenyl-2-pyrrolidone to yield this compound.
Several routes have been developed for the synthesis of the 4-phenyl-2-pyrrolidone intermediate, with common starting materials including benzaldehyde, nitromethane (B149229), and cinnamic acid derivatives.
Synthesis of 4-phenyl-2-pyrrolidone from Benzaldehyde and Nitromethane
This pathway involves a condensation reaction, followed by addition, hydrogenation, hydrolysis, esterification, and cyclization.
Experimental Protocol:
-
Condensation Reaction: Benzaldehyde (0.5 mol) and nitromethane (0.5 mol) are dissolved in methanol. The solution is cooled to 0°C, and an aqueous solution of sodium hydroxide (B78521) (0.5 mol) is added dropwise, maintaining the temperature at 10°C for 4 hours. Hydrochloric acid (0.5 mol) is then added dropwise at 10°C, leading to the precipitation of a crystalline solid, which is then separated by centrifugation and dried.
-
Subsequent Steps: The intermediate from the condensation reaction undergoes a series of transformations including addition, hydrogenation, hydrolysis, esterification, and finally cyclization to yield 4-phenyl-2-pyrrolidone[1].
| Parameter | Value | Reference |
| Starting Materials | Benzaldehyde, Nitromethane | [1] |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid, Methanol | [1] |
| Reaction Temperature | 0-10°C | [1] |
| Reaction Time | 4 hours | [1] |
Synthesis of 4-phenyl-2-pyrrolidone from Diethyl Malonate and 2-Nitro-1-phenylethylketone
This alternative route involves a condensation reaction catalyzed by a strong base.
Experimental Protocol:
-
Condensation: Diethyl malonate (16 g), 2-nitro-1-phenylethylketone (16.5 g), and tetrahydrofuran (B95107) (300 ml) are added to a reaction flask. The mixture is cooled to -20°C with stirring. Butyllithium (420 ml of a 2.5M solution) is added dropwise over 4 hours.
-
Workup: After the reaction is complete, water (200 ml) is added dropwise. The solvent is removed by concentration, and the product is extracted with ethyl acetate, dried, and concentrated to yield an intermediate.
-
Cyclization and Decarboxylation: The intermediate undergoes catalytic hydrogenation with palladium on carbon in an organic solvent (methanol or ethanol) to form 3-methoxycarbonyl-4-phenyl-2-pyrrolidone. This is followed by decarboxylation under alkaline conditions (sodium carbonate or sodium hydroxide in ethanol (B145695) at 80-85°C) to give the final product, 4-phenyl-2-pyrrolidone[2].
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, 2-Nitro-1-phenylethylketone | [2] |
| Key Reagents | Butyllithium, Tetrahydrofuran, Palladium on Carbon | [2] |
| Reaction Temperature | -20°C (Condensation), 20-30°C (Hydrogenation), 80-85°C (Decarboxylation) | [2] |
| Yield (Intermediate 1) | 92% | [2] |
Alkylation of 4-phenyl-2-pyrrolidone to this compound
The final step in the synthesis is the N-alkylation of the 4-phenyl-2-pyrrolidone intermediate with a suitable acetamide precursor. A common method involves the use of 2-chloroacetamide (B119443).
Experimental Protocol:
-
Salt Formation: 4-phenyl-2-pyrrolidone (16.1 g, 0.1 mol) and powdered anhydrous potassium hydroxide (6.1 g, 0.11 mol) are suspended in toluene (B28343) (200 ml). The mixture is heated to reflux with intensive stirring to remove water azeotropically until the vapor temperature reaches 110°C.
-
Alkylation: The mixture is cooled, and 2-chloroacetamide (11.2 g, 0.12 mol) is added with stirring. The reaction mixture is left overnight.
-
Workup and Isolation: Cold water (50 ml) is added, and the precipitated product is filtered, washed with toluene and water, and dried. This yields 7.90 g (36%) of this compound with a purity of 96%. Further extraction of the aqueous and organic layers can increase the overall yield[3].
| Parameter | Value | Reference |
| Starting Material | 4-phenyl-2-pyrrolidone | [3] |
| Reagents | Potassium Hydroxide, 2-chloroacetamide, Toluene | [3] |
| Reaction Temperature | Reflux (110°C) | [3] |
| Yield | 36% (initial precipitation), up to 73% based on reacted starting material | [3] |
Visualizing the Synthetic and Biological Pathways
Chemical Synthesis Workflow
Caption: Overview of the primary synthetic routes to this compound.
Mechanism of Action: Signaling Pathway
References
- 1. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 2. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 3. RU2663899C1 - Process for the preparation of 1-carbamoylmethyl-4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
Fonturacetam's Neuroprotective Landscape: An In-Depth Technical Guide to Animal Studies
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive analysis of the neuroprotective properties of Fonturacetam (also known as Phenylpiracetam) as demonstrated in various animal studies. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's effects in models of neuroinflammation, cognitive impairment, and stroke.
Anti-Neuroinflammatory Properties of R-Phenylpiracetam in a Lipopolysaccharide-Induced Endotoxemia Model
R-phenylpiracetam, an enantiomer of this compound, has demonstrated significant anti-inflammatory and neuroprotective effects in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia. This model mimics systemic inflammation and its subsequent impact on the central nervous system.
Quantitative Data Summary
| Experimental Model | Animal | Drug/Dose | Parameter Measured | Result | p-value | Reference |
| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Body Temperature (°C) | Attenuated LPS-induced hypothermia (LPS: 33.2 ± 0.4 vs LPS+R-PhP: 35.1 ± 0.3) | < 0.05 | [1][2] |
| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain TNF-α mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~14-fold vs LPS+R-PhP: ~6-fold) | < 0.05 | [1][2] |
| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain IL-1β mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~12-fold vs LPS+R-PhP: ~5-fold) | < 0.05 | [1][2] |
| LPS-induced endotoxemia | Male CD1 mice | R-Phenylpiracetam (50 mg/kg, i.p.) | Brain iNOS mRNA levels (relative to control) | Significantly reduced LPS-induced increase (LPS: ~25-fold vs LPS+R-PhP: ~10-fold) | < 0.05 | [1][2] |
Experimental Protocol: LPS-Induced Endotoxemia
1.2.1. Animals: Male CD1 mice weighing 25-30g were used. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
1.2.2. Drug Administration: R-Phenylpiracetam was dissolved in saline and administered intraperitoneally (i.p.) at a dose of 50 mg/kg.
1.2.3. Induction of Endotoxemia: Lipopolysaccharide from E. coli was dissolved in saline and administered i.p. at a dose of 20 mg/kg to induce a systemic inflammatory response.
1.2.4. Experimental Procedure:
-
Mice were randomly assigned to control, LPS, and LPS + R-Phenylpiracetam groups.
-
The treatment group received R-Phenylpiracetam (50 mg/kg, i.p.).
-
Thirty minutes after treatment, the LPS and LPS + R-Phenylpiracetam groups received LPS (20 mg/kg, i.p.). The control group received a saline injection.
-
Body temperature was measured rectally 6 hours after the LPS injection.
-
Following temperature measurement, animals were euthanized, and brain tissue was collected for quantitative RT-PCR analysis of inflammatory gene expression.
1.2.5. Quantitative Real-Time PCR (RT-PCR):
-
Total RNA was extracted from brain tissue using a standard RNA isolation kit.
-
cDNA was synthesized from the extracted RNA.
-
RT-PCR was performed to quantify the relative mRNA expression levels of TNF-α, IL-1β, and iNOS.
-
Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
Signaling Pathway
References
Fonturacetam: A Technical Guide to its Molecular Targets Beyond Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fonturacetam, a phenylated analog of piracetam, is a nootropic agent with a complex pharmacological profile. While its interaction with monoamine transporters is established, a growing body of evidence indicates that its cognitive-enhancing effects are mediated by a broader range of molecular targets. This technical guide provides an in-depth analysis of this compound's interactions with key neuronal receptors beyond the monoaminergic system, focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
This compound (4-phenylpiracetam) is a synthetic compound developed in Russia, where it is prescribed for a variety of neurological and psychiatric conditions.[1] Its phenyl group modification enhances its ability to cross the blood-brain barrier compared to its parent compound, piracetam. While the (R)-enantiomer of this compound is known to be a dopamine (B1211576) reuptake inhibitor, its cognitive-enhancing properties are not fully explained by this mechanism alone. This guide explores the compelling evidence for its activity at other significant molecular targets within the central nervous system.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with molecular targets beyond monoamine transporters.
| Target | Ligand/Modulator | Species | Assay Type | Value | Reference |
| α4β2 Nicotinic Acetylcholine Receptor | This compound | Mouse | Radioligand Binding | IC₅₀ = 5.86 µM | [2] |
| AMPA Receptor | This compound | N/A | Functional Assays | PAM | [2][3] |
Note: PAM (Positive Allosteric Modulator). No specific EC₅₀ or Kᵢ values for this compound's potentiation of AMPA receptors were identified in the reviewed literature.
Nicotinic Acetylcholine Receptor (nAChR) Interaction
This compound has been shown to bind to α4β2 nicotinic acetylcholine receptors in the mouse brain cortex with an IC₅₀ of 5.86 μM[2]. This interaction is significant as α4β2 nAChRs are the most abundant high-affinity nicotinic receptors in the brain and are implicated in cognitive processes such as learning and memory.
Signaling Pathway
Activation of α4β2 nAChRs by acetylcholine or other agonists, including the potential modulatory effect of this compound, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. The resulting depolarization and increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as the Phosphoinositide 3-kinase (PI3K)-Akt pathway[4][5][6]. These pathways are known to play crucial roles in synaptic plasticity and neuroprotection.
Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the α4β2 nAChR.
Materials:
-
Membrane Preparation: Homogenized mouse brain cortex tissue.
-
Radioligand: [³H]-Epibatidine or another suitable high-affinity α4β2 nAChR radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α4β2 nAChR agonist or antagonist (e.g., nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize mouse brain cortex in ice-cold assay buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the membrane preparation.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the radioligand.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
-
AMPA Receptor Modulation
This compound is described as a positive allosteric modulator (PAM) of AMPA receptors[2][3]. AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain and are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
Signaling Pathway
As a PAM, this compound is thought to bind to an allosteric site on the AMPA receptor, enhancing its response to glutamate (B1630785). This potentiation can manifest as a slowing of receptor deactivation and/or desensitization, leading to an increased influx of Na⁺ and Ca²⁺ ions upon glutamate binding. The enhanced calcium influx can activate downstream signaling cascades, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for the induction of LTP.
Experimental Protocol: Electrophysiological Assessment of AMPA Receptor Modulation in Hippocampal Slices
This protocol outlines the use of whole-cell patch-clamp electrophysiology in acute hippocampal slices to assess the effect of this compound on AMPA receptor-mediated synaptic transmission.
Materials:
-
Rodent: Rat or mouse.
-
Slicing Solution: Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with high sucrose (B13894) concentration.
-
Recording aCSF: Oxygenated aCSF containing physiological ion concentrations.
-
Vibratome or tissue chopper.
-
Recording Chamber: Submerged or interface type.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Stimulating electrode.
-
This compound solution.
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
Record baseline AMPA receptor-mediated EPSCs by holding the neuron at a negative membrane potential (e.g., -70 mV) to block NMDA receptor activation.
-
-
Drug Application and Measurement:
-
Bath-apply this compound at various concentrations to the slice.
-
Record EPSCs in the presence of this compound.
-
Measure the amplitude and decay kinetics of the EPSCs before and after drug application.
-
-
Data Analysis:
-
Compare the amplitude and decay time constant of the AMPA receptor-mediated EPSCs in the presence and absence of this compound.
-
An increase in amplitude and/or a slowing of the decay kinetics indicates positive allosteric modulation.
-
Construct a dose-response curve to determine the EC₅₀ of this compound's potentiating effect.
-
Other Potential Targets (NMDA and GABA Receptors)
While some studies have suggested that this compound may influence NMDA and GABA receptor systems, the available evidence points towards indirect modulation rather than direct binding. For instance, some nootropic agents have been shown to modulate NMDA receptor function or enhance inhibitory synaptic transmission, but direct, high-affinity binding of this compound to these receptors has not been demonstrated. The observed effects may be downstream consequences of its primary actions on nAChRs and AMPA receptors. Further research is required to elucidate the precise nature of these interactions.
Conclusion
This compound's pharmacological profile extends beyond its effects on monoamine transporters. Its interaction with α4β2 nicotinic acetylcholine receptors and its role as a positive allosteric modulator of AMPA receptors provide a more comprehensive explanation for its nootropic effects. The modulation of these key receptor systems involved in synaptic plasticity and cognitive function highlights this compound as a multifaceted compound with the potential for further investigation in the context of neurological and psychiatric disorders. The experimental protocols and pathway diagrams presented in this guide offer a framework for future research aimed at further characterizing the molecular mechanisms of this compound and developing novel therapeutics targeting these pathways.
References
- 1. AMPA receptor activation controls type I metabotropic glutamate receptor signalling via a tyrosine kinase at parallel fibre–Purkinje cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nefiracetam modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fonturacetam: A Preclinical Examination of its Anticonvulsant and Anxiolytic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonturacetam, also known as Phenylpiracetam, is a nootropic agent that is a phenyl derivative of piracetam.[1] While primarily recognized for its cognitive-enhancing properties, preclinical evidence suggests that this compound also possesses significant anticonvulsant and anxiolytic effects. This technical guide provides a comprehensive overview of the existing preclinical data, detailing the experimental models used to evaluate these properties and exploring the proposed mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Anticonvulsant Effects of this compound
Animal studies have indicated that this compound exhibits anticonvulsant properties.[1] The primary screening models for anticonvulsant drugs are the maximal electroshock (MES) seizure test and the pentylenetetrazol (PTZ)-induced seizure test.
Quantitative Data on Anticonvulsant Efficacy
Quantitative data on the anticonvulsant efficacy of this compound is limited in publicly available literature. However, data for related compounds provides some insight.
| Compound | Test Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| 4-Phenylpiracetam | Maximal Electroshock Seizure | Rodent | Not Specified | 50 | [2] |
| Phenylpiracetam hydrazide | Maximal Electroshock Seizure | Not Specified | Not Specified | 310 | [3] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols for Anticonvulsant Screening
The MES test is a widely used preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals are administered the test compound (this compound) or vehicle at various doses.
-
At the time of predicted peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas, followed by a drop of saline to ensure electrical conductivity.
-
Corneal electrodes are placed on the eyes of the restrained animal.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2-0.3 seconds) is delivered.
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint. Abolition of this response is considered a positive indication of anticonvulsant activity.
-
The ED50, the dose protecting 50% of animals from the tonic hindlimb extension, is then calculated.
-
The PTZ test is used to identify drugs that can raise the seizure threshold and are effective against myoclonic and absence seizures.
-
Apparatus: Observation cages.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Animals receive the test compound or vehicle.
-
At the time of presumed peak effect, a convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered, usually subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Animals are placed in individual observation cages and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the occurrence of clonic seizures (convulsive waves with loss of righting reflex) lasting for at least 5 seconds.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
The ED50 for protection against PTZ-induced seizures is determined.
-
References
Fonturacetam's Influence on Gene Expression in the Hippocampus: A Technical Guide and Framework for Future Research
Disclaimer: As of the latest literature review, there is a notable absence of direct studies specifically investigating the influence of Fonturacetam (also known as Phenylpiracetam) on gene expression in the hippocampus. This technical guide, therefore, serves as a framework for researchers, scientists, and drug development professionals by hypothesizing potential mechanisms and outlining experimental protocols to explore this promising area of neuropharmacology. The information presented is based on the known mechanisms of this compound and analogous data from other nootropic compounds and relevant neurological studies.
Introduction to this compound
This compound is a nootropic drug developed in Russia, belonging to the racetam class of compounds. It is structurally a phenyl derivative of piracetam (B1677957) and is reported to possess psychostimulatory, neuroprotective, and anti-inflammatory properties. While its cognitive-enhancing effects are anecdotally well-documented, the underlying molecular mechanisms, particularly its impact on gene expression in key brain regions like the hippocampus, remain largely unexplored. The hippocampus is a critical area for learning, memory, and synaptic plasticity, making it a prime target for investigating the molecular basis of nootropic action.
Known Mechanisms of Action and Hypothesized Hippocampal Effects
This compound's primary known mechanism is its interaction with the dopamine (B1211576) transporter (DAT), though its neuroprotective and anti-inflammatory effects suggest a broader range of action.[1] Based on these properties and the known molecular pathways involved in hippocampal function, we can hypothesize potential gene expression changes induced by this compound.
Hypothesized Signaling Pathways:
The following diagram illustrates a potential signaling cascade that this compound might modulate in hippocampal neurons, leading to changes in gene expression related to synaptic plasticity and neuroprotection.
Caption: Hypothesized signaling pathways of this compound in the hippocampus.
Proposed Experimental Workflow for Investigating this compound's Effects
To elucidate the precise effects of this compound on hippocampal gene expression, a structured experimental approach is necessary. The following workflow outlines a potential study design.
References
Methodological & Application
Fonturacetam in Rodent Models: Application Notes for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to investigate the cognitive-enhancing effects of Fonturacetam (also known as Phenylpiracetam) in rodent models. This document summarizes key quantitative data from various studies, details experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Summary of this compound Dosages and Effects in Rodent Models
This compound has been investigated across a range of dosages in both rats and mice, demonstrating its potential to improve cognitive function in various experimental paradigms. The following table summarizes the quantitative data from key studies.
| Rodent Model | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Cognitive Task | Key Findings |
| Wistar rats | 25 | Intraperitoneal (i.p.) | 5 days | Psycho-emotional state assessment | Reduced anxiety and increased locomotor, orientation, and exploratory activities in a model of immune stress.[1] |
| Male mice | 50 | Intraperitoneal (i.p.) and Peroral (p.o.) | Single dose | Lipopolysaccharide (LPS)-induced endotoxemia model | Attenuated LPS-induced body temperature reduction and overexpression of inflammatory genes.[2] |
| Male mice | Not specified | Not specified | 7-day pretreatment | Carrageenan-induced paw edema test | Dose-dependently reduced paw edema and antinociceptive response.[1] |
| Rats | 400 | Intraperitoneal (i.p.) | 30 min before acquisition trial | Object-recognition test | Produced a significant improvement in retention when the intertrial interval was 24 hours.[3] |
Proposed Mechanism of Action
This compound's cognitive-enhancing effects are believed to be mediated through a multi-faceted mechanism of action. It is thought to modulate key neurotransmitter systems, including acetylcholine (B1216132) and dopamine (B1211576), and may also influence glutamate (B1630785) receptor activity.[4] Furthermore, this compound has been shown to increase cerebral blood flow, ensuring adequate oxygen and nutrient supply to the brain.[1][4] Its neuroprotective properties are also attributed to its ability to protect neurons from damage caused by oxidative stress.[4] The R-isomer of phenylpiracetam has been identified as a dopamine transporter (DAT) inhibitor.[1][2]
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the cognitive-enhancing effects of this compound in rodent models.
Object Recognition Test
This test evaluates a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.
-
Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture are used. The objects should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation: The day before testing, each animal is individually habituated to the empty open-field arena for a set period (e.g., 5-10 minutes).
-
Acquisition Trial (T1): On the test day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose and/or forepaws.
-
Retention Interval: The animal is returned to its home cage for a specific inter-trial interval (e.g., 24 hours).
-
Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better memory.
Morris Water Maze
This task is a widely used test of spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform. Each trial begins with the animal being placed in the water at a different starting position. The time it takes for the animal to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is recorded.
-
-
Data Analysis: A decrease in escape latency across acquisition trials indicates learning. In the probe trial, a significant amount of time spent in the target quadrant compared to other quadrants indicates memory retention.
Passive Avoidance Test
This test assesses fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a specific interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
Caption: General experimental workflow for rodent studies.
Concluding Remarks
The presented data and protocols offer a foundational guide for researchers investigating the cognitive-enhancing properties of this compound in rodent models. The choice of dosage, administration route, and cognitive task should be tailored to the specific research question. Careful consideration of experimental design, including appropriate control groups and statistical analysis, is crucial for obtaining robust and reliable results. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's nootropic effects and to explore its therapeutic potential for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
Protocol for Dissolving Fonturacetam in DMSO for In Vitro Studies
Introduction
Fonturacetam, also known as Phenylpiracetam, is a nootropic compound with potential applications in neuroscience research. For in vitro studies, proper dissolution and preparation of this compound solutions are crucial for obtaining accurate and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve a wide range of organic compounds for biological assays. This document provides detailed application notes and a protocol for dissolving this compound in DMSO for use in in vitro research, targeting researchers, scientists, and drug development professionals.
Data Presentation: Solubility of this compound in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes the available quantitative data. It is important to note that in many cases, the solubility is reported as a minimum value (≥), indicating that higher concentrations may be achievable.
| Compound Name | Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM)¹ | Source |
| Phenylpiracetam | DMSO | ≥10.9 mg/mL | ≥49.9 mM | Commercial Supplier Data |
| Phenylpiracetam | DMSO | ≥100 mg/mL | ≥458.2 mM | Commercial Supplier Data[1][2] |
| Phenylpiracetam | DMSO | 100 mg/mL | 458.2 mM | Commercial Product[3] |
| Phenylpiracetam | Ethanol | ≥58.2 mg/mL | ≥266.7 mM | Commercial Supplier Data |
| Phenylpiracetam | Water | ≥18.5 mg/mL (with sonication and warming) | ≥84.8 mM | Commercial Supplier Data |
¹Molar equivalent calculated based on a molecular weight of 218.25 g/mol for this compound.[4][5]
Experimental Protocols
This section outlines a detailed methodology for preparing a stock solution of this compound in DMSO and its subsequent dilution for in vitro experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (≥99.7% purity)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used in cell culture.
-
Weighing this compound:
-
Place a sterile, amber microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 21.83 mg of this compound (Molecular Weight = 218.25 g/mol ).
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 100 mM solution with 21.83 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Securely cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
If dissolution is slow or incomplete, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid solubilization.
-
-
Storage of Stock Solution:
-
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
-
Store the aliquots in tightly sealed amber tubes or vials at -20°C for short- to medium-term storage (up to 6 months) or at -80°C for long-term storage.
-
Protocol for Diluting this compound Stock Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation of this compound upon direct addition to an aqueous cell culture medium, it is advisable to perform an intermediate dilution in a pre-warmed (37°C) cell culture medium or appropriate aqueous buffer (e.g., PBS).
-
Final Dilution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For many cell lines, a final DMSO concentration of ≤ 0.1% is recommended.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium and mix gently by pipetting.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
Putative Signaling Pathway of this compound
This compound is known to modulate both the dopaminergic and cholinergic systems. It acts as a dopamine (B1211576) reuptake inhibitor, increasing the concentration of dopamine in the synaptic cleft. Additionally, it has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). The following diagram illustrates a potential signaling pathway integrating these actions, leading to downstream effects on neuronal survival and function.
Caption: Putative signaling pathways of this compound.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Fonturacetam in Human Plasma
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of fonturacetam in human plasma. The described protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound, also known as phenylpiracetam, is a nootropic drug developed in Russia that is reported to have cognitive-enhancing and psychostimulatory effects. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for clinical and forensic applications. This application note presents a validated HPLC-MS/MS method that is both sensitive and specific for the quantification of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard (purity >98%)
-
This compound-d5 (or other suitable stable isotope-labeled internal standard) or a structurally similar compound like Levetiracetam as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Drug-free human plasma
Instrumentation
-
HPLC system: A system capable of delivering accurate and reproducible gradients.
-
Mass spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions and Quality Control Samples
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound and the IS from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and the IS.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute |
Table 2: Mass Spectrometer Parameters
| Parameter | This compound | Internal Standard (this compound-d5) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 219.2 | 224.2 |
| Product Ion (m/z) | 118.1 (Quantifier), 91.1 (Qualifier) | 123.1 (Quantifier), 91.1 (Qualifier) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (eV) | Optimized for maximum signal (e.g., 20-30 eV) | Optimized for maximum signal (e.g., 20-30 eV) |
| Cone Voltage (V) | Optimized for maximum precursor ion intensity | Optimized for maximum precursor ion intensity |
Note: The exact product ions and collision energies should be optimized for the specific instrument used by infusing a standard solution of this compound.
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 over the concentration range of 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Results and Discussion
This HPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for any matrix effects or variability in sample processing.
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The HPLC-MS/MS method described in this application note is a highly sensitive and specific method for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings.
Application Notes and Protocols: Administration of Fonturacetam via Oral Gavage vs. Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonturacetam (also known as Phenylpiracetam) is a nootropic compound with psychostimulatory effects. In preclinical research, the route of administration is a critical variable that can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a detailed comparison and protocols for two common administration routes for this compound in rodent models: oral gavage (PO) and intraperitoneal (IP) injection. Understanding the differences between these methods is essential for designing robust experiments and accurately interpreting results.
This compound's mechanism of action is multifaceted, primarily involving the modulation of dopaminergic and cholinergic neurotransmitter systems.[1][2] The R-enantiomer of this compound is a selective dopamine (B1211576) reuptake inhibitor.[2] Additionally, it interacts with nicotinic acetylcholine (B1216132) receptors.[2]
Comparative Pharmacokinetic Data
While comprehensive head-to-head pharmacokinetic data for this compound is limited in publicly available literature, a study on its active R-enantiomer (R-phenylpiracetam) in mice provides valuable insight into brain bioavailability following oral and intraperitoneal administration.
Table 1: Maximal Brain Concentration of R-phenylpiracetam in Mice Following a 50 mg/kg Dose
| Administration Route | Maximal Concentration (Cmax) in Brain Tissue (µg/g) | Time to Reach Maximal Concentration (Tmax) |
| Intraperitoneal (IP) Injection | 28 | 15 minutes |
| Per Oral (PO) Gavage | 18 | 15 minutes |
Data extracted from a study on R-phenylpiracetam, an optical isomer of this compound.
Interpretation of Pharmacokinetic Data:
-
Intraperitoneal injection leads to a higher maximal concentration of the compound in the brain tissue compared to oral gavage. This suggests greater bioavailability and/or more rapid absorption into the systemic circulation and subsequent brain penetration with the IP route.
-
The time to reach maximal brain concentration was identical for both routes in this particular study, indicating rapid absorption regardless of the administration method.
-
Generally, oral administration subjects the compound to first-pass metabolism in the liver, which can reduce the amount of active substance reaching systemic circulation and the target organ. In contrast, intraperitoneal administration largely bypasses first-pass metabolism, often resulting in higher bioavailability.
Signaling Pathways of this compound
This compound's cognitive-enhancing and psychostimulatory effects are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system. The primary mechanisms involve the modulation of dopamine and acetylcholine signaling.
Caption: this compound's effect on the dopaminergic synapse.
Caption: this compound's modulation of the cholinergic synapse.
Experimental Workflow
The selection of an administration route is a critical step in the experimental design for evaluating the effects of this compound. The following diagram outlines the typical workflow for a comparative study.
Caption: Workflow for comparing administration routes.
Experimental Protocols
The following are detailed protocols for the administration of this compound via oral gavage and intraperitoneal injection in rodents. These protocols are intended as a guide and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Protocol for Oral Gavage (PO) Administration
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound
-
Appropriate vehicle (e.g., distilled water, saline, 0.5% methylcellulose)
-
Gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the dose volume. The volume should typically not exceed 10 mL/kg for rats and mice.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap may be effective.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's incisors. This ensures the needle will reach the stomach without causing perforation.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes.
-
Protocol for Intraperitoneal (IP) Injection
Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol (B145695) or other appropriate disinfectant
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume is typically 10 mL/kg.
-
Restrain the animal securely. For both mice and rats, this can be done by scruffing the neck and securing the tail. The animal should be tilted head-down at a slight angle to allow the abdominal organs to shift away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
-
Administration:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the skin, advancing through the abdominal wall into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Administration:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal distention.
-
Conclusion
The choice between oral gavage and intraperitoneal injection for the administration of this compound in preclinical studies has significant implications for the resulting pharmacokinetic and pharmacodynamic data. Intraperitoneal injection generally offers higher bioavailability and a more rapid onset of action, while oral gavage more closely mimics the intended route of administration in humans. Researchers should carefully consider the objectives of their study when selecting an administration route and adhere to strict, well-documented protocols to ensure the welfare of the animals and the reproducibility of their findings.
References
In Vivo Experimental Models for Testing Fonturacetam's Nootropic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonturacetam, also known as Phenylpiracetam, is a nootropic compound renowned for its cognitive-enhancing and psychostimulatory effects.[1] As a phenyl derivative of piracetam, it exhibits higher bioavailability and potency.[1] This document provides detailed application notes and protocols for preclinical in vivo evaluation of this compound's nootropic properties. The methodologies outlined below are established models for assessing learning, memory, anxiety, and antidepressant-like effects in rodents.
This compound's mechanism of action is believed to be multifaceted, primarily involving the modulation of various neurotransmitter systems. The (R)-enantiomer of phenylpiracetam is a selective dopamine (B1211576) reuptake inhibitor, which likely contributes to its stimulant and cognitive-enhancing properties.[2] Additionally, this compound has been shown to interact with nicotinic acetylcholine (B1216132) receptors and may modulate NMDA receptor activity, further influencing learning and memory processes.[1]
Behavioral Assays for Nootropic Efficacy
A battery of behavioral tests is essential to comprehensively evaluate the nootropic effects of this compound. The following protocols for the Morris Water Maze, Elevated Plus Maze, and Forced Swim Test are foundational for this purpose.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[3][4]
Experimental Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the surface. The pool is situated in a room with various distal visual cues.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Drug Administration: this compound is dissolved in saline or distilled water. Administration is typically performed intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the first trial of each day. Dosages can range from 10 to 100 mg/kg, based on preliminary studies.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Each animal undergoes 4 trials per day.
-
For each trial, the animal is placed into the pool at one of four randomized starting positions (North, South, East, West).
-
The animal is allowed to swim freely for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to orient itself using the distal cues.
-
The time taken to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded.
-
-
-
Data Analysis:
-
Escape Latency: The time to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.
-
Time in Target Quadrant: A higher percentage of time spent in the target quadrant during the probe trial indicates better spatial memory consolidation.
-
Platform Crossings: An increased number of crossings over the former platform location also suggests stronger memory retention.
-
Quantitative Data Summary:
| Group | Treatment | Acquisition Phase (Escape Latency - Day 5, seconds) | Probe Trial (Time in Target Quadrant, %) |
| 1 | Vehicle (Saline) | 35 ± 5 | 30 ± 4 |
| 2 | This compound (50 mg/kg) | 20 ± 4 | 55 ± 5 |
| 3 | This compound (100 mg/kg) | 15 ± 3 | 65 ± 6 |
Note: Data are representative examples based on typical nootropic effects and are not from a specific this compound study due to limited publicly available quantitative data. Statistical significance (p < 0.05) is denoted by an asterisk () compared to the vehicle group.
Experimental Workflow for Morris Water Maze
Caption: Workflow for assessing spatial learning and memory with the Morris Water Maze.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6] Anxiolytic compounds typically increase the time spent in the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm) with two open arms and two enclosed arms of equal size.
-
Animals: Male Wistar rats or BALB/c mice are often used.
-
Drug Administration: this compound is administered i.p. or p.o. 30-60 minutes before the test. A typical dose range for anxiolytic effects is 10-50 mg/kg.
-
Procedure:
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
A video tracking system records the animal's movement.
-
-
Data Analysis:
-
Time Spent in Open Arms (%): The primary measure of anxiolytic-like activity. An increase in this parameter suggests reduced anxiety.
-
Number of Entries into Open Arms: A secondary measure that can also indicate reduced anxiety.
-
Total Arm Entries: Used as a measure of general locomotor activity to ensure that the effects on open arm exploration are not due to sedation or hyperactivity.
-
Quantitative Data Summary:
| Group | Treatment | Time in Open Arms (%) | Number of Open Arm Entries | Total Arm Entries |
| 1 | Vehicle (Saline) | 15 ± 3 | 8 ± 2 | 25 ± 4 |
| 2 | This compound (25 mg/kg) | 28 ± 4 | 14 ± 3 | 27 ± 5 |
| 3 | Diazepam (2 mg/kg) | 35 ± 5 | 18 ± 4 | 23 ± 4 |
Note: Data are representative examples based on typical anxiolytic effects and are not from a specific this compound study due to limited publicly available quantitative data. Statistical significance (p < 0.05) is denoted by an asterisk () compared to the vehicle group.
Experimental Workflow for Elevated Plus Maze
Caption: Workflow for assessing anxiety-like behavior with the Elevated Plus Maze.
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a common screening tool for antidepressant drugs, based on the principle that animals will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water.[7][8] Antidepressants typically reduce the duration of immobility.
Experimental Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Male BALB/c mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered i.p. or p.o. 30-60 minutes prior to the test. Doses may range from 25 to 100 mg/kg.
-
Procedure:
-
Pre-swim Session (Day 1 - for rats): Animals are placed in the cylinder for 15 minutes. This session is for habituation.
-
Test Session (Day 2 - for rats; single session for mice): Animals are placed in the cylinder for 5-6 minutes. The behavior is recorded, typically during the last 4 minutes of the session.
-
-
Data Analysis:
-
Immobility Time (seconds): The primary measure. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. A reduction in immobility time suggests an antidepressant-like effect.
-
Swimming and Climbing Time (seconds): These active behaviors can also be scored to differentiate between the mechanisms of different antidepressants.
-
Quantitative Data Summary:
| Group | Treatment | Immobility Time (seconds) |
| 1 | Vehicle (Saline) | 150 ± 15 |
| 2 | This compound (50 mg/kg) | 95 ± 12 |
| 3 | Fluoxetine (20 mg/kg) | 80 ± 10 |
Note: Data are representative examples based on typical antidepressant effects and are not from a specific this compound study due to limited publicly available quantitative data. Statistical significance (p < 0.05) is denoted by an asterisk () compared to the vehicle group.
Experimental Workflow for Forced Swim Test
Caption: Workflow for assessing antidepressant-like effects with the Forced Swim Test.
Mechanistic Insights: Signaling Pathways
This compound's nootropic effects are thought to be mediated through its interaction with key neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.
Dopaminergic Pathway
As a dopamine reuptake inhibitor, this compound increases the synaptic concentration of dopamine, leading to enhanced signaling through D1 and D2 receptors.[2]
References
- 1. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 2. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Application Notes and Protocols: Assessing the Impact of Fonturacetam on Memory Using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the potential memory-enhancing effects of Fonturacetam (also known as Phenylpiracetam). The MWM is a widely used behavioral assay to study spatial learning and memory in rodents. This document outlines the experimental setup, procedures, and data analysis techniques, and includes a proposed signaling pathway for this compound's mechanism of action.
Introduction to this compound and the Morris Water Maze
This compound is a nootropic compound known for its cognitive-enhancing properties. It is believed to modulate neurotransmitter systems, including acetylcholine (B1216132) and dopamine, and possesses neuroprotective effects.[1][2] Animal studies have suggested that this compound may have antiamnesic, antidepressant, and anxiolytic effects.[1] The Morris water maze is a robust and reliable behavioral test that assesses hippocampal-dependent spatial learning and memory.[3] It is an ideal tool for evaluating the potential cognitive benefits of pharmacological agents like this compound.
Experimental Protocols
This section details the materials, apparatus, and step-by-step procedures for conducting a Morris water maze experiment to evaluate the impact of this compound on spatial memory in rodents.
Materials and Apparatus
-
Subjects: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline or distilled water).
-
Morris Water Maze: A circular pool (typically 1.5-2.0 meters in diameter for rats, 1.2 meters for mice) filled with water made opaque with non-toxic white tempera paint or milk powder.[4] The water temperature should be maintained at a constant temperature (e.g., 22 ± 1°C).
-
Escape Platform: A submerged platform (10-15 cm in diameter) placed approximately 1-2 cm below the water surface.
-
Visual Cues: Various high-contrast visual cues (e.g., shapes, patterns) should be placed around the room and be visible from the water maze. These cues should remain in a fixed position throughout the experiment.
-
Video Tracking System: A camera mounted above the maze connected to a computer with tracking software (e.g., ANY-maze) to record and analyze the animal's swim path, latency, and other parameters.
Experimental Procedure
The experiment typically consists of three phases: a cued training (visible platform) phase, an acquisition (hidden platform) phase, and a probe trial.
2.2.1. Cued Training (Visible Platform)
This phase is conducted to ensure that the animals have the visual and motor capacity to perform the task and to habituate them to the maze.
-
Platform Visibility: The escape platform is made visible by attaching a brightly colored flag or by raising it slightly above the water surface.
-
Trial Structure: Each animal undergoes 4 trials per day for 1-2 days.
-
Starting Positions: The animal is gently placed into the water facing the wall of the pool from one of four quasi-random starting positions (North, South, East, West).
-
Platform Location: The location of the visible platform is varied for each trial.
-
Escape: The animal is allowed to swim and find the platform. If it does not find the platform within 60-90 seconds, it is gently guided to it.
-
Rest Period: The animal is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage for an inter-trial interval (ITI) of at least 15 minutes.
2.2.2. Acquisition Phase (Hidden Platform)
This phase assesses spatial learning.
-
Drug Administration: Animals are divided into experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). This compound or the vehicle is administered orally or via intraperitoneal injection at a predetermined time before the first trial of each day (e.g., 30-60 minutes).
-
Platform Position: The platform is submerged and placed in a fixed location in one of the quadrants for the entire duration of the acquisition phase.
-
Trial Structure: Each animal performs 4 trials per day for 4-5 consecutive days.[3]
-
Starting Positions: The starting position is varied for each trial.
-
Data Collection: The video tracking system records the escape latency (time to find the platform), path length, and swim speed for each trial.
2.2.3. Probe Trial
This trial is conducted 24 hours after the final acquisition trial to assess spatial memory retention.
-
Platform Removal: The escape platform is removed from the pool.
-
Trial Procedure: The animal is placed in the pool from a novel starting position and allowed to swim freely for 60 seconds.
-
Data Collection: The tracking software records the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path. A significant preference for the target quadrant is indicative of good spatial memory.[3][5]
Data Presentation
Quantitative data from the Morris water maze experiment should be summarized in clearly structured tables for easy comparison between experimental groups. Below are template tables illustrating how the data can be presented.
Table 1: Acquisition Phase - Mean Escape Latency (seconds)
| Day | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Table 2: Probe Trial - Memory Retention Parameters
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Time in Target Quadrant (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Platform Crossings (count) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Swim Speed (cm/s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's impact on memory.
Proposed Signaling Pathway of this compound in Memory Enhancement
Caption: Proposed signaling pathway for this compound's effects on memory.
Concluding Remarks
The Morris water maze is a powerful tool for assessing the cognitive-enhancing effects of this compound. Adherence to a standardized and well-controlled protocol is crucial for obtaining reliable and reproducible results. The provided protocols and data presentation templates offer a framework for researchers to design and execute their studies. The proposed signaling pathway provides a theoretical basis for the potential molecular mechanisms underlying this compound's nootropic effects, which can be further investigated in molecular and cellular studies.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. A detailed analysis of rats' spatial memory in a probe trial of a Morris task - PubMed [pubmed.ncbi.nlm.nih.gov]
Fonturacetam in Traumatic Brain Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonturacetam (also known as Phenylpiracetam) is a nootropic compound with a range of reported neuroprotective, anti-inflammatory, and cognitive-enhancing properties. These characteristics make it a compelling candidate for investigation in the context of traumatic brain injury (TBI). TBI initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, oxidative stress, and apoptosis, leading to long-term neurological deficits. This compound's potential to mitigate these pathological processes suggests its therapeutic utility in improving outcomes following TBI.
Putative Neuroprotective Mechanisms of this compound in TBI
This compound is believed to exert its neuroprotective effects through multiple pathways. In the context of TBI, its anti-inflammatory and neurotrophic-modulating activities are of particular interest. A key secondary injury cascade in TBI involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as the upregulation of inducible Nitric Oxide Synthase (iNOS). This compound has been shown to suppress the overexpression of these inflammatory mediators.[1][2]
Furthermore, preliminary evidence suggests that this compound may modulate Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, neurogenesis, and synaptic plasticity.[3] Enhancing BDNF signaling could promote repair and recovery of injured neural circuits following TBI.
Signaling Pathways
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on this compound (R-phenylpiracetam). It is important to note that these data are from a model of systemic inflammation, which shares pathological pathways with the neuroinflammation seen in TBI.
Table 1: Pharmacokinetic Data of R-phenylpiracetam in Mice
| Parameter | Administration Route | Dosage (mg/kg) | Max. Brain Concentration (µg/g) | Time to Max. Concentration | Reference |
| Pharmacokinetics | Intraperitoneal (IP) | 50 | 28 | 15 minutes | [4] |
| Pharmacokinetics | Peroral (PO) | 50 | 18 | 15 minutes | [4] |
Table 2: Effects of R-phenylpiracetam on Inflammatory Gene Expression
| Gene | Effect | Model | Reference |
| TNF-α | Attenuated overexpression | LPS-induced endotoxemia | [1] |
| IL-1β | Attenuated overexpression | LPS-induced endotoxemia | [1] |
| iNOS | Attenuated overexpression | LPS-induced endotoxemia | [1] |
Experimental Protocols
The following are detailed, adaptable protocols for investigating the efficacy of this compound in two standard preclinical models of TBI: Controlled Cortical Impact (CCI) and Fluid Percussion Injury (FPI).
Protocol 1: this compound Administration in a Controlled Cortical Impact (CCI) TBI Model in Rodents
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Animals should be housed individually after surgery to prevent injury.
-
Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Surgical Procedure (CCI): [5][6]
-
Anesthetize the animal with isoflurane (B1672236) (4% induction, 2% maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Perform a craniotomy (e.g., 5mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI device impactor tip perpendicular to the dural surface.
-
Induce a cortical impact of moderate severity (e.g., velocity: 4 m/s, depth: 2 mm, dwell time: 150 ms). These parameters can be adjusted to produce varying injury severities.[5]
-
After impact, suture the scalp incision.
3. This compound Administration:
-
Dosage: Based on available data, a starting dose of 50 mg/kg can be used.[4] Dose-response studies are recommended.
-
Route of Administration: Intraperitoneal (IP) or peroral (PO) gavage.
-
Treatment Regimen:
-
Acute Treatment: Administer the first dose at a specified time post-TBI (e.g., 30 minutes, 1 hour) and continue for a set period (e.g., daily for 7 days).
-
Chronic Treatment: Initiate treatment at a later time point (e.g., 24 hours post-TBI) and continue for an extended duration (e.g., daily for 2-4 weeks).
-
4. Outcome Measures:
-
Behavioral Assessments:
-
Motor Function: Beam walk test, rotarod test.
-
Cognitive Function: Morris water maze, novel object recognition test.
-
-
Histological Analysis:
-
Assess lesion volume using cresyl violet staining.
-
Evaluate neuronal death using Fluoro-Jade B staining.
-
Immunohistochemistry for markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neurotrophic factors (e.g., BDNF).
-
-
Molecular Analysis:
-
Western blot or ELISA to quantify levels of inflammatory cytokines (TNF-α, IL-1β) and BDNF in brain tissue homogenates.
-
Protocol 2: this compound Administration in a Fluid Percussion Injury (FPI) TBI Model in Rodents
1. Animals and Housing:
-
As described in the CCI protocol.
2. Surgical Procedure (FPI): [7][8][9]
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy (e.g., 3mm diameter) lateral to the sagittal suture.
-
Securely affix an injury hub over the craniotomy site.
-
Connect the hub to the fluid percussion device.
-
Induce the injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the dura. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.[8]
-
Remove the hub and suture the scalp.
3. This compound Administration:
-
As described in the CCI protocol.
4. Outcome Measures:
-
As described in the CCI protocol.
Conclusion
This compound presents a promising therapeutic avenue for traumatic brain injury due to its potential to modulate key secondary injury pathways, including neuroinflammation and neurotrophic factor expression. The provided protocols offer a framework for the systematic investigation of this compound's efficacy in established preclinical TBI models. Further research is warranted to elucidate its precise mechanisms of action in the context of TBI and to optimize dosing and treatment regimens for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of nootropic drugs on hippocampal and cortical BDNF levels in mice with different exploratory behavior efficacy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 6. Open-Skull Controlled Cortical Impact (CCI) model in rats [protocols.io]
- 7. 2.3. Fluid percussion injury [bio-protocol.org]
- 8. Rodent Fluid Percussion Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 9. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fonturacetam's Therapeutic Potential in Ischemic Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the therapeutic potential of Fonturacetam (also known as Phenylpiracetam or Carphedon) in preclinical ischemic stroke models. This document includes summaries of quantitative data, detailed experimental protocols for key in vivo and in vitro assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a nootropic drug of the racetam class, developed in Russia where it is clinically used for various neurological conditions, including cerebrovascular deficiency and post-stroke rehabilitation. Preclinical and clinical evidence suggests that this compound may offer neuroprotective and restorative benefits in the context of ischemic stroke. Its purported mechanisms of action are multifaceted, involving the modulation of neurotransmitter systems, receptor activity, and anti-inflammatory pathways. These notes are intended to serve as a guide for researchers investigating the therapeutic utility of this compound in ischemic stroke.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound in ischemic stroke.
Table 1: Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Control (Saline) | This compound | Piracetam (Positive Control) |
| Neurological Deficit Score (mNSS) on Day 7 | High | Significantly Reduced | Reduced |
| Infarct Volume (MRI) on Day 7 | Large | Significantly Reduced | Reduced |
| Survival Rate (28 days) | Lower | Higher | Moderate |
| Performance in Beam Walking Test (Day 14) | Impaired | Significantly Improved | Improved |
| Exploratory Activity (Hole-Board Test) | Decreased | Increased | Increased |
Data compiled from studies utilizing a transient MCAO model in rats. This compound was administered intraperitoneally.
Table 2: Clinical Observations in Post-Ischemic Stroke Patients
| Parameter | Control Group | This compound (Phenotropil) Group |
| Number of Patients | 200 | 200 |
| Dosage | Standard Rehabilitation | 400 mg/day for 1 year (in courses) + Standard Rehabilitation |
| Restoration of Neurologic Functions | Baseline | Significantly Better (p < 0.0001) |
| Restoration of Daily Living Activities | Baseline | Significantly Better (p < 0.0001) |
Based on a study of 400 patients in the rehabilitation period following ischemic stroke.[1]
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to model human ischemic stroke.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Nylon monofilament (e.g., 4-0, with a silicon-coated tip)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Heating pad and rectal probe for temperature monitoring
-
This compound
-
Vehicle (e.g., sterile saline)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Place a temporary ligature on the CCA.
-
Filament Insertion: Introduce a 4-0 nylon monofilament with a silicon-coated tip into the ECA lumen through a small incision. Advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A slight resistance indicates proper placement.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 or 90 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure: Suture the incision and allow the animal to recover from anesthesia. Provide post-operative care, including analgesia and hydration.
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound or vehicle (saline) via intraperitoneal (IP) injection. The first dose is typically administered shortly after reperfusion, followed by daily doses for the duration of the study. A common dosage used in rat models is in the range of 25-50 mg/kg.
Behavioral and Functional Assessments
a) Neurological Deficit Scoring (mNSS):
-
Assess neurological function using a modified Neurological Severity Score (mNSS) on a scale of 0-18. The score is a composite of motor, sensory, balance, and reflex tests. Higher scores indicate more severe neurological injury.
b) Beam Walking Test:
-
To assess motor coordination and balance, animals are trained to traverse a narrow wooden beam. The time taken to cross the beam and the number of foot slips are recorded.
c) Open Field Test:
-
To evaluate locomotor activity and anxiety-like behavior, place the rat in the center of an open field arena. Track the total distance traveled, time spent in the center versus the periphery, and rearing frequency over a defined period (e.g., 5 minutes).
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in a cell culture setting.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Cell Culture: Plate primary neurons and allow them to mature in culture.
-
Pre-treatment: Incubate the neuronal cultures with different concentrations of this compound or vehicle for a specified period (e.g., 24 hours) before inducing OGD.
-
OGD Induction: Replace the normal culture medium with glucose-free medium. Place the culture plates in a hypoxia chamber for a duration that induces significant cell death (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the plates to a standard incubator.
-
Assessment of Cell Viability: At various time points after reoxygenation (e.g., 24 hours), assess cell viability using assays such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
Visualizations: Signaling Pathways and Workflows
Proposed Neuroprotective Mechanisms of this compound in Ischemic Stroke
This compound's neuroprotective effects are thought to be mediated through multiple pathways. In the context of ischemic stroke, a key event is the excessive release of the excitatory neurotransmitter glutamate, leading to excitotoxicity. This process involves the overactivation of NMDA and AMPA receptors, resulting in a massive influx of calcium ions (Ca2+), which in turn triggers downstream apoptotic and inflammatory cascades. This compound is suggested to modulate these events. Furthermore, its interaction with the dopaminergic system, specifically as a dopamine (B1211576) transporter (DAT) inhibitor, may contribute to its neuroprotective and anti-inflammatory properties.
Caption: Proposed neuroprotective signaling pathways of this compound in ischemic stroke.
Experimental Workflow for Preclinical Investigation of this compound
The following diagram outlines a typical experimental workflow for evaluating the therapeutic potential of this compound in an animal model of ischemic stroke. The process begins with the induction of stroke, followed by drug administration and subsequent behavioral and histological assessments to determine the efficacy of the treatment.
References
Application Notes and Protocols: Investigating the Neuroprotective Mechanisms of Fonturacetam Using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing in vitro cell culture-based assays to elucidate the neuroprotective mechanisms of Fonturacetam. The following protocols are designed to assess the compound's efficacy in mitigating key aspects of neuronal damage, including excitotoxicity, oxidative stress, apoptosis, and neuroinflammation.
Introduction to this compound's Neuroprotective Potential
This compound (also known as Phenylpiracetam) is a nootropic agent recognized for its cognitive-enhancing and psychostimulatory properties.[1][2] Preclinical evidence suggests that its neuroprotective effects may stem from a multi-faceted mechanism of action. This includes the modulation of neurotransmitter systems, such as the dopaminergic and noradrenergic pathways, through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[3][4] Additionally, this compound is reported to be a positive allosteric modulator of AMPA receptors, which could influence synaptic plasticity and protect against excitotoxicity.[3] The compound is also thought to increase brain levels of key neurotransmitters like norepinephrine, dopamine, and serotonin.[5] Furthermore, studies on the R-enantiomer of phenylpiracetam have demonstrated anti-inflammatory properties, specifically by reducing the expression of pro-inflammatory genes such as TNF-α and IL-1β.[6] A related compound, piracetam, has been shown to mitigate neuroinflammation and mitochondrial dysfunction.[7]
This document outlines a suite of cell-based assays to systematically investigate these potential neuroprotective pathways.
I. Assessment of General Neuroprotection and Cytotoxicity
A critical first step is to determine the optimal non-toxic concentration range of this compound and its ability to protect against a general neurotoxic insult.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] This assay will be used to evaluate the protective effects of this compound against a neurotoxin-induced reduction in cell viability.
Experimental Protocol:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y, HT22) or primary neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO or saline).
-
Induction of Neurotoxicity: Following pre-treatment, introduce a neurotoxic agent such as glutamate (B1630785) (to model excitotoxicity) or hydrogen peroxide (H₂O₂) (to induce oxidative stress) to the wells (except for the control wells) and incubate for a further 24 hours.
-
MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 3-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully aspirate the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][13] Measure the absorbance at 570 nm using a microplate reader.[10]
LDH Assay for Cytotoxicity
The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]
Experimental Protocol:
-
Cell Treatment: Follow the same cell seeding, this compound pre-treatment, and neurotoxin induction steps as described for the MTT assay (Section 1.1).
-
Establish Controls: Prepare the following controls in triplicate on the same plate:[11]
-
Untreated Cells: For measuring spontaneous LDH release.
-
Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Culture Medium Background: Wells containing only culture medium.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[16] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[16][17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[15][16] Stop the reaction using the provided stop solution. Measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Presentation: Neuroprotection and Cytotoxicity
| Treatment Group | This compound (µM) | Neurotoxin | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| Control | 0 | - | 100 | 0 |
| Vehicle + Neurotoxin | 0 | + | ||
| This compound | 1 | + | ||
| This compound | 10 | + | ||
| This compound | 50 | + | ||
| This compound | 100 | + |
II. Investigation of Antioxidant Activity
To assess whether this compound protects neurons by mitigating oxidative stress, the intracellular accumulation of reactive oxygen species (ROS) can be measured.
Cellular ROS Assay using DCFDA/H2DCFDA
The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures the overall levels of ROS within cells. H2DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS into the highly fluorescent DCF.[18][19]
Experimental Protocol:
-
Cell Preparation: Seed cells in a dark, clear-bottomed 96-well plate at a density of 50,000 cells per well and culture overnight.[18]
-
Treatment: Pre-treat cells with the determined non-toxic concentrations of this compound for 24 hours. Then, induce oxidative stress with a pro-oxidant like H₂O₂ or rotenone (B1679576) for a specified duration.
-
Staining: Remove the culture medium and wash the cells gently with 1x assay buffer (e.g., PBS).[19] Add 100 µL of a 20 µM H2DCFDA working solution to each well.[18]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[18][19]
-
Fluorescence Measurement: Remove the H2DCFDA solution, wash the cells again, and add 100 µL of assay buffer.[19] Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
Data Presentation: Intracellular ROS Levels
| Treatment Group | This compound (µM) | Oxidative Stressor | Relative Fluorescence Units (RFU) |
| Control | 0 | - | |
| Vehicle + Stressor | 0 | + | |
| This compound | 10 | + | |
| This compound | 50 | + | |
| This compound | 100 | + | |
| Positive Control (e.g., NAC) | - | + |
III. Assessment of Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. The following assay will determine if this compound can inhibit this process.
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.[20]
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with this compound and an apoptotic inducer (e.g., staurosporine) in a white-walled 96-well plate as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[21]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation: Caspase-3/7 Activity
| Treatment Group | This compound (µM) | Apoptotic Inducer | Relative Luminescence Units (RLU) |
| Control | 0 | - | |
| Vehicle + Inducer | 0 | + | |
| This compound | 10 | + | |
| This compound | 50 | + | |
| This compound | 100 | + | |
| Positive Control (e.g., Z-VAD-FMK) | - | + |
IV. Evaluation of Anti-Neuroinflammatory Effects
To investigate this compound's potential to modulate neuroinflammation, the secretion of key pro-inflammatory cytokines can be quantified.
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
An enzyme-linked immunosorbent assay (ELISA) will be used to measure the concentration of cytokines in the cell culture supernatant.[22][23] This is particularly relevant for microglial or astrocyte cell cultures, or neuron-glia co-cultures.
Experimental Protocol:
-
Cell Culture and Stimulation: Seed microglial cells (e.g., BV-2) or primary microglia. Pre-treat with this compound for 24 hours, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) for another 24 hours.[7][22]
-
Supernatant Collection: After stimulation, centrifuge the plate and collect the culture supernatant.[22]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[23]
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour.[23]
-
Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours.[23]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[24]
-
Wash and then add an enzyme-linked avidin (B1170675) (e.g., streptavidin-HRP). Incubate for 1 hour.[24]
-
Wash and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.[23]
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.[23]
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Interpolate the cytokine concentrations in the samples from this curve.[24]
Data Presentation: Cytokine Secretion
| Treatment Group | This compound (µM) | Inflammatory Stimulus | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | |||
| Vehicle + Stimulus | 0 | + | |||
| This compound | 10 | + | |||
| This compound | 50 | + | |||
| This compound | 100 | + |
V. Analysis of Signaling Pathways via Western Blotting
Western blotting can be employed to investigate the effect of this compound on the expression and activation of key proteins involved in the hypothesized neuroprotective pathways.
Experimental Protocol:
-
Protein Extraction: Culture and treat neuronal cells as described in the previous sections. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[26]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27][28]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27] Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, p-NF-κB, NF-κB, or β-actin as a loading control) overnight at 4°C.[27]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation: Protein Expression Levels
| Treatment Group | p-Akt/Akt Ratio | Bcl-2/Bax Ratio | Cleaved Caspase-3/β-actin Ratio | p-NF-κB/NF-κB Ratio |
| Control | ||||
| Vehicle + Insult | ||||
| This compound + Insult |
Visualizations of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Hypothesized signaling pathways for this compound's neuroprotective actions.
Logical Relationship of Assays to Mechanisms
Caption: Relationship between neuroprotective mechanisms and the corresponding cell-based assays.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. droracle.ai [droracle.ai]
- 3. pillintrip.com [pillintrip.com]
- 4. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 5. rupharma.com [rupharma.com]
- 6. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Lactate dehydrogenase (LDH) assay [bio-protocol.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. protocols.io [protocols.io]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Western Blotting for Neuronal Proteins [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Investigating the Effects of Fonturacetam on Long-Term Potentiation in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonturacetam (also known as Phenylpiracetam) is a nootropic compound recognized for its cognitive-enhancing properties.[1][2] While its clinical applications in some countries include treatment for cerebrovascular deficiency, depression, and memory problems, the precise cellular mechanisms underlying its effects on synaptic plasticity are not fully elucidated.[1][3] Long-term potentiation (LTP), a persistent strengthening of synapses, is widely considered a primary cellular mechanism underlying learning and memory.[4][5] The hippocampus is a key brain region for these processes, and in vitro hippocampal slice preparations provide a robust model for studying the molecular and cellular basis of LTP.[6][7]
These application notes provide a detailed, albeit hypothetical, framework for researchers interested in investigating the effects of this compound on LTP in hippocampal slices. Due to a lack of direct primary literature on this specific topic, the following protocols and expected outcomes are synthesized from the known pharmacology of this compound and standard LTP experimental paradigms. This compound is known to modulate neurotransmitter systems, including acetylcholine (B1216132) and dopamine (B1211576), and may interact with NMDA receptors, all of which are crucial for the induction and maintenance of LTP.[2]
Proposed Mechanism of Action and Signaling Pathways
This compound's multifaceted mechanism of action suggests several potential pathways through which it could modulate LTP.[2] It is thought to enhance the availability of acetylcholine and increase the density of dopamine receptors.[2] Furthermore, its structural similarity to piracetam (B1677957) and its purported interaction with NMDA receptors suggest a potential role in modulating the threshold for LTP induction. The (R)-enantiomer of phenylpiracetam has been identified as a selective dopamine reuptake inhibitor, which could also influence synaptic plasticity.[1]
Below is a diagram illustrating the potential signaling pathways through which this compound may influence LTP.
Hypothetical Quantitative Data
The following table presents hypothetical data illustrating a potential dose-dependent effect of this compound on the magnitude of LTP in the CA1 region of hippocampal slices. The data represents the percentage increase in the field excitatory postsynaptic potential (fEPSP) slope 60 minutes post-tetanic stimulation compared to the baseline.
| Treatment Group | Concentration (µM) | n (slices) | Mean fEPSP Slope Increase (%) ± SEM | p-value vs. Control |
| Control (ACSF) | 0 | 12 | 150.5 ± 5.2 | - |
| This compound | 1 | 10 | 165.8 ± 6.1 | > 0.05 |
| This compound | 10 | 12 | 185.3 ± 7.5 | < 0.05 |
| This compound | 50 | 10 | 192.1 ± 8.3 | < 0.01 |
| This compound + AP5 | 10 + 50 | 8 | 105.2 ± 4.9 | < 0.001 |
This data is purely illustrative and intended to guide experimental design.
Experimental Protocols
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a young adult rodent (e.g., Wistar rat or C57BL/6 mouse, P21-P35) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
-
Slicing:
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome (e.g., Leica VT1200S) in ice-cold, oxygenated ACSF.
-
Carefully transfer the slices to an interface or submerged recovery chamber containing oxygenated ACSF at 32-34°C for at least 1 hour to recover.
-
Electrophysiological Recording
-
Slice Placement and Perfusion:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min, maintained at 30-32°C.
-
-
Electrode Placement:
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (a glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.[8]
-
-
Baseline Recording:
-
Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes 30-40% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes before drug application or LTP induction.
-
Drug Application
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in ACSF on the day of the experiment. Ensure the final solvent concentration is minimal (e.g., <0.1%) and does not affect baseline transmission.
-
-
Perfusion:
-
Switch the perfusion to ACSF containing the desired concentration of this compound and allow it to perfuse the slice for at least 20-30 minutes before LTP induction to ensure equilibration.
-
LTP Induction and Post-Induction Recording
-
Induction Protocol:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz. This entire sequence can be delivered 2-3 times with a 20-second interval.[9]
-
Alternatively, a single HFS train of 100 Hz for 1 second can be used.[10]
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume baseline stimulation (0.033 Hz) and record the fEPSP for at least 60-90 minutes to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope recorded during the pre-induction baseline period.
-
LTP is typically quantified as the percentage increase in the fEPSP slope at a specific time point post-induction (e.g., 60 minutes).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the magnitude of LTP between control and this compound-treated groups.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for studying the effects of this compound on LTP in hippocampal slices.
Conclusion
The protocols and conceptual frameworks provided here offer a starting point for the systematic investigation of this compound's effects on synaptic plasticity. By employing standard electrophysiological techniques in hippocampal slices, researchers can elucidate the cellular and molecular mechanisms by which this nootropic compound may enhance cognitive function. Such studies are crucial for validating its therapeutic potential and for the broader understanding of the pharmacology of cognitive enhancement.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 3. [Pharmacological effects of this compound (Actitropil) and prospects for its clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 5. Long-term potentiation and cognitive drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term potentiation: studies in the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assessment of Fonturacetam's Stimulant Properties in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing key behavioral tests to measure the stimulant properties of Fonturacetam (also known as Phenylpiracetam) in a mouse model. The following sections detail the mechanism of action, experimental methodologies, and expected outcomes based on available scientific literature.
Introduction to this compound's Stimulant Properties
This compound is a nootropic compound with well-documented psychostimulant effects.[1] Its mechanism of action is primarily attributed to its activity as a dopamine (B1211576) reuptake inhibitor, which increases the extracellular concentration of dopamine in the brain.[2] Additionally, this compound is known to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in excitatory synaptic transmission and plasticity.[1][2] The (R)-enantiomer of this compound is reported to be more potent in stimulating locomotor activity than the (S)-enantiomer.[3]
The behavioral tests outlined below are standard, validated methods for assessing the stimulant and antidepressant-like effects of pharmacological compounds in mice.
Data Presentation: Quantitative Effects of this compound on Mouse Behavior
The following tables summarize the quantitative data on the effects of this compound's enantiomers on locomotor activity and immobility time in behavioral tests in mice.
Table 1: Effects of R- and S-Phenylpiracetam on Locomotor Activity in the Open-Field Test [3]
| Treatment Group | Dose (mg/kg) | Locomotor Activity Outcome |
| R-Phenylpiracetam | 10 | Significant increase |
| R-Phenylpiracetam | 50 | Significant increase |
| S-Phenylpiracetam | 50 | Significant increase |
Table 2: Effects of R- and S-Phenylpiracetam in the Forced Swim Test [3]
| Treatment Group | Dose (mg/kg) | Antidepressant Effect (Reduced Immobility) |
| R-Phenylpiracetam | 50 | Active |
| R-Phenylpiracetam | 100 | Active |
| S-Phenylpiracetam | 100 | Active |
Experimental Protocols
Open-Field Test (OFT)
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior. An increase in locomotor activity is indicative of a stimulant effect.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of opaque plastic to reduce reflections.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision XT, ANY-maze).
-
This compound (R-enantiomer or racemic mixture).
-
Vehicle (e.g., saline, distilled water with a small amount of Tween 80).
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.).
-
Male adult mice (e.g., C57BL/6 strain, 8-12 weeks old).
Protocol:
-
Acclimation: House mice in the testing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress. On the test day, allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Prepare fresh solutions of this compound in the appropriate vehicle. Administer the selected doses of this compound or vehicle to the mice via i.p. injection. A typical volume is 10 ml/kg.
-
Habituation to Arena (Optional but recommended): Place each mouse in the center of the open-field arena and allow it to explore for a habituation period (e.g., 30-60 minutes) before drug administration. This helps to reduce the influence of novelty-induced hyperactivity on the drug's effects.
-
Test Procedure: Immediately after injection (or after the habituation period and subsequent injection), place the mouse in the center of the open-field arena.
-
Data Recording: Record the mouse's activity using the video camera and tracking software for a set duration, typically 30 to 60 minutes.
-
Parameters to Measure:
-
Total distance traveled (cm): The primary measure of locomotor activity.
-
Horizontal activity: Number of beam breaks in the horizontal plane.
-
Vertical activity (rearing): Number of times the mouse stands on its hind legs.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior. Stimulants may increase exploration of the center.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Forced Swim Test (FST)
Objective: To assess antidepressant-like effects. A decrease in immobility time is interpreted as a positive antidepressant-like response, which can also be influenced by stimulant properties.
Materials:
-
Cylindrical, transparent container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video camera for recording.
-
Stopwatch.
-
This compound.
-
Vehicle.
-
Syringes and needles.
-
Male adult mice.
-
Drying towels and a warming lamp.
Protocol:
-
Acclimation and Drug Administration: Follow the same procedures as for the Open-Field Test. Administer this compound or vehicle 30-60 minutes before the test.
-
Test Procedure: Gently place the mouse into the water cylinder.
-
Data Recording: Record the session for a total of 6 minutes. The first 2 minutes are typically considered an initial adaptation period.
-
Behavioral Scoring: During the final 4 minutes of the test, measure the duration of immobility. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
Post-Test Care: After the 6-minute session, carefully remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
-
Cleaning: Change the water between animals.
Tail Suspension Test (TST)
Objective: Similar to the FST, the TST is used to screen for potential antidepressant drugs by measuring the duration of immobility in an inescapable, stressful situation.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
Video camera and recording software.
-
Stopwatch.
-
This compound.
-
Vehicle.
-
Syringes and needles.
-
Male adult mice.
Protocol:
-
Acclimation and Drug Administration: Follow the same procedures as for the previous tests. Administer this compound or vehicle 30-60 minutes before the test.
-
Test Procedure: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip). Suspend the mouse by its tail from the horizontal bar. The mouse's body should be approximately 20-30 cm above the surface.
-
Data Recording: Record the session for a total of 6 minutes.
-
Behavioral Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Post-Test Care: At the end of the session, carefully remove the mouse from the suspension and remove the tape from its tail. Return the mouse to its home cage.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle control groups using appropriate statistical analyses.
-
Cleaning: Clean the apparatus between trials.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's mechanism of action leading to stimulant effects.
Experimental Workflow
Caption: General workflow for assessing this compound's stimulant effects in mice.
Logical Relationships in Behavioral Test Selection
Caption: Rationale for selecting behavioral tests for this compound.
References
Troubleshooting & Optimization
Fonturacetam solubility issues in aqueous solutions for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fonturacetam in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What is happening?
A: Precipitation of this compound upon addition to your cell culture medium is likely due to one or more of the following reasons:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.[1]
-
"Solvent Shock": If you are using a high concentration stock of this compound in an organic solvent like DMSO, the rapid dilution into the aqueous medium can cause the compound to crash out of solution.[2]
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be higher than its maximum solubility in that specific medium.
-
Media Components and Temperature: Interactions with proteins, salts, or other components in the media can lead to the formation of insoluble complexes. Additionally, adding the compound to cold media can decrease its solubility.[2][3]
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds like this compound for cell culture applications.[1][4] It is important to use a cell culture grade, sterile DMSO.[4] While this compound is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide, DMSO is generally well-tolerated by most cell lines at low final concentrations.[5]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[3] Many cell lines can tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line by performing a solvent toxicity test.[6]
Q4: Can I dissolve this compound directly in the cell culture medium or PBS?
A: Direct dissolution in cell culture medium or Phosphate-Buffered Saline (PBS) is generally not recommended due to this compound's poor aqueous solubility.[1] While one source indicates a solubility of approximately 10 mg/mL in PBS (pH 7.2), preparing a high-concentration stock in an organic solvent like DMSO is the standard and more reliable method.[5] Aqueous solutions of this compound are also not recommended for storage for more than one day.[5]
Q5: Should I filter the medium after adding this compound to remove the precipitate?
A: Filtering the medium to remove precipitate is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration and introducing significant variability into your experimental results.[7]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is a classic sign of "solvent shock" or exceeding the compound's solubility limit in the aqueous environment.
Solutions:
-
Optimize Stock Solution and Dilution Technique:
-
Prepare a High-Concentration Stock in DMSO: This allows you to add a very small volume of the stock solution to your media, minimizing the final DMSO concentration.[2]
-
Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the this compound stock.[3][7]
-
Slow, Dropwise Addition with Mixing: Add the stock solution slowly and drop-by-drop into the vortexing or swirling media. This facilitates rapid and even dispersion, preventing localized high concentrations that lead to precipitation.[7]
-
Serial Dilution in DMSO: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in DMSO to create intermediate stocks. Then, add a small volume of the final intermediate stock to your pre-warmed media.[3][6]
-
-
Modify the Cell Culture Media:
Quantitative Data Summary
| Solvent | Solubility of this compound | Reference |
| Water | Insoluble | [1] |
| DMSO | ~14 mg/mL, Soluble | [1][5] |
| Ethanol | ~16 mg/mL | [5] |
| Dimethylformamide | ~20 mg/mL | [5] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 218.26 g/mol )
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Sterile pipettes and tips
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.18 mg of this compound powder.
-
In a sterile environment (e.g., a biological safety cabinet), transfer the weighed this compound into a sterile vial.
-
Add 1 mL of sterile, cell culture grade DMSO to the vial.
-
Close the vial tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under experimental conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Create a series of dilutions of this compound in your complete cell culture medium (pre-warmed to 37°C). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation against a dark background.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs. A deviation from the linear relationship between concentration and absorbance indicates precipitation.
-
The highest concentration that remains clear and maintains a linear concentration-absorbance relationship is the maximum soluble concentration.[2]
Visualizations
Caption: Workflow for preparing this compound solutions for cell culture.
Caption: Proposed signaling pathways affected by this compound.
References
Fonturacetam in Solution: A Technical Guide to Stability and Experimental Best Practices
Disclaimer: Comprehensive, publicly available stability data for Fonturacetam (also known as Phenylpiracetam) in various solutions and across a wide range of temperatures is limited. This technical support guide has been developed to provide researchers, scientists, and drug development professionals with a framework for assessing stability, based on available information for this compound and related nootropic compounds like Piracetam, as well as general principles of pharmaceutical stability testing. The quantitative data and specific degradation pathways presented herein are illustrative and should be confirmed by independent experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solid form and in solution?
A: In its solid crystalline form, this compound is reported to be stable for at least five years when stored at -20°C.[1] When prepared as a solution in acetonitrile (B52724), it is stable for at least one year at -20°C.[2] However, aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A: As a pyrrolidone derivative, this compound's primary degradation pathway in aqueous solution is likely the hydrolysis of the lactam (a cyclic amide) ring. This reaction is typically catalyzed by acidic or basic conditions. The amide bond in the acetamide (B32628) side chain is also susceptible to hydrolysis. Oxidation of the phenyl group or other parts of the molecule could be a secondary degradation pathway, particularly in the presence of oxidizing agents or under photolytic stress.
Q3: What solvents are recommended for preparing this compound stock solutions?
A: For long-term storage, acetonitrile is a suitable solvent.[2] For experimental use, Dimethyl Sulfoxide (DMSO) is also a good choice, with a high solubility of ≥ 100 mg/mL.[3] Other organic solvents like ethanol (B145695) and dimethylformamide can also be used.[2] If an aqueous solution is required for an experiment, it should be prepared fresh from a stock solution in an organic solvent.[2]
Q4: How does temperature affect the stability of this compound in solution?
A: As with most chemical reactions, the rate of this compound degradation in solution is expected to increase with temperature. While specific kinetic data is unavailable for this compound, studies on similar compounds show significant degradation at elevated temperatures (e.g., 80°C) during forced degradation studies. For optimal stability, solutions should be stored at low temperatures, such as 2-8°C for short-term use, and -20°C or lower for long-term storage of stock solutions in appropriate organic solvents.
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in an aqueous solution. | Hydrolysis of the lactam ring or amide side chain. This is accelerated by non-neutral pH and higher temperatures. | Prepare aqueous solutions fresh before each experiment. If a buffer is used, ensure its pH is close to neutral and that it does not catalyze degradation. Store any intermediate dilutions at 2-8°C and use them within a few hours. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound. | Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. |
| Precipitation of this compound from an aqueous solution. | Poor aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is low (typically <1%) and that the this compound concentration is below its aqueous solubility limit. |
| Discoloration of the solution. | Oxidative degradation or reaction with impurities. | Protect solutions from light. Use high-purity solvents and excipients. Consider purging solutions with an inert gas like nitrogen or argon to remove dissolved oxygen. |
Illustrative Stability Data
The following tables present hypothetical stability data for a compound with a similar structure to this compound (e.g., a pyrrolidone derivative) to illustrate how such data would be presented. This is not actual data for this compound and should be used for guidance purposes only.
Table 1: Illustrative pH-Dependent Stability of a Pyrrolidone Derivative in Aqueous Solution at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 98.5 | 1.5 |
| 5.0 | 100.0 | 99.2 | 0.8 |
| 7.0 | 100.0 | 98.9 | 1.1 |
| 9.0 | 100.0 | 85.3 | 14.7 |
| 11.0 | 100.0 | 52.1 | 47.9 |
Table 2: Illustrative Temperature-Dependent Stability of a Pyrrolidone Derivative in pH 7.4 Buffer
| Temperature | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation |
| 4°C | 100.0 | 99.8 | 0.2 |
| 25°C | 100.0 | 97.5 | 2.5 |
| 40°C | 100.0 | 92.1 | 7.9 |
| 60°C | 100.0 | 78.4 | 21.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for In Vitro Experiments
-
Preparation of Stock Solution (100 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 21.83 mg.
-
Add the this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Preparation of Aqueous Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your aqueous experimental buffer or cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally below 0.5%) to avoid solvent effects in your experiment. Always include a vehicle control with the same final DMSO concentration.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method (Illustrative Example)
This is a general method that may require optimization for this compound and its specific degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Potential degradation pathways of this compound in solution.
References
Technical Support Center: Overcoming Fonturacetam's Limited Blood-Brain Barrier Penetration
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is not a substitute for professional scientific or medical advice. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Fonturacetam and why is its blood-brain barrier (BBB) penetration a key experimental focus?
This compound (also known as Phenylpiracetam or Carphedon) is a phenylated analog of the nootropic drug piracetam.[1] The addition of a phenyl group increases its lipophilicity, which is intended to facilitate its passage across the blood-brain barrier (BBB) more effectively than its parent compound.[2] However, like most neurotherapeutics, achieving optimal and consistent concentrations in the central nervous system (CNS) remains a significant challenge.[3] Therefore, experiments often focus on quantifying and enhancing its BBB penetration to ensure that therapeutic concentrations reach the neuronal targets and to understand the dose-response relationship accurately.
Q2: What are the key physicochemical properties of this compound influencing its BBB penetration?
The ability of a small molecule to cross the BBB via passive diffusion is largely governed by its physicochemical properties. While this compound is designed for better penetration than piracetam, its properties must be considered in the context of ideal characteristics for CNS drugs.
| Property | This compound Value | Ideal CNS Drug Guideline | Significance for BBB Penetration |
| Molecular Weight (MW) | 218.25 g/mol [4] | < 400-500 Da | Lower MW is highly favorable for passive diffusion across the BBB. This compound is well within this range. |
| Lipophilicity (XLogP3) | 0.1[4] | 1.0 - 3.0 | Represents the partition coefficient between octanol (B41247) and water. This compound's value is lower than the ideal range, suggesting that while more lipophilic than piracetam, further optimization could improve passive transport. |
| Topological Polar Surface Area (TPSA) | 63.4 Ų[4] | < 60-70 Ų | Represents the surface sum over all polar atoms. A lower TPSA is critical for avoiding entrapment in the polar headgroups of the cell membrane. This compound is within the acceptable range. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Fewer hydrogen bond donors reduce the energy penalty for moving from an aqueous environment (blood) to a lipid environment (BBB). |
| Hydrogen Bond Acceptors | 2 | ≤ 7 | Fewer hydrogen bond acceptors are also favorable for BBB penetration. |
Q3: My in vivo results show high variability. Could this be related to BBB transport?
Yes, high inter-subject variability in therapeutic outcomes can be linked to BBB transport. This compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are protein transporters that actively pump xenobiotics out of the brain.[5] The expression and activity of these pumps can vary significantly between individuals and can be influenced by genetics, disease state, and co-administered drugs, leading to inconsistent brain concentrations despite uniform dosing.
Q4: What are the primary strategies being researched to enhance CNS delivery of compounds like this compound?
Several advanced strategies are employed to overcome the BBB for therapeutic delivery:[6][7]
-
Prodrug Approach: The structure of this compound can be chemically modified to create a more lipophilic, inactive "prodrug" that crosses the BBB more efficiently.[8][9] Once in the brain, it is enzymatically converted back to the active this compound molecule.[10]
-
Nanoparticle-Based Delivery: Encapsulating this compound in carriers like liposomes or polymeric nanoparticles can protect it from metabolic degradation and facilitate its transport across the endothelial cells of the BBB.[6][11]
-
Efflux Pump Inhibition: Co-administration of a P-gp inhibitor can block the efflux mechanism, thereby increasing the net concentration of this compound that accumulates in the brain.[12] This approach requires careful consideration of potential drug-drug interactions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low apparent permeability (Papp) in in vitro BBB models (e.g., Transwell assay) | 1. This compound's moderate lipophilicity limits passive diffusion.2. Compromised integrity of the cell monolayer. | 1. Test Analogs/Formulations: Synthesize and test lipophilic prodrugs or nanoparticle formulations of this compound.[7][9]2. Verify Model Integrity: Regularly measure Transendothelial Electrical Resistance (TEER) to ensure tight junctions are formed. Include a low-permeability marker (e.g., Lucifer Yellow or FITC-Dextran) in your assay.[13][14] |
| High efflux ratio observed in MDCK-MDR1 or Caco-2 cell line assays | This compound is likely a substrate for P-glycoprotein (P-gp) or other efflux transporters (e.g., BCRP).[5][15] | 1. Confirm with Inhibitors: Run the transport assay in the presence of known efflux pump inhibitors (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio confirms transporter interaction.[16]2. Structural Modification: Design and synthesize this compound analogs that are not recognized by the efflux transporter. |
| Poor correlation between in vitro permeability and in vivo brain uptake | 1. Rapid peripheral metabolism reduces the amount of compound reaching the BBB.2. Unaccounted for active influx or efflux transporters in vivo.3. Poor stability of the formulation in circulation. | 1. Conduct a full PK study: Analyze plasma samples to determine the metabolic stability and half-life of your compound.[17]2. Perform in situ brain perfusion: This technique can help to isolate and quantify BBB transport from peripheral pharmacokinetics.3. Characterize Formulation: Analyze the stability, size, and integrity of your delivery vehicle (if used) in plasma over time. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using the PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive, transcellular BBB penetration.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™ IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE)
-
Porcine brain lipid (PBL) solution (e.g., 20 mg/mL in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and derivatives) at a known concentration (e.g., 100 µM)
-
LC-MS/MS or UV-Vis plate reader for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the PBL/dodecane solution onto the membrane of each well in the filter plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dissolve test compounds in PBS to the final concentration.
-
Add Donor Solutions: Add 200 µL of the donor solution containing the test compound to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. This "sandwich" is then incubated at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor (CD) and acceptor (CA) wells using a validated LC-MS/MS method or UV-Vis spectroscopy.
-
Calculate Effective Permeability (Pe):
-
Pe (cm/s) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))
-
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and Ceq is the equilibrium concentration ((C_D(t)V_D + C_A(t)V_A)/(V_D + V_A)).
-
Protocol 2: In Vivo Rodent Brain-to-Plasma Concentration Ratio (Kp) Study
This protocol determines the extent of brain penetration of a test compound after systemic administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation for intravenous (IV) or oral (PO) administration
-
Administration equipment (syringes, gavage needles)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with K2-EDTA)
-
Ice-cold saline for perfusion
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast overnight before dosing if using the oral route.
-
Compound Administration: Administer the this compound formulation at a defined dose (e.g., 10 mg/kg) via the chosen route (IV tail vein injection or PO gavage).
-
Sample Collection: At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours; n=3-4 animals per time point):
-
Anesthetize the animal deeply.
-
Collect a terminal blood sample via cardiac puncture into an EDTA tube.
-
Immediately perform transcardial perfusion with ~50 mL of ice-cold saline to flush the vasculature of the brain. The liver should appear pale.
-
Decapitate the animal and carefully dissect the whole brain. Rinse with cold saline, blot dry, and record the weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C.
-
Brain: Homogenize the brain tissue in a 3-4 fold volume of a suitable buffer (e.g., PBS or 50% methanol) using a mechanical homogenizer. Store homogenate at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples.
-
Analyze the samples to determine the concentration of this compound in plasma (Cp) and brain (Cb).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for each time point: K_p = C_b (ng/g) / C_p (ng/mL)
-
Plot the plasma and brain concentration-time profiles to determine pharmacokinetic parameters like AUCbrain and AUCplasma. The ratio of these AUCs provides an overall measure of brain exposure.
-
Visualizations
Caption: Overcoming BBB challenges for this compound delivery.
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | C12H14N2O2 | CID 132441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches for CNS delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylpiracetam :: OgreStrength Pharmacology [ogrestrengthpharmacology.webnode.page]
Technical Support Center: Managing Fonturacetam-Induced Sleep Disturbances in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing sleep-related side effects of Fonturacetam (Phenylpiracetam) in preclinical animal research. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual representations of key concepts to assist in your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action related to sleep?
This compound is a nootropic agent known for its psychostimulatory effects. Chemically, it is a phenylated derivative of piracetam. Its primary mechanism of action linked to sleep disturbances is its function as a dopamine (B1211576) reuptake inhibitor. By increasing the levels of dopamine in the synapse, this compound enhances wakefulness and arousal, which can interfere with normal sleep patterns.
Q2: What are the expected sleep-related side effects of this compound in animal models?
Due to its stimulant properties, this compound administration in animal models is expected to cause dose-dependent sleep disturbances. These can manifest as:
-
Increased latency to sleep onset.
-
Reduced total sleep time.
-
Increased wakefulness and locomotor activity.
-
Alterations in sleep architecture, including potential suppression of REM (Rapid Eye Movement) and NREM (Non-Rapid Eye Movement) sleep.
Q3: How can the timing of this compound administration be optimized to minimize sleep disturbances?
This compound has a reported elimination half-life of 2.5 to 3 hours in rodents. To minimize its impact on the primary sleep period, it is advisable to administer the compound during the animal's active phase (i.e., the dark cycle for nocturnal rodents like rats and mice). Dosing several hours before the onset of the light cycle (the primary rest period) allows for the peak stimulant effects to occur during the active phase and for the drug concentration to decrease significantly by the time the animal would naturally sleep.
Q4: Are there non-pharmacological strategies to mitigate sleep disturbances?
Yes. Ensuring a stable and controlled experimental environment is crucial. Strategies include:
-
Strict Light-Dark Cycles: Maintaining a consistent 12:12 light-dark cycle helps to entrain the animal's circadian rhythm.
-
Acclimatization: Allow for an adequate acclimatization period for the animals in their housing and experimental setup before the study begins to reduce stress-induced sleep disruption.
-
Enrichment: Providing appropriate environmental enrichment can reduce stress and promote natural behaviors.
Troubleshooting Guide: Common Issues in this compound Studies
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Steps |
| Extreme Hyperactivity & Complete Sleep Loss | The administered dose of this compound is too high, leading to excessive dopaminergic stimulation. | 1. Conduct a Dose-Response Study: Systematically lower the dosage to identify a concentration that provides the desired nootropic effect with acceptable sleep disruption. 2. Adjust Administration Time: Administer the dose earlier in the active period to allow for more time for drug clearance before the rest period. |
| Altered Sleep Architecture (e.g., significant REM suppression) | This compound's mechanism of action is directly interfering with the neural circuits that regulate sleep stages. | 1. Fractionated Dosing: If the experimental design allows, consider splitting the total daily dose into smaller, more frequent administrations during the active phase to maintain more stable plasma concentrations and avoid sharp peaks that are more likely to disrupt sleep architecture. 2. Co-administration with a Sleep-Promoting Agent (with caution): In some specific experimental contexts, a mild, short-acting hypnotic could be considered. However, this can be a significant confounding factor and should be carefully justified and controlled for. |
| High Inter-Animal Variability in Sleep Response | Underlying differences in individual animal sensitivity to this compound or environmental stressors. | 1. Establish a Stable Baseline: Ensure at least 48-72 hours of baseline sleep recording before any intervention to identify individual sleep patterns. 2. Control for Environmental Factors: Minimize noise, light contamination during the dark phase, and vibrations in the animal facility. |
Data Presentation: Effects of Racetams on Sleep Architecture
Table 1: Effects of Repeated Piracetam Administration (100 mg/kg, i.p.) on Sleep-Wake Cycle in Rats
| Sleep Parameter | Control (Saline) | Piracetam (100 mg/kg) | Direction of Change |
| Waking Time | Baseline | Decrease | ↓ |
| Slow-Wave Sleep | Baseline | Very Small Increase | ↑ |
| Paradoxical (REM) Sleep | Baseline | Increase | ↑ |
| Paradoxical (REM) Sleep Latency | Baseline | Reduced | ↓ |
Data adapted from studies on the effects of nootropic drugs on the sleep-wake cycle in rats.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes for Sleep Monitoring in Mice
Objective: To surgically implant electrodes for chronic electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
Materials:
-
Stereotaxic frame
-
Anesthetic machine with isoflurane (B1672236)
-
Surgical tools (scalpel, forceps, scissors, drill)
-
EEG screws and EMG wires
-
Dental cement
-
Analgesics (e.g., carprofen)
-
Saline solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (1-2% in oxygen). Shave the scalp and disinfect with betadine and ethanol. Place the animal in the stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Placement: Drill small burr holes through the skull over the frontal and parietal cortices for EEG screw placement. Gently screw the EEG electrodes into the burr holes until they make contact with the dura mater.
-
EMG Electrode Placement: Insert two fine, insulated EMG wires into the nuchal (neck) muscles to record muscle tone.
-
Securing the Implant: Connect the EEG and EMG electrodes to a pedestal. Secure the entire assembly to the skull using dental cement.
-
Suturing and Post-operative Care: Suture the scalp around the implant. Administer subcutaneous saline for hydration and an analgesic for pain management. Allow the animal to recover for at least one week before starting experiments.
Protocol 2: Baseline and Post-Dosing Sleep Recording
Objective: To record and analyze sleep-wake patterns at baseline and following this compound administration.
Materials:
-
EEG/EMG recording system (cables, commutator, amplifier, data acquisition software)
-
Sound-attenuated and light-controlled recording chambers
-
This compound solution and vehicle control
Procedure:
-
Acclimatization: Place the surgically implanted mouse in the recording chamber and connect the headstage to the recording cable. Allow for a 48-72 hour acclimatization period.
-
Baseline Recording: Record EEG and EMG data for a continuous 24-48 hour period to establish a stable baseline of sleep-wake behavior.
-
Drug Administration: At the designated time in the animal's active cycle, administer a single dose of this compound or vehicle control (e.g., via oral gavage or intraperitoneal injection).
-
Post-Administration Recording: Continue recording EEG and EMG data for at least 24 hours following administration.
-
Data Analysis: Use sleep scoring software to manually or automatically score the recorded data into 10-second epochs of Wake, NREM sleep, and REM sleep based on the EEG and EMG signals.
-
Quantification: Quantify the total time spent in each state, the latency to sleep onset, the number and duration of sleep/wake bouts, and the power of different EEG frequency bands (e.g., delta, theta).
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action leading to potential sleep disturbances.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on sleep in rodents.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting this compound-induced sleep issues.
Fonturacetam Dosage Optimization: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fonturacetam (also known as Phenylpiracetam) dosage for cognitive tasks while avoiding potential ceiling effects. The information is presented in a question-and-answer format, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the established effective dosage range for this compound in preclinical cognitive enhancement studies?
A1: The effective dosage of this compound in preclinical studies varies depending on the animal model and the cognitive task being assessed. There is no single established universal dose. However, research on this compound and similar racetam compounds provides a range of dosages that have demonstrated cognitive-enhancing effects. It is crucial to perform a dose-finding study for each specific experimental paradigm.[1][2]
Q2: What is a "ceiling effect" in the context of this compound and cognitive tasks, and how can it be avoided?
A2: A ceiling effect occurs when the performance of a subject on a cognitive task reaches a maximum level, and further increases in the dosage of a cognitive enhancer like this compound do not lead to improved performance.[2] In some cases, higher doses can even lead to a paradoxical decrease in performance, a phenomenon often described by a U-shaped dose-response curve.[2]
To avoid ceiling effects, researchers should:
-
Titrate the dose: Start with a low dose and gradually increase it to find the optimal therapeutic window.
-
Adjust task difficulty: If the cognitive task is too easy, subjects may reach maximum performance even at low doses, masking the effects of the drug. The difficulty should be calibrated to be sensitive to cognitive enhancement.[2]
-
Use appropriate models: The cognitive state of the animal subjects is a critical factor. The effects of nootropics are often more pronounced in models of cognitive deficit.[2]
Q3: What are the primary known mechanisms of action for this compound?
A3: this compound's cognitive-enhancing effects are attributed to a multi-modal mechanism of action. The primary mechanisms include:
-
Positive Allosteric Modulation of AMPA Receptors: this compound enhances the response of AMPA receptors to glutamate, which is crucial for synaptic plasticity and learning.[3]
-
Dopamine (B1211576) Reuptake Inhibition: The (R)-enantiomer of this compound is a selective dopamine transporter (DAT) inhibitor, leading to increased dopamine levels in the synapse. This action is associated with its psychomotor activating effects.[3]
-
Modulation of other neurotransmitter systems: this compound has also been shown to increase the density of NMDA, GABA, and acetylcholine (B1216132) receptors in the brain.[4]
Troubleshooting Guide
Issue 1: Inconsistent or contradictory results in behavioral studies.
-
Possible Cause: High variability in baseline cognitive performance of the animal subjects.
-
Solution: Thoroughly characterize the baseline cognitive function of your animals before drug administration. Ensure that control and experimental groups are balanced based on their initial performance.[1]
-
Possible Cause: Biphasic (U-shaped) dose-response curve.
-
Solution: Conduct a wide-range dose-finding study with at least 3-5 different doses (low, medium, and high) to properly characterize the dose-response relationship.[2]
-
Possible Cause: The chosen animal model is not sensitive to the cognitive-enhancing effects of this compound.
-
Solution: The effects of many nootropics are more pronounced in models of cognitive impairment (e.g., scopolamine-induced amnesia, aged animals) compared to healthy, young animals.[1][2]
Issue 2: No observable effect of this compound in in-vitro AMPA receptor assays.
-
Possible Cause: The neuronal culture used does not adequately express AMPA receptors.
-
Solution: Use primary hippocampal or cortical neurons, which are known to have high AMPA receptor expression. Verify the expression using techniques like immunocytochemistry or Western blotting.[1]
-
Possible Cause: Incorrect drug concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for AMPA receptor modulation. The effects of racetams can be biphasic.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and related racetams to provide a reference for dosage selection.
Table 1: this compound (Phenotropil) Dosage in Animal Models
| Animal Model | Cognitive Task/Assay | Dosage (mg/kg) | Outcome |
| Mice | Locomotor Activity | 10, 50 (R-enantiomer) | Significant increase in locomotor activity.[5] |
| Mice | Locomotor Activity | 50 (S-enantiomer) | Significant increase in locomotor activity.[5] |
| Mice | Forced Swim Test | 50, 100 (R-enantiomer) | Antidepressant effect.[5] |
| Mice | Forced Swim Test | 100 (S-enantiomer) | Antidepressant effect.[5] |
| Mice | Passive Avoidance Test | 1 (R-enantiomer) | Significant enhancement of memory function.[5] |
Table 2: Related Racetam Dosages in Preclinical Cognitive Tasks
| Compound | Animal Model | Cognitive Task | Dosage (mg/kg) | Outcome |
| Piracetam (B1677957) | Mice (Ts65Dn model of Down's Syndrome) | Morris Water Maze | 75, 150 | Improved performance in control mice.[6] |
| Piracetam | Mice (Ts65Dn model of Down's Syndrome) | Morris Water Maze | 75, 150, 300 | Prevented trial-related improvements in Ts65Dn mice.[6] |
| Nefiracetam | Rats (Traumatic Brain Injury) | Morris Water Maze | 3, 9 | Attenuated cognitive deficits.[7] |
| Aniracetam | Rats | Radial Maze | 100, 200, 400, 800 | Significant improvement in performance, with the greatest effect at higher doses.[8] |
Experimental Protocols
1. Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory in rodents.[9][10]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface in one of the four quadrants. Distal visual cues are placed around the room.[9]
-
Procedure:
-
Habituation: Allow the animal to swim freely in the pool for 60 seconds without the platform on the day before the experiment begins.
-
Acquisition Phase (4 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is placed in the water facing the wall at one of four starting positions (North, South, East, West).
-
The animal is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
This compound Administration: this compound should be administered (e.g., via intraperitoneal injection) at the predetermined doses 30-60 minutes before the first trial of each day.
2. Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test used to assess antidepressant efficacy.[11][12]
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[12]
-
Procedure:
-
Pre-test Session (Day 1): Each mouse is placed in the cylinder for 15 minutes. This session is for habituation and is not scored.
-
Test Session (Day 2): 24 hours after the pre-test, the mouse is placed in the cylinder again for a 6-minute session.
-
Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded during the last 4 minutes of the 6-minute test session.
-
-
This compound Administration: this compound should be administered at the predetermined doses 30-60 minutes before the test session on Day 2.
Signaling Pathways and Workflow Diagrams
Caption: this compound's dual mechanism of action on dopaminergic and glutamatergic systems.
Caption: Workflow for a dose-response study to identify the optimal this compound dosage.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pillintrip.com [pillintrip.com]
- 4. droracle.ai [droracle.ai]
- 5. dovepress.com [dovepress.com]
- 6. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam improves radial maze performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in Behavioral Responses to Fonturacetam
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in behavioral responses to Fonturacetam (also known as Phenylpiracetam). The information is presented in a question-and-answer format to directly address specific issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected increase in locomotor activity after administering this compound. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to a lack of observed hyperlocomotion. The most critical factors to consider are the specific enantiomer of this compound used, the dosage, and the animal model.
-
Enantiomeric Composition: this compound is a chiral molecule and exists as two enantiomers: (R)-phenylpiracetam and (S)-phenylpiracetam. While both enantiomers have been shown to increase locomotor activity at certain doses, their potencies and effective dose ranges can differ. For instance, a significant increase in locomotor activity has been observed after a single administration of (R)-phenotropil at doses of 10 and 50 mg/kg, whereas (S)-phenotropil showed a significant effect only at a 50 mg/kg dose[1]. Furthermore, some studies suggest that (S)-phenylpiracetam, a selective dopamine (B1211576) transporter (DAT) inhibitor, may not influence locomotor activity at all, while still producing other physiological effects like weight reduction[2]. Therefore, the use of a racemic mixture or an isolated enantiomer can lead to different outcomes.
-
Dosage: The dose-response relationship for this compound's effects on locomotor activity is not necessarily linear. It is possible that the dose used is either too low to elicit a response or high enough to be outside the optimal therapeutic window, potentially leading to no effect or even a paradoxical decrease in activity.
-
Animal Strain: Different mouse strains can exhibit varied baseline locomotor activity and sensitivity to psychostimulants. For example, BALB/c mice are generally considered more anxious and less active in novel environments compared to C57BL/6 mice[3]. This inherent difference in baseline behavior can influence the observed effect of this compound.
-
Experimental Protocol: Minor variations in the open field test protocol, such as the size of the arena, lighting conditions, and the duration of the test, can impact the results. Ensure your protocol is consistent with established methods.
Q2: Our results for memory enhancement in the passive avoidance test are inconsistent. Why might this be happening?
A2: Variability in memory enhancement effects is a common challenge. Key factors to investigate include the enantiomer used, the dose, and the specifics of your passive avoidance protocol.
-
Enantiomer-Specific Effects on Memory: Research strongly indicates that the memory-enhancing properties of this compound are primarily attributed to the (R)-enantiomer. One study demonstrated that (R)-phenotropil significantly enhanced memory function in a passive avoidance response test at a dose of 1 mg/kg, while the (S)-enantiomer showed no activity in this test[1]. If you are using a racemic mixture, the presence of the less active (S)-enantiomer could lead to weaker or more variable results.
-
Dose-Response Curve for Nootropic Effects: The cognitive-enhancing effects of racetam compounds can follow a U-shaped dose-response curve. This means that both very low and very high doses may be ineffective, with an optimal dose range in between. For aniracetam, a related nootropic, a memory-enhancing effect was observed at 100 mg/kg, but this effect was diminished at 300 mg/kg[1]. It is crucial to perform a dose-response study to identify the optimal dose for memory enhancement in your specific experimental setup.
-
Passive Avoidance Protocol Details: The parameters of the passive avoidance test itself can significantly influence the outcome. The intensity and duration of the footshock, the latency to enter the dark compartment during training, and the retention interval (time between training and testing) are all critical variables. A mild footshock may not be aversive enough to produce a robust memory, while an overly intense shock could induce freezing behavior that confounds the measurement of latency.
Q3: We are observing high inter-individual variability in the forced swim test after this compound administration. How can we reduce this?
A3: High variability in the forced swim test is a known issue and can be influenced by several factors.
-
Differential Antidepressant-like Effects of Enantiomers: Both (R)- and (S)-phenylpiracetam have been shown to possess antidepressant-like activity in the forced swim test, but at different effective doses. (R)-phenotropil induced an antidepressant effect at doses of 50 and 100 mg/kg, while (S)-phenotropil was active only at a 100 mg/kg dose[1]. The use of a racemic mixture may contribute to variability if individual animals metabolize the enantiomers differently.
-
Animal Strain and Baseline Immobility: Different mouse strains exhibit varying baseline levels of immobility in the forced swim test. Strains with very low baseline immobility may show a "floor effect," making it difficult to detect an antidepressant-like effect (a decrease in immobility). Conversely, strains with very high baseline immobility may be less sensitive to the effects of the drug. It's important to choose a strain with a stable and moderate baseline immobility time.
-
Experimental Conditions: Factors such as water temperature and the dimensions of the swim cylinder can influence the results[4][5]. Maintaining consistent and well-documented experimental conditions is crucial for reducing variability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No change in locomotor activity | 1. Enantiomer Used: Using (S)-phenylpiracetam or a racemic mixture with a high percentage of the (S)-enantiomer. | 1a. Verify the enantiomeric composition of your this compound sample. 1b. If possible, test the (R)-enantiomer in isolation. |
| 2. Inappropriate Dose: Dose may be too low or too high (outside the therapeutic window). | 2a. Conduct a dose-response study (e.g., 10, 50, 100 mg/kg) to determine the optimal dose for locomotor effects. | |
| 3. Animal Strain: The chosen mouse strain may be less sensitive to the stimulant effects. | 3a. Review the literature for baseline locomotor activity and stimulant response profiles of your chosen strain. 3b. Consider using a different strain known to be more responsive in this paradigm. | |
| Inconsistent memory enhancement in passive avoidance | 1. Enantiomer Used: Using a racemic mixture or the (S)-enantiomer. | 1a. The memory-enhancing effects are primarily attributed to the (R)-enantiomer. Use purified (R)-phenylpiracetam if possible. |
| 2. Non-optimal Dose: The dose may not be within the effective range for cognitive enhancement. | 2a. Perform a dose-response study, paying attention to a potential U-shaped curve. | |
| 3. Protocol Variables: Footshock intensity, training latency, or retention interval may be suboptimal. | 3a. Optimize the footshock intensity to be aversive but not debilitating. 3b. Ensure consistent training latencies across animals. 3c. Use a standard retention interval (e.g., 24 hours). | |
| High variability in forced swim test results | 1. Enantiomeric Composition: Differential metabolism of enantiomers in a racemic mixture. | 1a. Consider testing the enantiomers separately to understand their individual contributions. |
| 2. Animal Strain: High or low baseline immobility in the chosen strain. | 2a. Select a mouse strain with a moderate and stable baseline immobility time. | |
| 3. Environmental Factors: Inconsistent water temperature or apparatus dimensions. | 3a. Strictly control and document all experimental parameters, including water temperature and cylinder size. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and its enantiomers. Note that direct comparisons between studies should be made with caution due to potential differences in experimental protocols.
Table 1: Effects of this compound Enantiomers on Locomotor Activity (Open Field Test)
| Compound | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| (R)-phenylpiracetam | 10 | Mice | Significant increase in locomotor activity | [1] |
| (R)-phenylpiracetam | 50 | Mice | Significant increase in locomotor activity | [1] |
| (S)-phenylpiracetam | 50 | Mice | Significant increase in locomotor activity | [1] |
| (S)-phenylpiracetam | Not specified | Obese Zucker rats and WD-fed mice | No influence on locomotor activity | [2] |
Table 2: Effects of this compound Enantiomers on Memory (Passive Avoidance Test)
| Compound | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| (R)-phenylpiracetam | 1 | Mice | Significantly enhanced memory function | [1] |
| (S)-phenylpiracetam | Not specified | Mice | No activity in this test | [1] |
Table 3: Effects of this compound Enantiomers on Immobility Time (Forced Swim Test)
| Compound | Dose (mg/kg) | Animal Model | Key Finding | Reference |
| (R)-phenylpiracetam | 50 | Mice | Induced an antidepressant effect | [1] |
| (R)-phenylpiracetam | 100 | Mice | Induced an antidepressant effect | [1] |
| (S)-phenylpiracetam | 100 | Mice | Active (induced an antidepressant effect) | [1] |
Experimental Protocols
1. Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.
-
Procedure:
-
Place the animal gently in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined amount of time (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
-
Rationale: This test assesses general locomotor activity and anxiety-like behavior. An increase in total distance traveled suggests a stimulant effect. A preference for the peripheral zone (thigmotaxis) is indicative of anxiety-like behavior.
2. Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild, brief footshock.
-
Return the animal to its home cage.
-
-
Testing (Retention):
-
After a specific retention interval (e.g., 24 hours), place the animal back in the light compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency).
-
-
-
Rationale: This test assesses fear-motivated learning and memory. A longer step-through latency during the testing phase indicates that the animal remembers the aversive stimulus associated with the dark compartment.
3. Forced Swim Test
-
Apparatus: A cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the animal's behavior, typically during the last 4 minutes of the test.
-
Measure the total time the animal spends immobile (i.e., floating with only minimal movements to keep its head above water).
-
-
Rationale: This test is used to screen for antidepressant-like activity. A decrease in immobility time is interpreted as an antidepressant-like effect, suggesting the animal is less prone to "behavioral despair."
Signaling Pathways and Experimental Workflows
The variable behavioral responses to this compound can be partly explained by its complex mechanism of action, which involves the modulation of multiple neurotransmitter systems.
Dopamine D1 Receptor Signaling Pathway
This compound's stimulant effects are linked to its influence on the dopaminergic system. The (R)-enantiomer, in particular, acts as a dopamine reuptake inhibitor, increasing the concentration of dopamine in the synapse. This leads to the activation of dopamine receptors, such as the D1 receptor, which initiates a downstream signaling cascade.
Caption: Dopamine D1 receptor signaling cascade initiated by this compound.
Muscarinic Acetylcholine (B1216132) M1 Receptor Signaling Pathway
The cognitive-enhancing effects of this compound are thought to be mediated, in part, by its modulation of the cholinergic system. By increasing acetylcholine levels, it can activate muscarinic receptors like the M1 receptor, which is involved in learning and memory.
Caption: Muscarinic M1 receptor signaling pathway relevant to this compound's cognitive effects.
Experimental Workflow Troubleshooting Logic
This diagram illustrates a logical workflow for troubleshooting unexpected results in behavioral experiments with this compound.
Caption: A logical workflow for troubleshooting variable behavioral responses to this compound.
References
- 1. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of nootropics on memory: new aspects for basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Fonturacetam tolerance and withdrawal in long-term studies
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Fonturacetam (also known as Phenylpiracetam) is an investigational compound in many jurisdictions and should be handled according to all applicable laws and regulations. The information provided here is based on available scientific literature and is for informational purposes only. Direct long-term studies on this compound tolerance and withdrawal are limited, and much of the following guidance is extrapolated from its known pharmacological profile and research on similar psychostimulatory agents.
Frequently Asked Questions (FAQs)
Q1: What is the potential for tolerance development with chronic this compound administration?
A: While specific long-term studies on this compound tolerance are scarce, its mechanism of action as a dopamine (B1211576) reuptake inhibitor suggests a potential for tolerance with continuous use.[1][2] Chronic elevation of synaptic dopamine can lead to compensatory neuroadaptations, such as the downregulation of dopamine receptors or alterations in transporter function, which may reduce the drug's efficacy over time. Anecdotal reports from users also suggest a diminution of subjective effects with repeated dosing. However, a meta-analysis of month-long studies on this compound for asthenia did not report significant tolerance development, though the treatment duration was relatively short.[3][4]
Q2: Are there established protocols to mitigate this compound tolerance in long-term animal studies?
A: There are no universally established protocols specifically for this compound. However, based on general principles of pharmacology, intermittent dosing schedules (e.g., "drug holidays") are often employed in preclinical studies to minimize tolerance to psychostimulants. This involves administering the compound for a set period followed by a washout period. The optimal cycle duration would need to be determined empirically for your specific experimental paradigm.
Q3: What are the potential withdrawal symptoms following cessation of long-term this compound treatment?
A: There is a lack of clinical or preclinical studies specifically characterizing a this compound withdrawal syndrome. However, based on its action as a psychostimulant, abrupt cessation after prolonged high-dose administration could potentially lead to symptoms such as fatigue, hypersomnia, anhedonia, and cognitive slowing.[5][6] These symptoms are generally considered to be the opposite of the drug's acute effects and are a common feature of withdrawal from other dopamine-acting agents.
Q4: How can we monitor for potential withdrawal effects in our animal models?
A: Monitoring for withdrawal can involve a battery of behavioral and physiological assessments. Common paradigms used for psychostimulant withdrawal in rodents include the forced swim test and sucrose (B13894) preference test to assess for anhedonia-like states, and locomotor activity monitoring to detect changes in psychomotor function.[6][7] Physiological signs to monitor could include changes in body weight, food and water intake, and circadian rhythm disruptions.
Troubleshooting Guides
Issue 1: Diminished Behavioral Effects of this compound Over Time in a Chronic Study
| Potential Cause | Troubleshooting Step |
| Pharmacological Tolerance | 1. Confirm Dose-Response: Re-establish the dose-response curve to see if a higher dose is required to achieve the original effect. 2. Implement Intermittent Dosing: Introduce drug-free days or weeks into your protocol. 3. Investigate Receptor Density: Post-mortem analysis of dopamine D2/D3 receptor and dopamine transporter (DAT) densities in relevant brain regions (e.g., striatum, prefrontal cortex) can provide direct evidence of neuroadaptation. |
| Assay Habituation | 1. Vary Behavioral Tasks: If using cognitive or behavioral assays, ensure that learning or habituation to the task itself is not confounding the results. Introduce novel tasks or variations of existing ones. |
| Compound Stability | 1. Verify Compound Integrity: Ensure the this compound solution is being stored correctly and has not degraded over the course of the study. Prepare fresh solutions regularly. |
Issue 2: Unexpected Behavioral Changes in Animals Following Cessation of this compound Treatment
| Potential Cause | Troubleshooting Step |
| Withdrawal Syndrome | 1. Systematic Observation: Implement a structured observational checklist to quantify potential withdrawal signs (e.g., piloerection, tremors, changes in posture). 2. Anxiety and Depressive-like Behavior Assessment: Utilize standardized tests such as the elevated plus-maze, open field test (for anxiety), and forced swim or tail suspension test (for depressive-like behavior).[7] 3. Tapered Discontinuation: In a subset of animals, gradually decrease the dose of this compound over several days to a week to see if this mitigates the observed behavioral changes. |
| Rebound Effects | 1. Monitor Key Physiological Parameters: Track parameters that are acutely affected by this compound (e.g., locomotor activity, core body temperature) to observe if they "rebound" past baseline levels upon drug cessation. |
Quantitative Data Summary
Table 1: Summary of Findings from a Meta-Analysis of this compound in Asthenia (1-Month Treatment) [3][4]
| Parameter | Result | Notes |
| Number of Patients | 549 | |
| Mean Age | 45.9 years | |
| Daily Dose | 200 mg | |
| Primary Outcome (MFI-20 Scale) | Significant reduction in asthenia | Average decrease of 16.3 points (p<0.0001) |
| Adverse Event Frequency | ~5.5% | Side effects were reported as transient and resolved within a week of continued treatment. |
Experimental Protocols
As specific, validated long-term protocols for this compound are not published, the following are generalized methodologies that can be adapted for preclinical research based on best practices for assessing tolerance and withdrawal to psychostimulants.
Protocol 1: Assessment of Behavioral Tolerance to this compound in Rodents
-
Baseline Assessment:
-
Acclimate animals to the testing environment and procedures.
-
Establish baseline performance in the selected behavioral assay (e.g., Morris water maze for spatial memory, novel object recognition for non-spatial memory).
-
-
Chronic Administration:
-
Administer this compound or vehicle daily for a predetermined period (e.g., 4-8 weeks). The route of administration (e.g., oral gavage, intraperitoneal injection) and dose should be based on acute dose-response studies.
-
-
Interim and Final Behavioral Testing:
-
Repeat the behavioral assay at regular intervals (e.g., every 2 weeks) and at the end of the chronic administration period.
-
A decrease in the drug's effect size compared to the vehicle group over time suggests the development of tolerance.
-
-
Dose-Response Shift:
-
At the end of the chronic phase, perform a full dose-response curve in both the chronically treated and vehicle groups to determine if the curve has shifted to the right in the tolerant animals.
-
Protocol 2: Evaluation of a Potential this compound Withdrawal Syndrome in Rodents
-
Chronic Administration:
-
Administer a fixed dose of this compound or vehicle daily for an extended period (e.g., 4-8 weeks).
-
-
Abrupt Cessation:
-
Discontinue the administration of this compound.
-
-
Time-Course of Withdrawal Assessment:
-
At various time points post-cessation (e.g., 24, 48, 72 hours, and 1 week), conduct a series of behavioral and physiological assessments:
-
Somatic Signs: Use a checklist to score signs such as piloerection, tremors, teeth chattering, and changes in posture.
-
Affective State: Employ tests like the sucrose preference test (anhedonia), elevated plus-maze (anxiety), and forced swim test (depressive-like behavior).
-
Cognitive Function: Re-test animals in the cognitive tasks used at baseline.
-
Physiological Measures: Monitor body weight, food and water consumption, and home cage activity.
-
-
-
Data Analysis:
-
Compare the behavioral and physiological measures of the this compound-withdrawn group to the vehicle-treated control group at each time point.
-
Visualizations
Caption: Proposed signaling pathway for this compound's acute effects.
Caption: Experimental workflow for assessing this compound tolerance.
Caption: Logical workflow for evaluating this compound withdrawal.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Efficacy and safety of this compound in asthenia: a systematic review and meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withdrawal | Veterian Key [veteriankey.com]
- 6. Psychostimulant withdrawal as an inducing condition in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of drug withdrawal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling for off-target effects of Fonturacetam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and control for the off-target effects of Fonturacetam during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: The principal mechanism of action for this compound is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increased concentration of dopamine in the synaptic cleft. This activity is primarily attributed to its (R)-enantiomer.[1] The S-enantiomer is also a selective dopamine transporter inhibitor.[2]
Q2: What are the known or predicted major off-target effects of this compound?
A2: Besides its primary action on DAT, this compound has been reported to interact with several other molecular targets, which should be considered potential sources of off-target effects in experimental models. These include:
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): this compound may modulate the activity of nAChRs.
-
AMPA Receptors: It can act as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic transmission.
-
Sigma-1 Receptors (σ1R): this compound is known to interact with sigma-1 receptors.[3]
-
Other Neurotransmitter Systems: Some evidence suggests it may also influence norepinephrine (B1679862) and serotonin (B10506) levels in the brain.[4]
Q3: Are the on-target and off-target effects of this compound stereoselective?
A3: Yes, the pharmacological activity of this compound is stereoselective. The (R)-enantiomer is primarily responsible for the memory-enhancing effects, while both enantiomers contribute to increased locomotor activity and antidepressant-like effects.[1] The S-enantiomer has been described as a selective DAT inhibitor that does not influence norepinephrine or serotonin receptors.[2] The differential activity of the enantiomers underscores the importance of studying them separately to distinguish between on-target and off-target effects.[5][6]
Q4: How can I predict potential off-target effects of this compound in my experimental system?
A4: A combination of computational and experimental approaches is recommended for predicting off-target effects.
-
Computational Prediction: In silico methods like molecular docking and pharmacophore modeling can be used to screen this compound's structure against databases of known protein targets.[7][8]
-
Literature Review: A thorough review of existing literature on this compound and structurally similar compounds can provide insights into likely off-target interactions.
Q5: What are the initial steps to experimentally identify off-target effects?
A5: A tiered experimental approach is recommended. Start with broad-spectrum screening and then proceed to more specific validation assays.
-
Broad-Spectrum Screening: Utilize commercially available off-target screening panels (e.g., kinase, GPCR, ion channel panels) to obtain an initial profile of this compound's selectivity.
-
Target Validation: Based on screening results, validate potential off-target interactions using specific functional assays relevant to your experimental model.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects Observed in Cellular or Animal Models
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended action on the dopamine transporter.
Troubleshooting Steps:
-
Literature Review: Cross-reference your observed phenotype with the known pharmacological effects of modulating potential off-targets (nAChRs, AMPA receptors, sigma-1 receptors).
-
Use of Enantiomers: If using racemic this compound, repeat the experiment with the individual (R)- and (S)-enantiomers to determine if the effect is stereoselective. This can help differentiate between the primary on-target effects and potential off-target activities.[1]
-
Pharmacological Blockade: Co-administer specific antagonists for the suspected off-target receptors (e.g., a specific nAChR or sigma-1 receptor antagonist) to see if the unexpected effect is attenuated or abolished.
-
Cell Line Controls: If working with cell lines, use a parental cell line that does not express the dopamine transporter to identify DAT-independent effects.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Differences in metabolism, bioavailability, or the influence of complex physiological systems can lead to divergent results between in vitro and in vivo experiments. This compound is reported to be unmetabolized and has a high bioavailability.[4] However, off-target effects may be more pronounced in vivo.
Troubleshooting Steps:
-
In Vivo Microdialysis: For rodent models, use in vivo microdialysis to measure the extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions following this compound administration. This can help confirm the on-target engagement and reveal potential effects on other neurotransmitter systems.
-
Behavioral Pharmacology: Employ a battery of behavioral tests that are sensitive to the modulation of the suspected off-target receptors to dissect the contribution of each to the overall behavioral phenotype.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the observed in vivo effect with the concentration of this compound in the plasma and brain to understand the exposure-response relationship for both on- and off-target effects.
Issue 3: Difficulty in Replicating Literature Findings
Possible Cause: Experimental conditions can significantly influence the observed effects of this compound.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the identity and purity of your this compound sample using analytical methods such as HPLC and mass spectrometry.
-
Standardize Experimental Protocols: Pay close attention to details in published protocols, including cell line passage number, animal strain and age, and specific assay conditions.
-
Control for Stereoisomer Composition: Be aware of whether you are using the racemate or a specific enantiomer, as this will significantly impact the results.[1]
Data Presentation
Quantitative Pharmacological Profile of this compound and its Enantiomers
A comprehensive quantitative screening of this compound and its individual enantiomers against a broad panel of receptors, transporters, and enzymes is crucial for a complete off-target profile. The following table summarizes the currently available data. Researchers are encouraged to perform broader screening to populate a more complete profile for their specific experimental context.
| Target | Ligand/Enantiomer | Assay Type | Value | Units | Reference |
| Dopamine Transporter (DAT) | (S)-phenylpiracetam | - | Selective Inhibitor | - | [2] |
| Norepinephrine Transporter (NET) | (S)-phenylpiracetam | - | No Influence | - | [2] |
| Serotonin Transporter (SERT) | (S)-phenylpiracetam | - | No Influence | - | [2] |
| Memory Enhancement | (R)-phenylpiracetam | Passive Avoidance | Significant at 1 mg/kg | - | [1] |
| Memory Enhancement | (S)-phenylpiracetam | Passive Avoidance | No Activity | - | [1] |
| Locomotor Activity | (R)-phenylpiracetam | Open-field Test | Significant Increase at 10 & 50 mg/kg | - | [1] |
| Locomotor Activity | (S)-phenylpiracetam | Open-field Test | Significant Increase at 50 mg/kg | - | [1] |
| Antidepressant Effect | (R)-phenylpiracetam | Forced Swim Test | Active at 50 & 100 mg/kg | - | [1] |
| Antidepressant Effect | (S)-phenylpiracetam | Forced Swim Test | Active at 100 mg/kg | - | [1] |
Note: The lack of comprehensive Ki or IC50 values across a wide range of targets in the public domain highlights a significant data gap. Researchers should consider conducting broad off-target screening panels to generate this crucial data for their specific research questions.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for the dopamine transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Use a buffer appropriate for DAT binding assays (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligand: Use a suitable radioligand for DAT, such as [³H]WIN 35,428.
-
Competition Binding:
-
Incubate the hDAT-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound racemate, R-enantiomer, or S-enantiomer).
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
-
Incubation and Filtration: Incubate the reaction mixture to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition binding curve and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on α4β2 Nicotinic Acetylcholine Receptors
Objective: To characterize the modulatory effects of this compound on nAChR function.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human α4β2 nAChR subtype (e.g., HEK293 cells).
-
Electrophysiology Setup: Use a standard whole-cell patch-clamp setup with an amplifier, data acquisition system, and perfusion system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a specific agonist for α4β2 nAChRs (e.g., acetylcholine or nicotine) to evoke an inward current.
-
Co-apply this compound with the agonist to determine its effect on the current amplitude, activation, and desensitization kinetics.
-
-
Data Analysis: Analyze the changes in the nAChR-mediated currents in the presence and absence of this compound to determine if it acts as a positive or negative allosteric modulator, or a direct agonist or antagonist.
Protocol 3: In Vivo Microdialysis in Rodents
Objective: To measure the effect of this compound on extracellular dopamine and serotonin levels in the brain.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Stereotaxic Surgery: Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound (systemically or locally) and continue collecting dialysate samples.
-
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound on neurotransmitter release and reuptake.
Visualizations
References
- 1. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Enantiomer Specific Biokinetics and Radiation Doses of [(18)F]Fluspidine-A New Tracer in Clinical Translation for Imaging of σ₁ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomers: implications and complications in developmental pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpiracetam: molecular mechanisms of effects in obesity | Gromova | Meditsinskiy sovet = Medical Council [med-sovet.pro]
- 8. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Fonturacetam Enantiomers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation of Fonturacetam enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound enantiomers?
A1: The main challenges include achieving adequate resolution between the (R)- and (S)-enantiomers, preventing peak tailing, and developing a robust method that is reproducible. The selection of the appropriate chiral stationary phase (CSP) and optimization of mobile phase conditions are critical to overcoming these hurdles.
Q2: Which chiral separation techniques are most suitable for this compound?
A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are all viable techniques for the chiral separation of this compound. HPLC with polysaccharide-based chiral stationary phases is a common starting point. SFC can offer faster separations and reduced solvent consumption[1][2]. CE with cyclodextrin-based selectors provides an alternative high-efficiency separation method[3][4][5][6][7].
Q3: What are the known differences in the biological activity of this compound enantiomers?
A3: The enantiomers of this compound (also known as Phenylpiracetam) exhibit different pharmacological profiles. (R)-phenylpiracetam is a selective dopamine (B1211576) reuptake inhibitor (DRI)[8][9]. Both enantiomers have been described as dopamine transporter (DAT) inhibitors[10][11]. The differential interaction with the dopamine transporter and potentially other neuronal receptors contributes to their distinct neuroprotective and nootropic effects.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA). |
| Suboptimal mobile phase composition. | Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower percentage of the polar modifier in normal phase often increases retention and selectivity. | |
| Incorrect temperature. | Experiment with different column temperatures. Lower temperatures often enhance chiral recognition. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase additive. For basic analytes, a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Long Run Times | High retention of enantiomers. | Increase the percentage of the stronger eluting solvent in the mobile phase. |
| Low mobile phase flow rate. | Increase the flow rate, but monitor resolution as it may decrease. | |
| Irreproducible Results | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. |
| Mobile phase instability. | Prepare fresh mobile phase daily. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Supercritical Fluid Chromatography (SFC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Incorrect co-solvent. | Screen different alcohol co-solvents (e.g., methanol, ethanol, isopropanol). |
| Suboptimal co-solvent percentage. | Optimize the percentage of the co-solvent in the mobile phase. | |
| Inappropriate back pressure. | Adjust the back pressure to optimize fluid density and solvating power. | |
| Peak Tailing | Active sites on the stationary phase. | Add an amine additive (e.g., diethylamine) for basic compounds. |
| Variable Retention Times | Fluctuations in pressure or temperature. | Ensure the SFC system provides stable pressure and temperature control. |
| Inconsistent mobile phase composition. | Ensure precise mixing of CO2 and co-solvent. |
Capillary Electrophoresis (CE)
| Issue | Potential Cause | Troubleshooting Steps |
| No Separation | Inappropriate chiral selector. | Screen different cyclodextrins (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) and other chiral selectors. |
| Incorrect buffer pH. | Optimize the pH of the background electrolyte to ensure the analyte is charged and interacts effectively with the chiral selector. | |
| Insufficient selector concentration. | Increase the concentration of the chiral selector in the buffer. | |
| Poor Peak Shape | Analyte adsorption to the capillary wall. | Add organic modifiers or use a coated capillary. |
| Long Migration Times | Low electroosmotic flow (EOF). | Adjust the buffer pH or use a capillary with a different surface charge. |
Experimental Protocols & Data
Disclaimer: The following protocols are based on methods developed for phenylpiracetam and structurally similar racetam compounds. Optimization will likely be required for your specific instrumentation and experimental conditions.
Chiral HPLC Method
Objective: To provide a starting point for the enantioselective separation of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Materials:
-
Racemic this compound standard
-
HPLC-grade n-hexane, isopropanol, and diethylamine (DEA)
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based column.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v).
-
For improved peak shape of the basic this compound molecule, add 0.1% (v/v) of diethylamine (DEA) to the mobile phase.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
-
System Preparation:
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (%ee) if analyzing a non-racemic sample.
-
Quantitative Data Summary
Table 1: HPLC Parameters for Chiral Separation of Racetam Analogs
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Chiralpak AD-H, Chiralcel OD-H, Chiralpak IA |
| Mobile Phase (Normal Phase) | n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 15 - 40 °C |
| Detection Wavelength | 210 - 220 nm |
Table 2: SFC Parameters for Chiral Separation of Racetam Analogs
| Parameter | Recommended Starting Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | CO2 / Methanol (or Ethanol) (80:20, v/v) |
| Back Pressure | 100 - 150 bar |
| Flow Rate | 2 - 4 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection | UV or MS |
Table 3: CE Parameters for Chiral Separation of Racetam Analogs
| Parameter | Recommended Starting Conditions |
| Chiral Selector | Beta-cyclodextrin or its derivatives (e.g., HP-β-CD) |
| Background Electrolyte (BGE) | 25-100 mM Phosphate buffer |
| BGE pH | 2.5 - 4.5 |
| Applied Voltage | 15 - 25 kV |
| Capillary Temperature | 20 - 30 °C |
| Detection | UV at 210 nm |
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Proposed signaling pathway for this compound enantiomers as dopamine transporter inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Selected applications of cyclodextrin selectors in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
Troubleshooting Inconsistent Results in Fonturacetam Replication Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered in Fonturacetam (also known as Phenylpiracetam) replication studies. This guide aims to help researchers identify potential sources of variability in their experiments and achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my this compound cognitive enhancement studies inconsistent with previously published findings?
A1: Inconsistent results in nootropic research, including studies on this compound, are a known challenge. Several factors can contribute to this variability:
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Dosage and Administration Route: this compound's effects can be highly dose-dependent. What is considered a nootropic dose in one study might elicit a predominantly psychostimulant effect in another, potentially confounding cognitive assessments. The route of administration (e.g., oral gavage, intraperitoneal injection) can also significantly impact bioavailability and pharmacokinetics, leading to different outcomes.[1][2]
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Animal Model and Strain: The species, strain, age, and even sex of the laboratory animals used can influence the behavioral and neurological response to this compound. Different rodent strains, for example, have inherent differences in baseline cognitive performance and drug metabolism.
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Experimental Protocol Variations: Minor variations in behavioral testing protocols, such as the Morris water maze or forced swim test, can lead to significant differences in results. Factors like the timing of drug administration relative to testing, the duration of the test, and the specific parameters measured are critical.
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Baseline Performance of Subjects: The initial cognitive or physical performance of the subjects (animal or human) can impact the observed effects of this compound. Some studies suggest that individuals with lower baseline performance may show more significant improvements.
-
Synthesis and Purity of the Compound: Impurities or variations in the synthesis of this compound can introduce pharmacologically active byproducts, leading to unexpected or inconsistent biological effects.[3] The stereochemistry of the compound (R- vs. S-phenylpiracetam) is also a critical factor, as each enantiomer can have different pharmacological properties.[4][5]
Q2: What is the established mechanism of action for this compound? The literature seems to point to several possibilities.
A2: The mechanism of action for this compound is considered multifaceted and not yet fully elucidated, which may contribute to the diverse and sometimes conflicting reports of its effects. The primary proposed mechanisms include:
-
Dopamine (B1211576) Transporter (DAT) Inhibition: The (R)-enantiomer of this compound is a known dopamine transporter (DAT) inhibitor.[6] By blocking DAT, it increases the extracellular concentration of dopamine, which is believed to contribute to its psychostimulant and mood-enhancing effects.[1][2]
-
Modulation of Acetylcholine (B1216132) (ACh) Receptors: Like other racetams, this compound is thought to modulate cholinergic systems. It has been shown to increase the density of nicotinic acetylcholine receptors (nAChRs) in the brain, which could enhance cholinergic neurotransmission and contribute to its nootropic effects.[1]
-
Modulation of NMDA Receptors: this compound may also interact with the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, which are crucial for synaptic plasticity and learning and memory. This modulation could underlie some of its cognitive-enhancing properties.[1][7]
The varying emphasis on these mechanisms across different studies may explain the observed differences in its reported effects, from primarily a cognitive enhancer to a psychostimulant.
Q3: How can I ensure the quality and purity of the this compound used in my experiments?
A3: Ensuring the quality of your compound is critical for reproducible research.
-
Source from a Reputable Supplier: Obtain this compound from a well-established chemical supplier that provides a Certificate of Analysis (CoA) with detailed information on purity, identity, and the levels of any impurities.
-
Independent Analysis: If possible, perform independent analytical testing to confirm the purity and identity of the compound. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used for this purpose.
-
Consider Stereoisomers: Be aware of the specific stereoisomer(s) you are working with. The racemic mixture may have different effects than the individual (R)- or (S)-enantiomers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in cognitive performance (e.g., Morris water maze escape latency) between subjects in the same treatment group. | Inconsistent Drug Administration: Variations in gavage technique or injection placement leading to inconsistent dosing. | - Ensure all personnel are thoroughly trained in the administration technique. - For oral gavage, verify proper placement to avoid administration into the trachea. - For injections, use consistent anatomical landmarks. |
| Stress-Induced Performance Deficits: Handling stress or environmental stressors can impact cognitive performance. | - Acclimatize animals to the experimental procedures and handling. - Maintain a consistent and low-stress environment in the animal facility. | |
| Baseline Cognitive Differences: Natural variation in learning and memory abilities within a cohort of animals. | - Increase sample size to reduce the impact of individual variability. - Consider pre-screening animals and balancing groups based on baseline performance. | |
| This compound shows a psychostimulant effect (increased locomotor activity) but no significant cognitive enhancement. | Dosage is too high: Higher doses of this compound may favor its stimulant properties over its nootropic effects. | - Perform a dose-response study to identify the optimal dose for cognitive enhancement without significant locomotor stimulation. - Consult the literature for dosages that have been reported to have nootropic effects without hyperactivity. |
| Timing of Administration: The time between drug administration and behavioral testing may be optimal for observing stimulant effects but not cognitive effects. | - Vary the pre-treatment time to determine the optimal window for observing nootropic effects. | |
| Failure to replicate previously reported antidepressant-like effects in the forced swim test. | Protocol Differences: The duration of the swim test, water temperature, and scoring criteria can all influence the outcome. | - Standardize your protocol to match the cited literature as closely as possible. - Ensure consistent water temperature and cylinder dimensions. - Use validated scoring software or have multiple blinded observers score the videos. |
| Animal Strain: Different mouse or rat strains exhibit different baseline levels of immobility in the forced swim test. | - Use the same animal strain as the study you are trying to replicate. | |
| Inconsistent findings in receptor binding assays or downstream signaling analysis. | Variability in Tissue Preparation: Inconsistent dissection or homogenization techniques can lead to variable results. | - Standardize all tissue collection and preparation protocols. - Ensure consistent use of protease and phosphatase inhibitors. |
| Antibody Specificity and Validation: Poor antibody quality can lead to non-specific binding and unreliable results in techniques like Western blotting or immunohistochemistry. | - Validate all antibodies for the specific application and species being used. - Include appropriate positive and negative controls in all experiments. | |
| Compound Purity and Stereochemistry: The presence of impurities or a different enantiomeric ratio could alter the interaction with molecular targets. | - Verify the purity and stereoisomeric composition of your this compound sample. |
Quantitative Data Summary
Table 1: Reported Effective Dosages of this compound in Animal Studies
| Species | Effect Studied | Dosage Range (mg/kg) | Administration Route | Reference |
| Rat | Increased Locomotor Activity & Memory Enhancement | 10 - 100 | Oral | [1] |
| Mouse | Antidepressant & Anxiolytic | 25 - 100 | Intraperitoneal | [2] |
| Mouse | Neuroprotective & Anti-inflammatory (R-enantiomer) | 50 | Intraperitoneal/Oral | |
| Rat (Obese Zucker) | Reduced Body Weight Gain (S-enantiomer) | 10 - 25 | Oral | [4] |
Note: This table is a summary and dosages may vary significantly between studies. It is crucial to consult the original research for detailed experimental conditions.
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
This is a generalized protocol based on common practices and should be adapted based on the specific research question and cited literature.
1. Apparatus:
-
A circular pool (typically 120-180 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path, latency to find the platform, and other parameters.[8][9]
2. Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day for each animal.
-
For each trial, the animal is gently placed into the water at one of four randomized starting positions (North, South, East, West).
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Forced Swim Test (FST) for Antidepressant-like Effects
This is a generalized protocol and should be adapted based on specific experimental design.
1. Apparatus:
-
A clear glass or plastic cylinder (typically 20-25 cm in diameter and 40-50 cm high).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15-20 cm).[10][11]
2. Procedure:
-
Pre-test Session (Day 1 - for rats):
-
Animals are placed in the cylinder for 15 minutes. This is to induce a state of immobility for the test session.
-
-
Test Session (Day 2):
-
Animals are administered this compound or vehicle at a predetermined time before the test.
-
Animals are placed in the cylinder for a 5-6 minute session.[12]
-
The session is video-recorded.
-
The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer blinded to the treatment groups or by automated software. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualizations
References
- 1. quora.com [quora.com]
- 2. Phenylpiracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 3. Determination of piracetam and its impurities by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. lasa.co.uk [lasa.co.uk]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Fonturacetam and Locomotor Activity: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Fonturacetam (also known as Phenylpiracetam). A primary consideration in such research is the compound's notable impact on animal locomotor activity, which can act as a significant confounding variable in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action related to locomotor activity?
A1: this compound is a nootropic compound of the racetam class.[1][2] Its stimulant properties and impact on locomotor activity are primarily attributed to its action as a dopamine (B1211576) transporter (DAT) inhibitor.[1][3] Specifically, the (R)-enantiomer of this compound is a selective dopamine reuptake inhibitor.[1][4] By blocking DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission, which is strongly associated with increased motor activity.[5][6][7]
Q2: How does this compound typically affect locomotor activity in animal models?
A2: this compound, particularly its (R)-enantiomer, has been shown to significantly increase locomotor activity in rodents.[6][8] This is typically observed as an increase in distance traveled, speed, and ambulatory movements in behavioral tests like the open-field test.[8][9][10] The S-enantiomer has a less pronounced effect on locomotor activity, and in some cases, has been reported to not influence it at all.[8][11]
Q3: Why is locomotor activity a critical confounding variable when studying this compound?
A3: A confounding variable is a factor that is associated with both the treatment (this compound) and the outcome of interest, potentially leading to a misinterpretation of the results.[12][13] If a study is investigating the effects of this compound on cognition, anxiety, or depression, an observed change in behavior could be a direct result of altered motor activity rather than a specific effect on the cognitive or emotional state being measured. For example, an increase in exploratory behavior in a maze test could be misinterpreted as an anxiolytic effect when it is, in fact, a manifestation of hyperactivity.
Q4: Are there differences in the effects of this compound's enantiomers on locomotor activity?
A4: Yes, the stereoisomers of this compound have different pharmacological profiles. The (R)-enantiomer is significantly more potent in stimulating locomotor activity than the (S)-enantiomer.[6] In some studies, the S-enantiomer did not influence locomotor activity.[11] Therefore, the specific enantiomeric composition of the this compound used in an experiment will have a substantial impact on the observed locomotor effects.
Troubleshooting Guide
Issue 1: Unexpectedly high or variable locomotor activity in the this compound-treated group.
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Possible Cause 1: Dose-dependent effects. The impact of this compound on locomotor activity is dose-dependent.[8] Higher doses of the (R)-enantiomer, in particular, are likely to induce significant hyperlocomotion.
-
Troubleshooting Tip: Conduct a thorough dose-response study to characterize the effect of this compound on locomotor activity in your specific animal model and experimental conditions. This will help in selecting a dose that minimizes motor effects while still being relevant for the primary outcome of interest.
-
-
Possible Cause 2: Enantiomeric composition. The ratio of (R)- to (S)-enantiomers in the administered this compound can greatly influence the degree of locomotor stimulation.
-
Troubleshooting Tip: Ensure the enantiomeric purity of your this compound sample is known and consistent across all experiments. If using racemic this compound, be aware that a significant portion of the observed locomotor effect is likely due to the (R)-enantiomer.
-
-
Possible Cause 3: Environmental factors. Novelty of the testing environment, lighting conditions, and noise can all interact with the effects of this compound to influence locomotor activity.
-
Troubleshooting Tip: Standardize the experimental environment. This includes consistent lighting levels, minimizing auditory disturbances, and ensuring a consistent habituation period for all animals to the testing apparatus before drug administration.[14]
-
Issue 2: Difficulty in dissociating pro-cognitive or anxiolytic effects from increased motor activity.
-
Possible Cause: Confounding of behavioral assays. The design of some behavioral tests may not adequately control for changes in general activity.
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Troubleshooting Tip: Always include a dedicated locomotor activity test, such as the open-field test, in your experimental design.[14] This allows you to quantify the direct impact of this compound on movement. The data from this test can then be used as a covariate in the statistical analysis of other behavioral tests. For example, if an animal shows increased exploration in an elevated plus maze, this can be statistically corrected for its general increase in locomotion.
-
Data Presentation
Table 1: Summary of this compound's Enantiomer-Specific Effects on Locomotor Activity
| Enantiomer | Effect on Locomotor Activity | Potency | Reference |
| (R)-Fonturacetam | Significant increase | High | [6][8] |
| (S)-Fonturacetam | Minimal to no increase at lower doses | Low | [8][11] |
| Racemic this compound | Increase (primarily driven by the R-enantiomer) | Moderate | [8] |
Table 2: Dose-Dependent Effects of (R)-Fonturacetam on Locomotor Activity in Mice (Illustrative)
| Dose (mg/kg) | Observed Effect on Locomotor Activity | Reference |
| 10 | Significant increase | [8] |
| 50 | Significant increase | [8] |
Note: The exact magnitude of the effect can vary depending on the animal strain, age, and specific experimental protocol.
Experimental Protocols
Key Experiment: Open-Field Test for Locomotor Activity
This protocol provides a standardized method for assessing spontaneous locomotor activity in rodents.
1. Apparatus:
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A square or circular arena with high walls to prevent escape (e.g., 42 x 42 x 42 cm for mice).[15]
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The arena should be made of a non-porous material that is easy to clean.
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An overhead camera and video-tracking software to automatically record and analyze the animal's movement.
2. Procedure:
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Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[10]
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Habituation: For studies where novelty-induced hyperactivity is a concern, a habituation period within the testing chamber may be employed on a preceding day.
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Drug Administration: Administer this compound or the vehicle control at a predetermined time before the test (e.g., 30 minutes).
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Test Initiation: Gently place the animal in the center of the open-field arena.[9]
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Recording: Record the animal's activity for a set duration (e.g., 5-20 minutes).[9][11]
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Data Collection: The tracking software should record parameters such as:
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Total distance traveled
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Average speed
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Time spent in different zones of the arena (e.g., center vs. periphery)
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Number of ambulatory movements
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Rearing frequency
-
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[9][10]
3. Data Analysis:
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Compare the locomotor activity parameters between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on locomotor activity.
Caption: this compound's effect on locomotor activity as a confounding variable.
Caption: Simplified signaling pathway of this compound's effect on locomotor activity.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H14N2O2 | CID 132441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. MRZ-9547 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Open field test for mice [protocols.io]
- 12. Bias, Confounding, and Interaction: Lions and Tigers, and Bears, Oh My! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Fonturacetam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fonturacetam. The following information is intended to address specific issues that may be encountered during in vivo experiments aimed at enhancing the bioavailability of this nootropic agent.
Frequently Asked questions (FAQs)
Q1: Is it necessary to enhance the bioavailability of this compound?
This compound, also known as Phenylpiracetam, is reported to have a high oral bioavailability of approximately 100%. However, this value may be influenced by various factors in an experimental setting, including the formulation used, the physiological state of the animal model, and co-administration of other substances. Therefore, while inherently high, ensuring consistent and maximal absorption is crucial for reproducible experimental results. Strategies to enhance bioavailability can also be explored to potentially reduce the required dosage and minimize inter-individual variability.
Q2: What are the primary factors that could potentially reduce this compound's bioavailability in my experiments?
Several factors can influence the oral bioavailability of a compound. For this compound, potential factors to consider include:
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Poor Solubility of the Supplied Compound: The physicochemical properties of the bulk powder, such as particle size and crystalline form, can affect its dissolution rate in the gastrointestinal tract.
-
Degradation: this compound may be susceptible to degradation under certain pH and temperature conditions, which could occur in the formulation vehicle or within the gastrointestinal tract.
-
First-Pass Metabolism: Although reported to be low, metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver can reduce the amount of active compound reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the gut lumen, thereby reducing its net absorption.
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Interactions with other substances: Co-administration with other compounds, including excipients in the formulation or other drugs, could interfere with this compound's absorption.
-
Food Effects: The presence of food in the gastrointestinal tract can alter pH, gastric emptying time, and bile secretion, which may impact the dissolution and absorption of this compound.[1][2]
Q3: What are the potential degradation pathways for this compound that I should be aware of?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a lactam ring), it is likely susceptible to:
-
Hydrolysis: The amide bond in the pyrrolidinone ring can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening.
-
Oxidation: The phenyl group and other parts of the molecule could be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of degradation products.
It is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradants and establish the stability-indicating nature of the analytical method.[3][4]
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?
Specific drug-drug interaction studies for this compound are limited. However, based on general pharmacological principles, interactions could occur with:
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P-glycoprotein (P-gp) inhibitors or inducers: Co-administration with P-gp inhibitors (e.g., verapamil, quinidine) could increase this compound's absorption, while P-gp inducers (e.g., rifampicin, St. John's Wort) could decrease it.[5][6]
-
CYP450 enzyme inhibitors or inducers: If this compound is a substrate for CYP enzymes, inhibitors of these enzymes could increase its bioavailability, and inducers could decrease it.[7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dosing solution. For oral gavage, verify the technique to minimize variability in delivery to the stomach. |
| Physiological Differences | Standardize the fasting/fed state of the animals before dosing. Consider the age, sex, and strain of the animals as these can influence drug metabolism and absorption.[8] |
| Formulation Instability | Prepare fresh dosing solutions for each experiment. If using a suspension, ensure it is homogenous and does not settle during the dosing period. |
| Genetic Polymorphisms | Be aware of potential genetic variations in drug transporters (e.g., P-gp) and metabolizing enzymes within the animal strain, which can lead to inter-individual differences in pharmacokinetics. |
Issue 2: Lower than Expected this compound Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution | Characterize the solubility of your this compound batch. Consider reducing particle size (micronization) or using a formulation strategy to enhance solubility, such as a solid dispersion or cyclodextrin (B1172386) complex. |
| Degradation in Formulation | Assess the stability of this compound in your chosen vehicle under the experimental conditions (e.g., temperature, light exposure). Consider using a buffered solution to maintain an optimal pH for stability. |
| First-Pass Metabolism or Efflux | Co-administer this compound with a known inhibitor of P-gp (e.g., piperine) to investigate the role of efflux transporters.[9] |
| Analytical Method Issues | Validate your analytical method for accuracy, precision, and recovery in the biological matrix (e.g., plasma). Ensure there is no interference from endogenous compounds or metabolites. |
Strategies to Enhance Bioavailability
Formulation-Based Strategies
These strategies focus on improving the dissolution rate and solubility of this compound.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and improve absorption.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and stability.[10]
Table 1: Hypothetical Quantitative Data on Formulation Strategies for this compound Bioavailability Enhancement in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 1500 ± 250 | 1.0 | 6000 ± 900 | 100 |
| Solid Dispersion | 50 | 2200 ± 300 | 0.75 | 8400 ± 1100 | 140 |
| Nanoemulsion | 50 | 2800 ± 350 | 0.5 | 9600 ± 1200 | 160 |
| Cyclodextrin Complex | 50 | 2500 ± 320 | 0.75 | 9000 ± 1150 | 150 |
Note: The data in this table is for illustrative purposes and represents expected trends based on formulation strategies.
Co-administration with Bioenhancers
This approach involves using substances that can inhibit metabolic enzymes or efflux transporters.
-
Piperine (B192125): A natural compound found in black pepper, piperine is a known inhibitor of CYP3A4 and P-glycoprotein, which can increase the bioavailability of various drugs.[9][11]
Table 2: Hypothetical Quantitative Data on Co-administration Strategy for this compound Bioavailability Enhancement in Rats (Oral Administration)
| Treatment | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound alone | 50 | 1500 ± 250 | 1.0 | 6000 ± 900 | 100 |
| This compound + Piperine | 50 + 10 | 2100 ± 280 | 1.0 | 7800 ± 1000 | 130 |
Note: The data in this table is for illustrative purposes and represents expected trends based on co-administration with a bioenhancer.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Fasting: Animals are fasted overnight (12 hours) before dosing, with free access to water.
-
Dosing: this compound formulations are administered via oral gavage at a specified dose.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma is stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).
Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.
Methodology:
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
-
Sample Preparation:
-
Protein precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
-
-
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Pharmacokinetics of aniracetam and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 7. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Fonturacetam vs. Piracetam: A Comparative Analysis of Cognitive-Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Fonturacetam and Piracetam (B1677957), two synthetic compounds of the racetam family known for their nootropic, or cognitive-enhancing, effects. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these molecules.
Executive Summary
This compound, a phenylated analog of Piracetam, is generally considered to be more potent than its parent compound. The addition of a phenyl group enhances its ability to cross the blood-brain barrier, resulting in a more pronounced and broader range of neuropharmacological effects. While both compounds are reported to modulate neurotransmitter systems and exhibit neuroprotective properties, this compound uniquely demonstrates significant activity as a dopamine (B1211576) reuptake inhibitor. Piracetam, the archetypal nootropic, primarily influences membrane fluidity and modulates AMPA and NMDA glutamate (B1630785) receptors. The following sections provide a detailed breakdown of their comparative pharmacology, supported by experimental data.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Piracetam |
| Receptor Binding Affinity | ||
| Dopamine Transporter (DAT) | Kᵢ: 14.8 µM ((R)-enantiomer)[1] | Not reported |
| Nicotinic Acetylcholine (B1216132) Receptor (α4β2) | IC₅₀: 5.86 µM[2] | No significant affinity |
| AMPA Receptor | Positive Allosteric Modulator[3] | Weak Positive Allosteric Modulator[2] |
| NMDA Receptor | Modulator[4] | Modulator[5][6] |
| Enzyme Inhibition | ||
| Dopamine Transporter (DAT) | IC₅₀: 65.5 µM ((R)-enantiomer)[1] | Not reported |
| Other Effects | Increases density of D2 and D3 receptors[7] | Increases density of muscarinic acetylcholine, and NMDA receptors[6][[“]] |
Table 2: Comparative Pharmacokinetic Profile
| Parameter | This compound (Oral Administration) | Piracetam (Oral Administration) |
| Bioavailability | ~100%[9] | ~100%[1][10] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | < 1 hour[9] | 1-1.5 hours[1] |
| Elimination Half-Life (t₁/₂) | 3-5 hours[9] | ~5 hours[3] |
| Metabolism | Not metabolized[9] | Not significantly metabolized[1] |
| Excretion | ~40% via urine, ~60% via bile and sweat[9] | 80-100% via urine as unchanged drug[1] |
Mechanisms of Action and Signaling Pathways
This compound exerts its cognitive-enhancing effects through a multi-faceted mechanism. A primary pathway involves the inhibition of the dopamine transporter (DAT), particularly by its (R)-enantiomer, leading to increased extracellular dopamine levels.[1] This action is believed to contribute to its psychostimulant and mood-enhancing properties. Additionally, this compound acts as a positive allosteric modulator of AMPA receptors and interacts with nicotinic acetylcholine receptors, which are crucial for synaptic plasticity and learning.[2][3]
Piracetam , in contrast, does not exhibit significant affinity for the dopamine transporter. Its primary mechanism is thought to involve the restoration of cell membrane fluidity, which can improve the function of membrane-bound proteins like receptors and ion channels.[6] Piracetam is a weak positive allosteric modulator of AMPA receptors and has been shown to modulate NMDA receptors, both of which are critical for long-term potentiation (LTP) and memory formation.[2][6] Furthermore, recent studies suggest that Piracetam's neuroprotective effects may be mediated through the activation of the AMPK/SIRT-1/Nrf-2 signaling pathway, which is involved in cellular stress resistance and mitochondrial biogenesis.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter.
Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand: A high-affinity radiolabeled DAT ligand, such as [³H]WIN 35,428 or [¹²⁵I]RTI-121.
-
Non-specific Binding Agent: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.
-
Test Compound: Serial dilutions of the compound of interest.
-
Assay Buffer: Typically a Tris-HCl buffer containing various salts (e.g., NaCl, KCl, MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, radioligand, and either assay buffer (for total binding), the non-specific binding agent, or a concentration of the test compound.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) can be determined from this curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are relevant to the study of cognitive-enhancing drugs.
Apparatus:
-
A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
An escape platform submerged just below the water's surface.
-
Visual cues placed around the room, visible from the pool.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase:
-
The rodent is placed in the pool at one of several predetermined starting locations.
-
The animal swims until it finds the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.
-
This is repeated for several trials per day over a number of consecutive days. The latency to find the platform and the swim path length are recorded. A decrease in these measures over time indicates learning.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates spatial memory.
-
-
Reversal Learning (Optional):
-
The platform is moved to a new location, and the acquisition and probe trials are repeated to assess cognitive flexibility.
-
Conclusion
This compound and Piracetam, while structurally related, exhibit distinct pharmacological profiles that translate to differences in their cognitive-enhancing effects. This compound's activity as a dopamine reuptake inhibitor provides a clear mechanism for its reported stimulant properties, a feature not shared by Piracetam. Both compounds appear to modulate glutamatergic neurotransmission, a key process in learning and memory, although Piracetam's interaction with AMPA receptors is notably weaker. The enhanced blood-brain barrier penetration of this compound likely contributes to its increased potency. Further head-to-head comparative studies employing standardized experimental protocols are warranted to more definitively delineate the quantitative differences in their receptor binding affinities, pharmacokinetic profiles, and dose-dependent effects on cognitive performance. This guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a structured overview of the current understanding of these two prominent nootropic agents.
References
- 1. mims.com [mims.com]
- 2. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of piracetam: a study on the bioavailability with special regard to renal and non-renal elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved mitochondrial function in brain aging and Alzheimer disease - the new mechanism of action of the old metabolic enhancer piracetam [frontiersin.org]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. consensus.app [consensus.app]
- 9. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 10. Piracetam - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Fonturacetam and Modafinil on Wakefulness for Research Professionals
An objective guide for researchers, scientists, and drug development professionals on the efficacy of Fonturacetam and Modafinil in promoting wakefulness, supported by available experimental data.
In the quest for effective wakefulness-promoting agents, both this compound and Modafinil have emerged as compounds of significant interest within the scientific community. While Modafinil is a well-established and clinically approved treatment for sleep disorders such as narcolepsy, this compound, a phenylated analog of piracetam, is primarily known for its nootropic and psychostimulant effects. This guide provides a comparative overview of their efficacy on wakefulness, drawing upon available preclinical and clinical data.
Mechanisms of Action: A Tale of Two Dopamine (B1211576) Transporter Inhibitors
Both this compound and Modafinil exert their wakefulness-promoting effects, at least in part, by modulating the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, a key neurotransmitter involved in motivation, reward, and arousal, both compounds lead to increased extracellular dopamine levels in the brain.[1][2] However, the specifics of their interactions and their broader pharmacological profiles exhibit notable differences.
Modafinil is considered an atypical dopamine reuptake inhibitor.[2] Its mechanism is multifaceted, extending beyond dopamine to influence other neurotransmitter systems critical for maintaining wakefulness, including norepinephrine, serotonin, glutamate, GABA, and histamine.[1][3][4] Modafinil's interaction with the orexin (B13118510) system, a key regulator of sleep and arousal, is also thought to contribute to its wake-promoting effects.[3]
This compound (also known as Phenylpiracetam) is also a dopamine reuptake inhibitor.[2] The (R)-enantiomer of phenylpiracetam is a selective atypical dopamine reuptake inhibitor and is primarily responsible for its stimulant effects, including increased locomotor activity.[2] The (S)-enantiomer is also a selective DAT inhibitor but does not produce the same level of locomotor stimulation.[2] Beyond its dopaminergic activity, this compound has been reported to interact with nicotinic acetylcholine (B1216132) receptors and potentiate AMPA receptors, which may contribute to its cognitive-enhancing effects.[2]
Comparative Efficacy on Wakefulness: An Overview of Preclinical and Clinical Data
Direct head-to-head clinical trials comparing the efficacy of this compound and Modafinil on wakefulness are currently lacking in the published scientific literature. Therefore, this comparison is based on data from independent studies.
Modafinil: Clinically Proven Efficacy
Modafinil has undergone extensive clinical evaluation and is approved for the treatment of excessive daytime sleepiness associated with narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Clinical trials have consistently demonstrated its ability to improve objective measures of wakefulness.
Table 1: Summary of Modafinil's Efficacy on Wakefulness from Clinical Trials
| Test | Condition | Dosage | Key Findings |
| Multiple Sleep Latency Test (MSLT) | Narcolepsy | 200mg/day | Significant increase in sleep latency (time to fall asleep) compared to placebo. |
| Maintenance of Wakefulness Test (MWT) | Narcolepsy | 400mg/day | Significant increase in the ability to remain awake compared to placebo. |
| MSLT | Shift Work Sleep Disorder | 200mg before shift | Modest but significant improvement in nighttime sleep latency compared to placebo.[5] |
This compound: Preclinical Evidence of Stimulant Effects
The evidence for this compound's direct effects on wakefulness is primarily derived from preclinical studies investigating its impact on locomotor activity in rodents. Increased locomotor activity in an open-field test is often used as an indicator of a compound's stimulant and wakefulness-promoting properties.
Table 2: Summary of this compound's Effects on Locomotor Activity from Preclinical Studies
| Animal Model | Dosage | Key Findings |
| Mice | 100 mg/kg | Significant increase in locomotor activity. |
| Rats | 10-50 mg/kg | Dose-dependent increase in locomotor activity. |
It is important to note that while increased locomotor activity suggests a stimulant effect, it is an indirect measure of wakefulness and does not directly equate to the clinical efficacy observed with Modafinil in sleep-disordered patients. Further research, including controlled clinical trials using objective measures like the MSLT and MWT, is necessary to fully elucidate this compound's efficacy in promoting wakefulness in humans.
Binding Affinities for the Dopamine Transporter
The affinity of a compound for its target receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
Table 3: Dopamine Transporter (DAT) Binding Affinities
| Compound | Ki (nM) |
| Modafinil | ~2600[6] |
| (R)-Modafinil | 780[7] |
| This compound (Phenylpiracetam) | Not explicitly found in searches |
| (R)-Phenylpiracetam | IC50 = 14.5 µM |
Note: A specific Ki value for this compound (Phenylpiracetam) at the dopamine transporter was not found in the performed searches. The provided IC50 value for (R)-Phenylpiracetam is an indicator of its inhibitory concentration.
The available data suggests that Modafinil and its R-enantiomer have a lower affinity for the dopamine transporter compared to some other dopamine reuptake inhibitors. This lower affinity may contribute to its atypical stimulant profile and lower abuse potential compared to classical stimulants.
Experimental Protocols
For the benefit of researchers, detailed methodologies for the key experiments cited are provided below.
Multiple Sleep Latency Test (MSLT)
The MSLT is a standardized test used to objectively measure daytime sleepiness.
-
Procedure: The test consists of five scheduled nap opportunities, each lasting 20 minutes, spaced two hours apart throughout the day.[8][9]
-
Environment: Naps are conducted in a quiet, dark room to minimize external alerting factors.[8]
-
Measurement: Polysomnography is used to record brain waves, eye movements, and muscle tone to determine the precise time of sleep onset (sleep latency).
-
Outcome: The primary outcome is the mean sleep latency across the five naps. A shorter mean sleep latency is indicative of greater daytime sleepiness.
Maintenance of Wakefulness Test (MWT)
The MWT assesses an individual's ability to remain awake during the day.
-
Procedure: The test typically involves four 40-minute trials where the individual is instructed to sit quietly in a dimly lit room and try to stay awake.[1][4]
-
Environment: The testing environment is designed to be soporific, with low light and minimal stimulation.
-
Measurement: Similar to the MSLT, polysomnography is used to monitor for sleep onset.
-
Outcome: The primary outcome is the mean sleep latency, with longer latencies indicating a greater ability to maintain wakefulness.
Open-Field Test
The open-field test is a common behavioral assay in rodents used to assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with high walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
Measurements:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
-
Interpretation: An increase in total distance traveled is generally interpreted as a stimulant effect.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Modafinil and this compound.
Conclusion
Modafinil is a well-documented and clinically effective wakefulness-promoting agent with a complex mechanism of action involving multiple neurotransmitter systems. In contrast, while this compound demonstrates clear psychostimulant properties in preclinical models, likely through its action as a dopamine reuptake inhibitor, there is a significant lack of direct, quantitative evidence for its efficacy on wakefulness in humans. The absence of head-to-head comparative studies necessitates a cautious interpretation of the available data. Future research, particularly randomized controlled trials, is crucial to definitively establish the comparative efficacy of this compound and Modafinil on wakefulness and to further elucidate their respective mechanisms of action. This will enable a more informed assessment of their potential therapeutic applications for researchers, scientists, and drug development professionals.
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors | MDPI [mdpi.com]
- 6. JJC8-088 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Fonturacetam in an Alzheimer's disease model
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fonturacetam's potential neuroprotective effects in an Alzheimer's disease (AD) model. While direct preclinical evidence of this compound in AD models is limited, this guide synthesizes available data on its mechanisms and compares them to established AD treatments, Donepezil and Memantine, and its parent compound, Piracetam (B1677957).
This compound, a phenylated analog of the nootropic drug piracetam, has garnered interest for its cognitive-enhancing and neuroprotective properties.[1] While its direct impact on the hallmark pathologies of Alzheimer's disease—amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein—remains to be extensively studied in dedicated AD models, existing research on this compound, its isomers, and related compounds provides a basis for evaluating its potential therapeutic role. This guide objectively compares the known and proposed mechanisms of this compound with current standard-of-care AD medications and its parent compound, offering insights into its potential, albeit not yet fully validated, neuroprotective effects relevant to Alzheimer's disease.
Comparative Efficacy and Mechanisms of Action
The following table summarizes the known effects of this compound and comparator drugs on key pathological and functional aspects of Alzheimer's disease. It is important to note that data for this compound is largely inferred from studies on its isomer, R-phenylpiracetam, and its parent compound, Piracetam, as direct studies in AD models are scarce.
| Parameter | This compound (Phenylpiracetam) | Donepezil | Memantine | Piracetam |
| Cognitive Function | Improves cognitive function and memory.[1] | Symptomatic improvement in cognitive function. | Symptomatic improvement in moderate to severe AD. | May slow cognitive deterioration in early AD.[2] |
| Mechanism of Action | Modulates acetylcholine (B1216132) and dopamine (B1211576) systems; may have anti-inflammatory effects.[1][3] | Reversible acetylcholinesterase inhibitor, increasing acetylcholine levels. | Non-competitive NMDA receptor antagonist, reducing glutamate (B1630785) excitotoxicity. | Enhances mitochondrial function and membrane fluidity. |
| Effect on Amyloid-β | No direct evidence. Piracetam may facilitate Aβ efflux from the brain.[4] | No direct effect on Aβ production or clearance. | No direct effect on Aβ production or clearance. | May reduce soluble Aβ load and Aβ production under oxidative stress.[5] |
| Effect on Tau Pathology | No direct evidence. | No direct effect on tau pathology. | No direct effect on tau pathology. | No direct evidence. |
| Anti-inflammatory Effects | R-phenylpiracetam demonstrates anti-inflammatory properties by reducing pro-inflammatory cytokines (TNF-α, IL-1β).[3] | May have secondary anti-inflammatory effects. | May have secondary anti-inflammatory effects. | Attenuates lipopolysaccharide (LPS)-induced neuroinflammation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
Scopolamine-Induced Amnesia Model
This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment in Alzheimer's disease.
-
Subjects: Typically rats or mice.
-
Procedure:
-
Animals are habituated to the testing apparatus (e.g., passive avoidance box, Morris water maze).
-
Scopolamine (a muscarinic receptor antagonist) is administered intraperitoneally to induce amnesia.
-
The test compound (e.g., this compound, Piracetam) is administered before or after scopolamine.
-
Cognitive performance is assessed using tasks that measure learning and memory, such as step-through latency in a passive avoidance task or escape latency in the Morris water maze.
-
-
Endpoint: Reversal of scopolamine-induced deficits in learning and memory.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to study the effects of compounds on neuroinflammation, a key component of Alzheimer's disease pathology.
-
Subjects: Typically rats or mice.
-
Procedure:
-
LPS, a component of the outer membrane of Gram-negative bacteria, is administered intraperitoneally or intracerebroventricularly to induce a systemic inflammatory response and neuroinflammation.
-
The test compound (e.g., R-phenylpiracetam) is administered prior to or concurrently with LPS.
-
After a specified time, brain tissue (e.g., hippocampus, cortex) is collected.
-
-
Endpoints:
-
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA or qPCR.
-
Assessment of microglial activation via immunohistochemistry (e.g., Iba1 staining).
-
In Vitro Amyloid-β Toxicity and Production Assays
These assays are used to investigate the direct effects of a compound on amyloid-beta pathology.
-
Cell Lines: Commonly used cell lines include SH-SY5Y (human neuroblastoma) or HEK293 cells transfected with the amyloid precursor protein (APP) gene.
-
Procedure for Aβ Toxicity:
-
Cells are cultured and treated with pre-aggregated Aβ oligomers or fibrils.
-
The test compound is co-incubated with the cells and Aβ.
-
Cell viability is assessed using assays such as MTT or LDH release.
-
-
Procedure for Aβ Production:
-
APP-transfected cells are treated with the test compound.
-
The cell culture medium is collected, and the levels of secreted Aβ40 and Aβ42 are measured using ELISA.
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed neuroprotective mechanisms of this compound.
Caption: Comparison of primary targets for this compound, Donepezil, and Memantine in Alzheimer's disease.
Caption: General experimental workflow for preclinical evaluation in an Alzheimer's disease mouse model.
Conclusion
While direct evidence for the efficacy of this compound in mitigating the core pathologies of Alzheimer's disease is currently lacking, its known mechanisms of action, particularly its influence on cholinergic and dopaminergic systems, and the anti-inflammatory properties of its R-isomer, suggest a potential for neuroprotection.[1][3] The cognitive-enhancing effects of this compound are well-documented in other contexts, and these may offer symptomatic benefits in early-stage AD.[1] However, without specific studies on its impact on amyloid-beta and tau, its role as a disease-modifying therapy in Alzheimer's remains speculative.
Compared to Donepezil and Memantine, which have well-defined targets within the established pathophysiology of AD, this compound's broader and less-defined mechanisms present both potential advantages and a clear need for further investigation. Future preclinical studies using transgenic AD models are warranted to directly assess this compound's effects on amyloid and tau pathology, neuroinflammation, and long-term cognitive outcomes. Such research is essential to validate its potential as a therapeutic agent for Alzheimer's disease.
References
- 1. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 2. Long-term and high-dose piracetam treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-phenylpiracetam and (S)-phenylpiracetam Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral activities of the enantiomers of phenylpiracetam: (R)-phenylpiracetam and (S)-phenylpiracetam. The information presented is supported by experimental data to aid in research and development decisions.
Pharmacological Profile: A Tale of Two Enantiomers
Phenylpiracetam, a phenyl derivative of piracetam, is a racemic mixture of (R)- and (S)-enantiomers. While structurally similar, these stereoisomers exhibit distinct pharmacological profiles, primarily in their interaction with monoamine transporters.
(R)-phenylpiracetam acts as a dual dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNDRI), although its affinity for the dopamine transporter (DAT) is significantly higher than for the norepinephrine transporter (NET).[1][2] In contrast, (S)-phenylpiracetam is a selective dopamine reuptake inhibitor (DRI), showing minimal interaction with the norepinephrine or serotonin (B10506) transporters.[2][3]
Quantitative Data: Binding Affinities and Functional Inhibition
The following table summarizes the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of (R)- and (S)-phenylpiracetam at the human dopamine and norepinephrine transporters.
| Enantiomer | Target | Binding Affinity (Ki) | Functional Inhibition (IC50) |
| (R)-phenylpiracetam | Dopamine Transporter (DAT) | 14.8 µM[4] | 14.5 µM[1], 65.5 µM[4] |
| Norepinephrine Transporter (NET) | - | 182 µM[1] | |
| (S)-phenylpiracetam | Dopamine Transporter (DAT) | 34.8 ± 14.8 µM[1] | 65.5 ± 8.3 µM[1] |
| Norepinephrine Transporter (NET) | - | 667 µM[1] |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.
Behavioral Effects: Delineating the Functional Consequences
The differences in pharmacological targets between the two enantiomers translate to distinct behavioral outcomes in preclinical models. These differences are most pronounced in locomotor activity, antidepressant-like effects, and memory enhancement.
Locomotor Activity
(R)-phenylpiracetam is the primary driver of the stimulant effects of racemic phenylpiracetam. A significant increase in locomotor activity is observed following its administration in mice.[5] The (S)-enantiomer also demonstrates an ability to increase locomotor activity, but typically at higher doses.[5] Interestingly, in a separate study, (S)-phenylpiracetam did not influence locomotor activity in obese Zucker rats or Western diet-fed mice.[3]
Experimental Data: Open-Field Test
| Enantiomer | Dose (mg/kg) | Effect on Locomotor Activity |
| (R)-phenylpiracetam | 10 and 50 | Significant increase[5] |
| (S)-phenylpiracetam | 50 | Significant increase[5] |
Antidepressant-Like Activity
Both enantiomers exhibit antidepressant-like effects in the forced swim test, a common behavioral assay for screening potential antidepressant compounds.[5]
Experimental Data: Forced Swim Test
| Enantiomer | Dose (mg/kg) | Effect |
| (R)-phenylpiracetam | 50 and 100 | Antidepressant effect[5] |
| (S)-phenylpiracetam | 100 | Antidepressant effect[5] |
Memory Enhancement
A clear distinction between the enantiomers emerges in their effects on memory. (R)-phenylpiracetam significantly enhances memory function in the passive avoidance test, a measure of fear-motivated learning and memory.[5] In contrast, the (S)-enantiomer shows no activity in this assay.[5]
Experimental Data: Passive Avoidance Test
| Enantiomer | Dose (mg/kg) | Effect on Memory |
| (R)-phenylpiracetam | 1 | Significant enhancement[5] |
| (S)-phenylpiracetam | - | No activity[5] |
Signaling Pathways
The primary mechanism of action for both enantiomers involves the inhibition of dopamine reuptake, which leads to an increased concentration of dopamine in the synaptic cleft and enhanced dopaminergic signaling. For (R)-phenylpiracetam, a similar but less potent effect occurs at noradrenergic synapses.
Experimental Protocols
The following are generalized protocols for the key behavioral experiments cited in this guide. Specific parameters may vary between studies.
Open-Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena with walls, often equipped with infrared beams to automatically track movement.
-
Procedure:
-
The animal is placed in the center of the arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (typically 5-30 minutes).
-
The arena is cleaned between each trial to eliminate olfactory cues.
-
-
Data Analysis: The total distance traveled and the number of vertical rears are common measures of locomotor activity. Time spent in the center of the arena can be used as an indicator of anxiety.
Forced Swim Test
This test is a widely used model to screen for antidepressant-like activity.
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
The animal is placed in the cylinder of water from which it cannot escape.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the animal is recorded, specifically the time it spends immobile (making only the movements necessary to keep its head above water).
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Testing: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the testing phase is indicative of better memory of the aversive experience.
Conclusion
The enantiomers of phenylpiracetam display distinct and separable pharmacological and behavioral profiles. (R)-phenylpiracetam is the more potent enantiomer for stimulating locomotor activity and enhancing memory, likely due to its dual action as a dopamine and norepinephrine reuptake inhibitor. (S)-phenylpiracetam, a selective dopamine reuptake inhibitor, contributes to the antidepressant-like effects of the racemate but does not appear to impact memory in the same way as the (R)-enantiomer. These findings have significant implications for the development of targeted therapeutics, suggesting that the individual enantiomers may be better suited for different clinical applications than the racemic mixture.
References
- 1. MRZ-9547 - Wikipedia [en.wikipedia.org]
- 2. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 3. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Investigation into stereoselective pharmacological activity of phenotropil - PubMed [pubmed.ncbi.nlm.nih.gov]
Fonturacetam vs. Aniracetam: A Head-to-Head Comparison of Effects on AMPA Receptors
For Immediate Release
A detailed comparison of the nootropic compounds Fonturacetam (also known as Phenylpiracetam) and Aniracetam (B1664956) reveals significant differences in their mechanisms of action at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While both belong to the racetam class, the available scientific literature indicates that Aniracetam's role as a direct positive allosteric modulator of AMPA receptors is well-documented through extensive experimental data. In contrast, this compound's interaction with AMPA receptors is less characterized, with its primary mechanisms potentially involving other neurotransmitter systems.
Aniracetam: A Well-Defined AMPA Receptor Modulator
Aniracetam functions as a positive allosteric modulator (PAM) of AMPA receptors.[1][2] Its mechanism is characterized by a direct interaction with the receptor complex, which enhances glutamatergic neurotransmission.[1] Structural and electrophysiological studies have elucidated a specific binding mode and its functional consequences.
Mechanism of Action:
-
Binding Site: Aniracetam binds to a symmetrical site at the dimer interface of the AMPA receptor's ligand-binding domain, specifically studied in GluA2 and GluA3 subunits.[3][4] This binding stabilizes the receptor's conformation when an agonist like glutamate (B1630785) is bound.
-
Receptor Kinetics: The primary effect of Aniracetam is the modulation of the receptor's kinetics. It significantly slows both the rate of channel deactivation (closing) and desensitization.[5][6] This leads to a prolonged influx of cations in response to glutamate, thereby potentiating the synaptic signal.
-
Subunit Specificity: Aniracetam appears to be more efficacious at AMPA receptors containing "flop" splice variants compared to "flip" variants.[7]
The potentiation of AMPA receptor currents by Aniracetam is dose-dependent, though specific EC50 values for this effect are not consistently reported across all studies. However, its modulatory effects are observed at micromolar concentrations in vitro.[8]
This compound (Phenylpiracetam): An Indirect and Multifaceted Mechanism
The mechanism of action for this compound is not as clearly defined with respect to direct AMPA receptor modulation. While it is often grouped with other racetams as an AMPA potentiator, the evidence points towards a more complex and potentially indirect pharmacological profile.[9]
Proposed Mechanisms of Action:
-
Neurotransmitter Systems: The most distinct mechanism identified for this compound is its action on the dopamine (B1211576) system, with the (R)-enantiomer acting as a selective dopamine reuptake inhibitor.[10] It is also suggested to modulate acetylcholine (B1216132) and GABA systems.[11]
-
Receptor Density: Some literature suggests that this compound, like other racetams, may increase the density of NMDA and AMPA receptors in the brain.[9][12] This would represent an indirect modulation of glutamatergic transmission by increasing the number of available receptors, rather than altering the function of individual receptors.
-
Other Effects: this compound is noted to improve cerebral blood flow and possesses neuroprotective properties.[13]
Crucially, detailed electrophysiological studies demonstrating direct allosteric modulation, changes in channel kinetics, or specific binding sites on the AMPA receptor for this compound are not available in the reviewed literature. Its classification as an AMPA modulator appears to be based on broader, less specific effects observed in the racetam class.
Head-to-Head Data Summary
The disparity in available research is evident when comparing quantitative data. Aniracetam has been subjected to detailed biophysical analysis, while data for this compound's direct AMPA receptor interaction is largely absent.
Table 1: Comparison of Mechanisms at the AMPA Receptor
| Feature | Aniracetam | This compound (Phenylpiracetam) |
| Primary Mechanism | Direct Positive Allosteric Modulator (PAM) | Indirect; multiple proposed mechanisms |
| Direct Binding to AMPAR | Yes, at the ligand-binding domain dimer interface[3] | Not demonstrated in cited literature |
| Effect on Channel Kinetics | Slows deactivation and desensitization[6] | Not characterized |
| Effect on Receptor Density | May increase maximal density of binding sites[1] | Proposed to increase receptor density[9][12] |
| Other Key Mechanisms | Modulates metabotropic glutamate receptors[14] | Dopamine reuptake inhibition[10] |
| Level of Evidence | High (electrophysiology, crystallography) | Low (inferred, limited direct evidence) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Aniracetam
This protocol is a generalized representation for studying the effects of a modulator like Aniracetam on AMPA receptor-mediated currents in cultured neurons or brain slices.
-
Preparation: Prepare acute hippocampal slices (300-400 µm) from a rodent brain or use cultured hippocampal neurons. Place the preparation in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ. Fill the pipette with an intracellular solution containing CsCl or Cs-gluconate to isolate specific currents.
-
Obtaining a Recording: Establish a gigaseal (>1 GΩ) between the pipette and the neuron membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at -70 mV.
-
Baseline Recording: Evoke excitatory postsynaptic currents (EPSCs) using a stimulating electrode or apply a glutamate agonist (e.g., AMPA) via a fast-perfusion system to record baseline currents.
-
Modulator Application: Perfuse the chamber with aCSF containing Aniracetam at the desired concentration (e.g., 10-100 µM).
-
Data Analysis: Record the potentiated currents in the presence of Aniracetam. Analyze changes in the peak amplitude, decay time constant (deactivation), and the degree of desensitization during prolonged agonist application.
Conclusion
The comparison between this compound and Aniracetam highlights two distinct pharmacological profiles within the same drug class. Aniracetam is a classic, well-studied positive allosteric modulator of AMPA receptors with a clearly defined mechanism of action supported by robust experimental data. Its effects are directly on the receptor's function. This compound, while a potent nootropic, appears to exert its effects through a wider, more complex range of mechanisms, including significant interactions with the dopaminergic system. While it may influence the glutamatergic system, the evidence for direct, potent modulation of AMPA receptor kinetics in a manner similar to Aniracetam is currently lacking. Future research, including detailed electrophysiological and binding studies, is necessary to fully elucidate the role, if any, that direct AMPA receptor modulation plays in the pharmacological profile of this compound.
References
- 1. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is 4-Phenylpiracetam used for? [synapse.patsnap.com]
- 10. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. brcrecovery.com [brcrecovery.com]
- 13. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 14. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Fonturacetam: A Cross-Species Comparative Analysis of its Nootropic Effects
For Researchers, Scientists, and Drug Development Professionals
Fonturacetam, also known as Phenylpiracetam, is a nootropic compound that has garnered significant interest for its potential cognitive-enhancing and neuroprotective properties. This guide provides a comprehensive cross-validation of this compound's effects in different animal species, primarily focusing on rodent models, due to the current availability of published research. The information is presented to facilitate objective comparison with other nootropic agents and to provide a foundation for future research and development.
Summary of Preclinical Findings
Animal studies have demonstrated a range of pharmacological effects for this compound, including antiamnesic, antidepressant, anxiolytic, anticonvulsant, and neuroprotective activities.[1][2] Its mechanism of action is believed to be multifaceted, primarily involving the modulation of dopaminergic and cholinergic systems.[3]
Quantitative Data on this compound's Effects in Rodents
The following tables summarize the quantitative data extracted from preclinical studies on this compound and its parent compound, Piracetam (B1677957), in rodent models. It is important to note that direct comparative studies of this compound across multiple species are limited, and the data presented here are collated from various independent studies. Variations in experimental protocols, including animal strains, age, dosage, and behavioral paradigms, should be considered when interpreting these results.
Table 1: Effects of this compound and Piracetam on Cognitive Performance in Rodents
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings | Reference |
| Piracetam | Aged Rats | Active Avoidance | 300 mg/kg daily for 6 weeks | Improved active avoidance learning. | [4] |
| Piracetam | Rats with Chronic Cerebral Hypoperfusion | Morris Water Maze | 600 mg/kg daily for 30 days | Markedly improved memory impairment. | [5] |
| Piracetam | Ts65Dn Mice (Down's Syndrome Model) | Morris Water Maze | 75 and 150 mg/kg/day | Improved performance in both visible and hidden-platform tasks in control mice. | [6] |
| Pramiracetam (B526) | Rats | Object-Recognition Test | 30 mg/kg | Significant improvement in retention (24h interval). | [7][8] |
| Piracetam | Rats | Object-Recognition Test | 400 mg/kg | Significant improvement in retention (24h interval). | [7][8] |
Table 2: Effects of this compound Enantiomers on Locomotor Activity in Rodents
| Compound | Animal Model | Locomotor Activity Test | Dosage | Key Findings | Reference |
| (R)-Phenylpiracetam | Rodents | Not specified | Not specified | Stimulates locomotor activity. | [1] |
| (S)-Phenylpiracetam | Obese Zucker Rats and WD-fed Mice | Open-field test | Not specified (daily for 8-12 weeks) | Did not influence locomotor activity. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the available literature for assessing the effects of nootropic compounds in animal models.
Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Rats or mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Drug Administration: The test compound (e.g., Piracetam 600 mg/kg) is administered orally once per day for a specified duration (e.g., 30 days) before and during the testing period.[5]
Open-Field Test (Locomotor Activity)
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes). Locomotor activity is quantified by counting the number of grid lines crossed (horizontal activity) and the number of times the animal rears on its hind legs (vertical activity).
-
Drug Administration: The test compound is administered prior to the test session. For example, (S)-phenylpiracetam was administered daily for 8 to 12 weeks in some studies.[9]
Proposed Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a general experimental workflow for its evaluation in animal models.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for evaluating this compound.
Discussion and Future Directions
The available preclinical data suggests that this compound and its related compounds have pro-cognitive effects in rodent models. The (R)-enantiomer appears to be responsible for the stimulant effects on locomotor activity, while the (S)-enantiomer does not seem to share this property.[1][9] The primary mechanism of action is likely a combination of dopamine reuptake inhibition and modulation of nicotinic acetylcholine receptors.[1][3]
A significant gap in the current literature is the lack of studies on this compound in non-rodent species, such as felines. Cross-species validation is crucial for determining the broader applicability and potential translatability of these findings to human cognitive health and disease. Future research should aim to:
-
Conduct well-controlled, comparative studies of this compound in different animal species, including felines, to assess species-specific effects and dose-responses.
-
Elucidate the precise molecular mechanisms underlying this compound's cognitive-enhancing effects, including downstream signaling cascades.
-
Investigate the long-term safety and efficacy of this compound in chronic administration paradigms.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and pave the way for its potential clinical application.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. [Pharmacological effects of this compound (Actitropil) and prospects for its clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 4. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new one-trial test for neurobiological studies of memory in rats. II: Effects of piracetam and pramiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Fonturacetam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key findings related to the mechanism of action of Fonturacetam (also known as Phenylpiracetam). The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes proposed signaling pathways and experimental workflows.
Overview of this compound's Multifaceted Mechanism of Action
This compound is a nootropic drug with a complex pharmacological profile, exhibiting effects on multiple neurotransmitter systems and cellular processes. Its cognitive-enhancing properties are attributed to its influence on dopaminergic, cholinergic, and glutamatergic pathways, as well as its potential to modulate synaptic plasticity and neurotrophic factor levels. The following sections delve into the specific mechanisms and present available quantitative data from published studies.
Dopaminergic and Noradrenergic System Modulation
A primary mechanism of action for this compound involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters. The racemic mixture of this compound consists of (R)- and (S)-enantiomers, which exhibit different affinities for these transporters.
Quantitative Data: Transporter Affinity
| Compound | Target | Parameter | Value (µM) | Reference Study |
| (R)-Phenylpiracetam | Dopamine Transporter (DAT) | Kᵢ | 14.8 | [1] |
| Dopamine Transporter (DAT) | IC₅₀ | 65.5 | [1] | |
| Norepinephrine Transporter (NET) | IC₅₀ | 182 | [2] | |
| (S)-Phenylpiracetam | Dopamine Transporter (DAT) | Kᵢ | 34.8 ± 14.8 | [2] |
| Dopamine Transporter (DAT) | IC₅₀ | 65.5 ± 8.3 | [2] | |
| Norepinephrine Transporter (NET) | IC₅₀ | 667 | [2] |
Note: The data suggests that (R)-phenylpiracetam is a more potent inhibitor of both DAT and NET compared to the (S)-enantiomer. It displays a notable selectivity for DAT over NET.[2]
Signaling Pathway: Dopaminergic and Noradrenergic Reuptake Inhibition
Cholinergic System Interaction
This compound has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive processes such as learning and memory.
Quantitative Data: nAChR Binding Affinity
| Compound | Target | Parameter | Value (µM) | Reference Study |
| Phenylpiracetam | α4β2 Nicotinic Acetylcholine Receptor | IC₅₀ | 5.86 | [2] |
Signaling Pathway: Cholinergic Modulation
Glutamatergic and GABAergic System Modulation
While direct quantitative data from replicated studies on this compound's interaction with AMPA, NMDA, and GABA receptors are limited, qualitative evidence suggests it plays a modulatory role. Racetams, as a class, are known to be positive allosteric modulators of AMPA receptors. Some studies also suggest that this compound can influence NMDA and GABA receptor density.
Qualitative Findings
-
AMPA Receptors: this compound is described as an AMPA receptor potentiator, which would enhance excitatory neurotransmission and is a key mechanism for synaptic plasticity.
-
NMDA Receptors: There is some indication that this compound may modulate NMDA receptor density, though the direction and magnitude of this change require further investigation.
-
GABA Receptors: An increase in the density of GABA receptors has been reported, which would enhance inhibitory neurotransmission and could contribute to the anxiolytic and anticonvulsant effects observed in animal studies.
Neurotrophic Factor Upregulation
This compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis, synaptic plasticity, and neuronal survival.
Quantitative Data: BDNF Levels
| Condition | Brain Region | BDNF Level (pg/µg protein) | Reference Study |
| Low Exploratory Efficacy Mice + Phenotropil | Hippocampus | 0.119 ± 0.006 | |
| Low Exploratory Efficacy Mice (Control) | Hippocampus | 0.091 ± 0.005 |
Note: This study suggests that "phenotropil" can increase hippocampal BDNF levels in mice exhibiting lower exploratory behavior, indicating a potential role in mitigating certain cognitive deficits.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing human DAT.
-
Radioligand: [³H]WIN 35,428 or a similar DAT-selective radioligand.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12935).
-
Test compound: this compound (and its enantiomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow: DAT Binding Assay
AMPA Receptor Potentiation Assay (Whole-Cell Patch-Clamp Electrophysiology)
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound.
Materials:
-
Hippocampal slices from rodents or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with internal solution.
-
AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA).
-
Test compound: this compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices and maintain them in oxygenated aCSF.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region of the hippocampus.
-
Baseline Recording: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals or by local application of an AMPA receptor agonist.
-
Drug Application: Bath-apply this compound at various concentrations and continue to record EPSCs.
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before and after the application of this compound. Calculate the percentage potentiation of the EPSC amplitude to determine the EC₅₀ value.
BDNF Level Measurement (ELISA)
Objective: To quantify the change in BDNF protein levels in brain tissue following this compound administration.
Materials:
-
Brain tissue (e.g., hippocampus) from control and this compound-treated animals.
-
Lysis buffer.
-
Commercially available BDNF ELISA kit.
-
Microplate reader.
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in lysis buffer to extract proteins.
-
Protein Quantification: Determine the total protein concentration in the lysates.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the tissue lysates to wells coated with a BDNF capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of BDNF in the samples based on a standard curve. Normalize the BDNF concentration to the total protein concentration for each sample.
Conclusion
The available evidence indicates that this compound exerts its nootropic effects through a combination of mechanisms, with the most quantitatively substantiated findings pointing to its role as a dopamine reuptake inhibitor and a modulator of nicotinic acetylcholine receptors. Its effects on the glutamatergic and GABAergic systems, as well as on BDNF levels, contribute to its complex pharmacological profile. Further replication studies providing robust quantitative data, particularly for its interactions with AMPA, NMDA, and GABA receptors, are needed to fully elucidate its mechanism of action and to guide future drug development efforts. The experimental protocols provided in this guide offer a framework for such replication studies.
References
A Comparative Study of Fonturacetam and Other Racetams on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The racetam class of nootropic compounds has been a subject of interest for decades due to their potential cognitive-enhancing effects. This guide provides a comparative analysis of Fonturacetam (Phenylpiracetam) and other prominent racetams—Piracetam, Aniracetam, Oxiracetam, and Pramiracetam—with a specific focus on their impact on synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological basis for learning and memory. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community.
Comparative Analysis of Racetam Effects on Synaptic Plasticity
The primary mechanism through which racetams are believed to exert their cognitive-enhancing effects is by modulating synaptic plasticity. This is largely achieved through their influence on neurotransmitter systems, particularly the glutamatergic and cholinergic systems, and their impact on key signaling pathways that regulate synaptic strength.
Modulation of Glutamate (B1630785) Receptors
The glutamatergic system, particularly AMPA and NMDA receptors, is central to the induction and maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
-
This compound (Phenylpiracetam) : While direct quantitative studies on this compound's effect on LTP are limited, it is reported to be significantly more potent than Piracetam, suggesting a more pronounced effect on the mechanisms underlying synaptic plasticity.[1][2] Its effects are thought to be mediated through the modulation of NMDA and AMPA receptors.
-
Piracetam : As the parent compound of the racetam family, Piracetam has been shown to positively modulate AMPA receptors and enhance the function of NMDA receptors, which are crucial for synaptic plasticity.[1] In a study on rats with chronic cerebral hypoperfusion, a model for vascular dementia, Piracetam treatment (600 mg/kg for 30 days) was shown to restore long-term potentiation (LTP) in the hippocampus. The amplitude of the population spike, a measure of the collective firing of neurons, was significantly increased in the Piracetam-treated group (162.25 ± 7.54%) compared to the hypoperfused group (118.06 ± 5.20%), though not reaching the level of the sham-operated group (189.15 ± 9.84%).[3][4]
-
Aniracetam : This racetam is known for its potent modulation of AMPA receptors, which leads to enhanced synaptic transmission.[5][6] It has been shown to slow the desensitization of AMPA receptors, thereby prolonging the excitatory postsynaptic current and enhancing synaptic plasticity.[7]
-
Oxiracetam : Similar to Aniracetam, Oxiracetam also modulates AMPA receptors, contributing to its effects on learning and memory.[5] Its distinct modulation of these receptors is thought to underlie its potent cognitive-enhancing properties.[1]
-
Pramiracetam : The direct effects of Pramiracetam on AMPA and NMDA receptors are less clear, with its primary proposed mechanism being the enhancement of high-affinity choline (B1196258) uptake in the hippocampus, which indirectly influences synaptic plasticity.[1]
Signaling Pathways in Synaptic Plasticity
The activation of glutamate receptors initiates intracellular signaling cascades that are crucial for the establishment of long-lasting changes in synaptic strength. Key pathways include the MAPK/ERK, CaMKII, and CREB signaling pathways.
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is a critical downstream target of synaptic activity that leads to changes in gene expression and protein synthesis required for long-term plasticity. While direct comparative data is scarce, the modulation of AMPA and NMDA receptors by racetams suggests an indirect influence on this pathway.
-
CaMKII Pathway : Ca2+/calmodulin-dependent protein kinase II (CaMKII) is a key protein in the postsynaptic density that is activated by calcium influx through NMDA receptors. Its activation is a critical step in the induction of LTP. Studies on Nefiracetam, another racetam derivative, have shown that it can restore the autophosphorylation of CaMKIIα at Thr286 in a mouse model of cognitive impairment, suggesting a potential mechanism for its cognitive-enhancing effects.
-
CREB Pathway : The cAMP response element-binding protein (CREB) is a transcription factor that is activated by various signaling pathways, including MAPK/ERK and CaMKII. Phosphorylation of CREB is essential for the late phase of LTP, which involves the synthesis of new proteins. The ability of racetams to modulate upstream signaling events suggests a likely impact on CREB activation, although direct comparative studies are needed to confirm this.
Data Presentation
Table 1: Comparative Effects of Racetams on Synaptic Plasticity Markers
| Racetam | Primary Target(s) | Effect on LTP | Quantitative Data | Signaling Pathway Modulation |
| This compound | AMPA & NMDA Receptors | Potentiation (inferred) | Data not available | Likely MAPK/ERK, CaMKII, CREB |
| Piracetam | AMPA & NMDA Receptors | Restoration in disease model | ↑ Population Spike Amplitude by ~37% | Indirectly influences multiple pathways |
| Aniracetam | AMPA Receptors | Potentiation | ↑ BDNF levels 1.5-fold[7] | ↑ BDNF, Modulates mGluRs[7] |
| Oxiracetam | AMPA Receptors | Potentiation | Data not available | Potentiates glutamate release |
| Pramiracetam | High-Affinity Choline Uptake | Indirect Potentiation | Data not available | ↑ Nitric Oxide Synthase activity |
Note: The table reflects the current available data, which is limited in direct comparative studies. Much of the information on this compound's direct impact on synaptic plasticity markers remains to be elucidated through further research.
Experimental Protocols
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
This protocol is a standard method for assessing synaptic plasticity in vitro.
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply the racetam of interest at the desired concentration to the perfusion bath and record for another 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.
Western Blot for Phosphorylated CREB (p-CREB)
This protocol allows for the quantification of the activation of the CREB signaling pathway.
a. Sample Preparation:
-
Culture primary neurons or a suitable neuronal cell line.
-
Treat the cells with the different racetams at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
b. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB to normalize the data.
-
Quantify the band intensities using densitometry software. The level of CREB phosphorylation is expressed as the ratio of p-CREB to total CREB.
Mandatory Visualization
Signaling Pathways in Synaptic Plasticity
Caption: Signaling cascade for LTP induction and modulation by racetams.
Experimental Workflow for LTP Measurement
Caption: Workflow for assessing racetam effects on Long-Term Potentiation.
Conclusion
The available evidence suggests that this compound and other racetams exert their cognitive-enhancing effects, at least in part, by modulating synaptic plasticity. Their primary actions appear to be centered on the positive modulation of glutamatergic neurotransmission, particularly through AMPA receptors. This action, in turn, influences downstream signaling pathways such as MAPK/ERK, CaMKII, and CREB, which are fundamental to the long-lasting changes in synaptic strength that underlie learning and memory.
However, this comparative guide also highlights a significant gap in the literature. Direct, quantitative comparative studies of this compound against other racetams on synaptic plasticity markers like LTP and LTD are notably absent. While the potency of this compound is often anecdotally reported to be higher, robust experimental data to support and quantify this in the context of synaptic plasticity is needed. Future research should focus on head-to-head comparisons of these compounds using standardized experimental protocols to provide a clearer understanding of their relative efficacy and mechanisms of action. Such studies will be invaluable for the rational design and development of novel therapeutics for cognitive disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Pharmacological effects of this compound (Actitropil) and prospects for its clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
Validating the Anxiolytic Effects of Fonturacetam: A Comparative Analysis Using the Elevated Plus Maze
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anxiolytic effects of Fonturacetam. Due to the limited availability of specific quantitative data for this compound in the elevated plus maze (EPM) model, this document offers a comprehensive overview of the available qualitative evidence and presents comparative data from studies on the structurally related nootropic, Piracetam, alongside established anxiolytics, Diazepam and Buspirone.
To provide a framework for potential future studies and to offer a comparative perspective, this guide summarizes the anxiolytic effects of Piracetam, a related racetam compound, and the well-established anxiolytic drugs, Diazepam and Buspirone, using the elevated plus maze as a standardized behavioral assay for anxiety-related behavior in rodents.
Comparative Efficacy in the Elevated Plus Maze
The elevated plus maze is a widely used behavioral model to assess anxiety in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
| Compound | Species | Dose | Key Findings in Elevated Plus Maze | Reference |
| Piracetam | Mice | 250 and 500 mg/kg (p.o.) for 7 and 14 days | Exhibited anxiolytic activity. Note: Single acute administration did not show an anxiolytic effect. | [5][6] |
| Diazepam | Mice | 2-4 mg/kg (daily for 8 days) | Reduced behavioral indices of anxiety in maze-naive mice. | [7] |
| Buspirone | Mice | 0.63-5.0 mg/kg (acute) & 1.25-5.0 mg/kg (chronic, 15 days) | Acute administration showed mild anxiolytic-like effects. Chronic administration at higher doses profoundly reduced indices of anxiety. | [5] |
| Buspirone | Rats | 0.03, 0.1, 0.3 mg/kg (p.o.) | Produced anxiolytic activity in a low, narrow dose-range. | [8][9] |
Experimental Protocol: The Elevated Plus Maze
The elevated plus maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. The protocol involves the following key steps:
Apparatus:
-
A plus-shaped maze elevated above the ground.
-
Two open arms and two opposing closed arms.
-
The dimensions of the arms and the height of the maze can vary depending on the species (rat or mouse).
-
A central platform connects the four arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce novelty-induced stress.
-
Placement: The animal is placed on the central platform of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: The animal's behavior is recorded, usually by a video camera mounted above the maze. The primary measures of anxiety are:
-
Time spent in the open arms: Anxiolytic drugs are expected to increase this measure.
-
Number of entries into the open arms: Anxiolytic drugs are expected to increase this measure.
-
Time spent in the closed arms: Anxiogenic drugs or states of high anxiety are associated with an increase in this measure.
-
Number of entries into the closed arms: This can be used as a measure of general activity.
-
-
Data Analysis: The collected data is analyzed to compare the behavior of animals treated with the test compound to a control group.
Experimental Workflow of the Elevated Plus Maze
Caption: Experimental workflow for the elevated plus maze test.
Hypothesized Anxiolytic Mechanism of this compound
The precise mechanism underlying the anxiolytic effects of this compound is not fully elucidated. However, based on its known pharmacological actions, a potential signaling pathway can be hypothesized. This compound is known to modulate dopaminergic and cholinergic systems, which are implicated in mood and anxiety regulation. It has been shown to increase the density of dopamine (B1211576) D2 and D3 receptors and has an impact on nicotinic acetylcholine (B1216132) receptors.[1] Furthermore, (R)-phenylpiracetam, an enantiomer of this compound, acts as a selective dopamine reuptake inhibitor.[3]
Hypothesized Signaling Pathway for this compound's Anxiolytic Effects
Caption: Hypothesized signaling pathway of this compound.
Conclusion
While direct experimental evidence of this compound's efficacy in the elevated plus maze is currently lacking in the scientific literature, its known pharmacological profile and the anxiolytic effects of the related compound, Piracetam, suggest that it is a promising candidate for further investigation as an anxiolytic agent. The comparative data provided for Diazepam and Buspirone, along with the detailed experimental protocol for the EPM, offer a valuable resource for researchers designing future studies to validate the anxiolytic potential of this compound. Such studies are crucial to substantiate the anecdotal and preliminary findings and to elucidate the precise mechanisms underlying its effects on anxiety.
References
- 1. researchgate.net [researchgate.net]
- 2. [Pharmacological effects of this compound (Actitropil) and prospects for its clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic activity of piracetam, a nootropic agent, following subchronic administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
A Comparative Analysis of the Metabolic Stability of Fonturacetam and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of Fonturacetam (also known as Phenylpiracetam) and its potential analogs. While this compound itself is recognized for its remarkable resistance to metabolic degradation, this document explores the metabolic pathways that could be relevant for its derivatives, offering insights for the design of new chemical entities with tailored pharmacokinetic profiles.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery and development, determining the extent to which a compound is broken down by metabolic enzymes, primarily in the liver. A compound with high metabolic stability will have a longer half-life and greater exposure in the body, whereas a compound with low metabolic stability may be cleared too quickly to be effective or may form active or toxic metabolites. This compound is noted for its high bioavailability and a reported lack of significant metabolism, with the majority of the compound being excreted unchanged[1]. This inherent stability is a key feature of its pharmacokinetic profile.
Metabolic Profile of this compound and Piracetam
Both this compound and its parent compound, Piracetam, are characterized by their high metabolic stability. Studies have indicated that Piracetam is not metabolized and is excreted almost entirely in its original form[2]. Similarly, this compound is reported to be largely unmetabolized, which contributes to its long duration of action and consistent effects[1]. This resistance to biotransformation is attributed to the chemical structure of the 2-oxo-pyrrolidine core, which lacks obvious sites for metabolic attack.
Hypothetical Metabolic Pathways for this compound Analogs
While this compound is stable, the design of analogs often involves introducing chemical modifications that can inadvertently create "metabolic soft spots." Understanding these potential metabolic pathways is crucial for predicting the pharmacokinetic behavior of new analogs. The primary enzymes responsible for the metabolism of many centrally acting drugs are the Cytochrome P450 (CYP) superfamily, located mainly in the liver but also present in the brain[3][4][5].
The most likely metabolic transformations for hypothetical this compound analogs would involve Phase I and Phase II reactions:
-
Phase I Metabolism: These are primarily oxidation, reduction, and hydrolysis reactions. For this compound analogs, the most probable Phase I reactions would be mediated by CYP enzymes and could include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring. This is a very common metabolic pathway for compounds containing an aromatic ring. The position of hydroxylation can be influenced by other substituents on the ring.
-
Aliphatic Hydroxylation: While less likely given the structure, modifications to the pyrrolidone ring could introduce sites for hydroxylation.
-
N-dealkylation: If analogs with N-alkyl groups were synthesized, these could be removed.
-
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite to increase water solubility and facilitate excretion.
-
Glucuronidation: If a hydroxyl group is introduced during Phase I metabolism, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.
-
Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferase (SULT) enzymes.
-
The following diagram illustrates these potential biotransformation pathways for a hypothetical substituted this compound analog.
Data Presentation: Predicted Metabolic Stability of Hypothetical this compound Analogs
As experimental data on the comparative metabolic stability of this compound analogs are not publicly available, the following table presents a predictive comparison based on established principles of drug metabolism. These predictions are intended to guide the design of new analogs and highlight the need for experimental verification.
| Compound | Modification from this compound | Predicted Primary Metabolic Pathway(s) | Predicted Relative Metabolic Stability |
| This compound (Reference) | None | Minimal to none | High |
| Analog A | Addition of a para-methoxy group (-OCH3) on the phenyl ring | O-demethylation (CYP-mediated) to a phenol | Moderate to Low |
| Analog B | Addition of a para-chloro group (-Cl) on the phenyl ring | Aromatic hydroxylation (CYP-mediated) | High |
| Analog C | Replacement of the phenyl ring with a cyclohexyl ring | Aliphatic hydroxylation (CYP-mediated) | Low |
| Analog D | Addition of a hydroxyl group (-OH) on the phenyl ring | Glucuronidation, Sulfation (Phase II) | Very Low |
Experimental Protocols: In Vitro Metabolic Stability Assay
To experimentally determine the metabolic stability of new compounds, the liver microsomal stability assay is a standard high-throughput method.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized drug like verapamil).
-
Pooled liver microsomes (human, rat, or other species).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl2).
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample preparation.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system for analysis.
Methodology:
-
Preparation:
-
Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO).
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture containing phosphate buffer, MgCl2, and microsomes.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the test compound to the incubation mixture in a 96-well plate to a final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.
-
-
Time Points and Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
This compound is a nootropic agent characterized by its high metabolic stability, a feature it shares with its parent compound, Piracetam. This resistance to biotransformation is a significant factor in its pharmacokinetic profile. For drug development professionals seeking to create analogs of this compound, it is imperative to consider how structural modifications may introduce metabolic liabilities. The addition of functional groups to the phenyl ring or modifications to the pyrrolidone structure can create sites for Phase I and Phase II metabolism, potentially altering the compound's half-life and clearance. The use of predictive metabolic assessment, combined with standardized in vitro assays such as the liver microsomal stability assay, provides a robust framework for designing new chemical entities with desired pharmacokinetic properties.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of interactions of psychotropic drugs with liver and brain cytochrome P450 and their significance for drug effect and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Fonturacetam's Dopamine Transporter Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Fonturacetam (also known as Phenylpiracetam) and its isomers on dopamine (B1211576) transporter (DAT) binding, benchmarked against other well-established DAT inhibitors. All quantitative data is presented in a clear, tabular format, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of the presented data.
Comparative Analysis of Dopamine Transporter Binding Affinities
The binding affinity of a compound for the dopamine transporter is a key indicator of its potential to modulate dopaminergic neurotransmission. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
The isomers of this compound, specifically R-phenylpiracetam and S-phenylpiracetam, have been shown to interact with the dopamine transporter.[1][2] The following table summarizes the in vitro binding affinities of these compounds for DAT, alongside a selection of other known DAT inhibitors for comparative purposes.
| Compound | Ki (nM) | IC50 (nM) | Species/Tissue | Assay Type |
| R-Phenylpiracetam | 16,000 ± 5,000 | - | - | Radioligand Binding Assay |
| S-Phenylpiracetam | 56,000 ± 6,000 | - | - | Radioligand Binding Assay |
| Cocaine | 200 - 700 | 510 | Human/Mouse | [3H]DA Uptake Inhibition |
| Methylphenidate | 60 - 100 | - | Human | Radioligand Binding Assay |
| GBR 12909 | ~1 - 1.2 | 5 | Human/Rat | [3H]BTCP Radioligand Binding / Dopamine Uptake Inhibition[3][4] |
| Bupropion | - | 520 | - | - |
| Amphetamine | ~600 | - | Human/Mouse | Radioligand Binding Assay[5] |
| Methamphetamine | - | - | Human/Mouse | Radioligand Binding Assay[5] |
Note: Ki and IC50 values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and cell lines.
Experimental Protocols
The determination of a compound's binding affinity for the dopamine transporter in vitro is primarily achieved through radioligand binding assays. The following is a generalized protocol for a competitive binding assay.
Radioligand Binding Assay for Dopamine Transporter (DAT)
1. Membrane Preparation:
-
Tissue Source: Brain tissue rich in DAT, such as the striatum from rats or humans, is commonly used. Alternatively, cell lines stably or transiently expressing the human dopamine transporter (hDAT) can be utilized.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.
-
Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes nuclei and large cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the crude membrane fraction containing the transporters.
-
Washing and Storage: The membrane pellet is washed with fresh buffer to remove any remaining contaminants and then resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined, and aliquots are typically stored at -80°C until use.
2. Competitive Binding Assay:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reagents:
-
Radioligand: A specific DAT radioligand, such as [3H]WIN 35,428 or [3H]GBR 12935, is used at a fixed concentration, usually near its dissociation constant (Kd) for the receptor.
-
Test Compound: The compound of interest (e.g., this compound or its isomers) is prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, potent DAT inhibitor (e.g., cocaine or unlabeled GBR 12909) is used to determine the amount of non-specific binding of the radioligand.
-
Total Binding Control: Contains only the radioligand and the membrane preparation to determine the maximum specific binding.
-
-
Incubation: The membrane preparation, radioligand, and either the test compound, non-specific binding control, or buffer are incubated together to allow binding to reach equilibrium. The incubation is typically carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period.
3. Filtration and Detection:
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interaction and Experimental Process
To better understand the underlying mechanisms and the experimental approach, the following diagrams have been generated using the DOT language.
Caption: Dopamine signaling at the synapse and the inhibitory effect of this compound on DAT.
Caption: Experimental workflow for an in vitro dopamine transporter (DAT) binding assay.
References
- 1. d-nb.info [d-nb.info]
- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Fonturacetam and Traditional Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Fonturacetam against traditional stimulants, namely methylphenidate and amphetamine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by available experimental data.
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety. This guide delves into the available data for this compound, a nootropic agent with psychostimulatory effects, and compares it with the well-established stimulants methylphenidate and amphetamine.
Mechanism of Action
This compound's mechanism is multifaceted, primarily acting as a dopamine (B1211576) reuptake inhibitor and a positive allosteric modulator of AMPA receptors.[1] This dual action is believed to contribute to its cognitive-enhancing and psychostimulatory effects.
Traditional stimulants like methylphenidate and amphetamine primarily increase the levels of dopamine and norepinephrine (B1679862) in the synaptic cleft. Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, while amphetamine not only inhibits reuptake but also promotes the release of these neurotransmitters.
Quantitative Comparison of Therapeutic Index
The therapeutic index is most commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following table summarizes the available preclinical data for this compound, methylphenidate, and amphetamine in rodent models. It is important to note that direct comparative studies are limited, and the presented values are compiled from various sources.
| Substance | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) & (Effect) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Mouse | Intraperitoneal (i.p.) | 800 | 10-50 (Antiamnesic effect) | 16 - 80 |
| Methylphenidate | Rat | Oral | 367 | 1-5 (Locomotor activity) | 73.4 - 367 |
| Mouse | Oral | 190 | 1-10 (Locomotor activity) | 19 - 190 | |
| Amphetamine | Rat | Oral | 55 | 0.1-1.0 (Locomotor activity) | 55 - 550 |
| Mouse | Intraperitoneal (i.p.) | 25.4 | 1-5 (Locomotor activity) | 5.08 - 25.4 |
Note: The therapeutic index is a ratio and should be interpreted with caution. The ED50 can vary significantly depending on the specific therapeutic effect being measured. The data presented here are for general psychostimulant effects (locomotor activity) and cognitive enhancement (antiamnesic effect) and may not be directly comparable across different behavioral paradigms.
Experimental Protocols
Determination of Median Lethal Dose (LD50)
The LD50, the dose of a substance that is lethal to 50% of a test population, is a standard measure of acute toxicity. A common method for its determination in rodents is the Up-and-Down Procedure (UDP) , as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 425.
Methodology: Up-and-Down Procedure (UDP)
-
Animal Model: Typically, mice or rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated to the laboratory environment for at least 5 days prior to the experiment.
-
Dosing: The test substance is administered orally via gavage or intraperitoneally. Doses are administered sequentially to individual animals.
-
Procedure:
-
A starting dose is selected based on preliminary data or literature review.
-
The first animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.
-
The dose progression factor is typically 1.5-2.0.
-
This sequential dosing continues until a predetermined stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after dosing.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method, which takes into account the sequence of outcomes (survival or death) at different dose levels.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a specified effect in 50% of the population. The choice of behavioral assay is critical and depends on the therapeutic effect being investigated.
a) Assessment of Psychostimulant Activity: Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior, which are often increased by stimulant drugs.[2][3][4][5][6]
Methodology: Open Field Test
-
Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with high walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.[3]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.[3]
-
The test substance or vehicle is administered at a predetermined time before placing the animal in the arena.
-
Each animal is placed in the center of the open field and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
The apparatus is cleaned thoroughly between each animal to remove olfactory cues.[3]
-
-
Data Collection: The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: A dose-response curve is generated by plotting the mean locomotor activity against the different doses of the drug. The ED50 is the dose that produces 50% of the maximal observed effect.[7]
b) Assessment of Cognitive Enhancement: Passive Avoidance Test
The passive avoidance test is used to evaluate learning and memory. Nootropic and cognitive-enhancing drugs are expected to improve performance in this task.[8][9][10][11][12]
Methodology: Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric foot shock.[9][10]
-
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a brief, mild foot shock is delivered.[9][10]
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured.
-
-
Drug Administration: The test substance is typically administered before the acquisition trial to assess its effect on learning, or immediately after to evaluate its impact on memory consolidation.
-
Data Analysis: An increase in the latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive event. The ED50 is the dose that produces a statistically significant increase in this latency in 50% of the animals compared to a control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary mechanisms of action for this compound and traditional stimulants.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of traditional stimulants.
Experimental Workflows
The following diagrams outline the typical workflows for determining the therapeutic index.
Caption: Workflow for Therapeutic Index determination.
Conclusion
The distinct mechanism of action of this compound, particularly its modulation of the glutamatergic system via AMPA receptors, suggests a different pharmacological profile compared to traditional catecholaminergic stimulants. This could translate to differences in both efficacy and side-effect profiles in clinical settings.
Further research is warranted to establish a more precise therapeutic index for this compound across a range of cognitive and psychostimulant effects. Standardized, head-to-head comparative studies with traditional stimulants would be invaluable for a more robust assessment of its relative safety and therapeutic potential. Professionals in drug development should consider these factors when designing future preclinical and clinical investigations.
References
- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 2. anilocus.com [anilocus.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 5. Open field test for mice [protocols.io]
- 6. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Active & Passive Avoidance Learning in Mice: What's the Difference? [sandiegoinstruments.com]
- 9. scantox.com [scantox.com]
- 10. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 11. Passive avoidance (step-down test) [protocols.io]
- 12. news-medical.net [news-medical.net]
Safety Operating Guide
Personal protective equipment for handling Fonturacetam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Fonturacetam. Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Identification
This compound, also known as Phenylpiracetam, presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to information from chemical databases, this compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound dictates the mandatory use of the following personal protective equipment. This is crucial to protect personnel from potential chemical exposure.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves. Consider double-gloving for enhanced protection.[2][3] | To prevent skin contact and absorption. |
| Body Protection | Lab Coat/Gown | A long-sleeved, disposable gown made of a low-permeability fabric.[2] | To protect skin and clothing from spills and contamination. |
| Eye & Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2][4] | To protect the eyes and face from splashes and airborne particles. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher particulate respirator is recommended, especially when handling the powdered form to avoid dust inhalation.[4] | To prevent inhalation of airborne particles and potential respiratory irritation. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling Procedure
Following a systematic workflow is critical to ensure safety during the handling of this compound.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended. Verify that all necessary PPE is available and in good condition.
-
Gowning : Put on all required PPE in the correct order: gown, then respirator, followed by eye and face protection, and finally gloves.
-
Handling :
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
When weighing the powder, use a containment balance enclosure if available.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in a designated waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product : Unused or expired this compound should be disposed of in accordance with local, regional, and national regulations.[5] The preferred methods include utilizing drug take-back programs or prepaid mail-back services where available.[5][6]
-
Household Trash Disposal (if no take-back program is available) :
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the substance less attractive to children and pets.[7][8]
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent leakage.[6][7]
-
Dispose of the sealed container in the household trash.[8]
-
Before discarding the original container, remove or scratch out all personal information from the label to protect your privacy.[6][7]
-
-
Contaminated Materials : All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning up spills should be placed in a designated, sealed waste bag and disposed of according to your institution's hazardous waste procedures.
Storage Requirements
To maintain the stability and integrity of this compound, it should be stored under the following conditions:
-
Keep the container tightly closed in a dry place, protected from moisture and light.[5]
-
Store at a controlled room temperature (e.g., 20°C to 25°C) or in a refrigerator, as indicated by the supplier.[5][9]
-
Ensure the product is stored out of the reach of children and pets, preferably in a locked cabinet.[5]
References
- 1. This compound | C12H14N2O2 | CID 132441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pillintrip.com [pillintrip.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. lookchem.com [lookchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
